Droxidopa
Description
This compound is a precursor of noradrenaline that is used in the treatment of Parkinsonism. It is approved for use in Japan and is currently in trials in the U.S. The racaemic form (dl-threo-3,4-dihydroxyphenylserine) has also been used, and has been investigated in the treatment of orthostatic hypotension. There is a deficit of noradrenaline as well as of dopamine in Parkinson's disease and it has been proposed that this underlies the sudden transient freezing seen usually in advanced disease. Though L-DOPS has been used in Japan and Southeast Asia already for some time, it is also currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe. Provided L-DOPS successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011. Additionally, phase II clinical trials for intradialytic hypotension are also underway. Chelsea Therapeutics obtained orphan drug status (ODS) for L-DOPS in the U.S. for NOH, and that of which associated with Parkinson's disease , pure autonomic failure, and multiple system atrophy, and is the pharmaceutical company developing it in that country.
The physiologic effect of this compound is by means of Increased Blood Pressure.
This compound is an orally available prodrug of norepinephrine that is used in the treatment of symptomatic orthostatic hypotension due to neurogenic causes of autonomic failure. This compound has had limited clinical use, but has not been linked to serum enzyme elevations nor to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 3 approved and 5 investigational indications. This drug has a black box warning from the FDA.
A synthetic precursor of norepinephrine that is used in the treatment of PARKINSONIAN DISORDERS and ORTHOSTATIC HYPOTENSION.
See also: Norepinephrine (has active moiety).
Properties
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23651-95-8, 3916-18-5 | |
| Record name | Droxidopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-dihydroxyphenylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
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| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROXIDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THREO-DIHYDROXYPHENYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prodrug to Pressor: A Technical Guide to the Mechanism of Droxidopa in Neurodegenerative Disease
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic orthostatic hypotension (nOH) is a debilitating manifestation of autonomic failure in several neurodegenerative diseases, including Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1] This condition arises from insufficient norepinephrine release by sympathetic nerves upon standing, leading to a sharp drop in blood pressure and subsequent cerebral hypoperfusion.[1] Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS), an orally administered synthetic amino acid, serves as a prodrug to norepinephrine, offering a therapeutic strategy to replenish this deficient neurotransmitter.[2][3] This guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning this compound's action, its pharmacological profile, and the experimental methodologies crucial for its investigation.
The Pathophysiological Landscape: Neurogenic Orthostatic Hypotension in Synucleinopathies
Neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF) are collectively known as synucleinopathies, characterized by the abnormal deposition of α-synuclein in the nervous system.[1] This pathology can affect the autonomic nervous system, leading to a failure of sympathetic nerve terminals to release adequate amounts of norepinephrine in response to postural changes.[4] Norepinephrine is the primary neurotransmitter responsible for vasoconstriction of peripheral blood vessels, a critical reflex for maintaining blood pressure when standing.[5] Its deficiency in nOH results in symptoms like dizziness, lightheadedness, weakness, and syncope, significantly impairing quality of life and increasing the risk of falls.[1]
Core Mechanism of Action: The Enzymatic Conversion of this compound to Norepinephrine
This compound's therapeutic effect is predicated on its role as a direct precursor to norepinephrine.[2] Unlike norepinephrine itself, which has poor oral bioavailability and cannot cross the blood-brain barrier, this compound is readily absorbed and distributed throughout the body.[6][7]
The central tenet of its mechanism is a single enzymatic step: the decarboxylation of this compound to L-norepinephrine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).[1][2] This is the same enzyme responsible for the conversion of L-DOPA to dopamine in the treatment of Parkinson's disease.[8]
Caption: Enzymatic conversion of this compound to norepinephrine.
This conversion occurs in various tissues throughout the body where AADC is present, including both peripheral and central nervous system compartments, as this compound can cross the blood-brain barrier.[2][6] The newly synthesized norepinephrine is then able to act on adrenergic receptors to elicit a physiological response.
Proposed Sites and Mechanisms of Pressor Effect
While the core enzymatic conversion is well-established, the precise location and dominant mechanism by which this compound-derived norepinephrine exerts its pressor effect have been subject to investigation. Three primary mechanisms have been proposed:[1][9]
-
Peripheral Sympathetic Neurotransmitter: this compound may be taken up by remaining sympathetic nerve terminals, converted to norepinephrine intracellularly, and then released as a neurotransmitter upon neuronal activation. This mechanism is particularly relevant in conditions where postganglionic neurons are still partially intact.[1]
-
Circulating Hormone: this compound can be converted to norepinephrine in non-neuronal tissues, such as the kidneys and liver.[9] The resulting norepinephrine enters the bloodstream and acts as a circulating hormone, causing widespread vasoconstriction.[9] Studies have shown that even patients with extensive degeneration of sympathetic neurons can convert this compound to norepinephrine and experience a rise in blood pressure, supporting this hormonal role.[1]
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Central Stimulator of Sympathetic Outflow: As this compound crosses the blood-brain barrier, it can be converted to norepinephrine within the central nervous system (CNS).[6] This CNS norepinephrine could potentially stimulate sympathetic outflow from the brainstem. However, this mechanism is considered less likely to be the primary driver of the pressor effect, as co-administration of carbidopa, a peripheral AADC inhibitor that does not cross the blood-brain barrier, blocks the pressor effect of this compound.[1][7] This indicates that peripheral conversion to norepinephrine is essential for its therapeutic action in nOH.
Caption: Potential sites and mechanisms of this compound's action.
Pharmacokinetic and Pharmacodynamic Profile
Understanding the time course of this compound and its conversion to norepinephrine is critical for optimizing therapeutic regimens.
| Parameter | This compound | Norepinephrine (from this compound) |
| Time to Peak Plasma Concentration (Tmax) | 1–4 hours[1] | ~3-6 hours[1] |
| Elimination Half-Life (t½) | ~2.5 hours[1][10] | Biphasic, with an initial decline and a longer terminal half-life (~9 hours)[1] |
| Pressor Effect Onset | ~1 hour[1] | - |
| Peak Pressor Effect | 3–4 hours[1] | - |
| Duration of Pressor Effect | ~6 hours[1] | - |
Data compiled from multiple clinical studies.[1][10]
The longer half-life and duration of action of the generated norepinephrine compared to the parent drug, this compound, is a key pharmacodynamic feature. This allows for a sustained pressor effect with thrice-daily dosing.
Key Experimental Methodologies
Investigating the mechanism of action of this compound requires a suite of sophisticated preclinical and clinical research techniques.
Quantifying Norepinephrine Levels
A primary endpoint in this compound research is the measurement of norepinephrine concentrations in biological matrices.
Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ED) for Plasma Norepinephrine
This protocol provides a robust method for quantifying norepinephrine in plasma samples, essential for pharmacokinetic studies and for correlating drug levels with physiological responses.
-
Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, thaw plasma on ice. To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine) and a preservative like sodium metabisulfite.
-
-
Catecholamine Extraction:
-
Add activated alumina and a Tris buffer (pH ~8.6) to the plasma sample.
-
Vortex thoroughly to allow catecholamines to adsorb to the alumina.
-
Wash the alumina pellet several times with purified water to remove interfering substances.
-
Elute the catecholamines from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).
-
-
Chromatographic Separation:
-
Inject the eluate onto a reversed-phase C18 HPLC column.
-
Use an isocratic mobile phase consisting of a phosphate buffer, methanol, an ion-pairing agent (e.g., octanesulfonic acid), and EDTA. The pH should be acidic (e.g., pH 3.0).
-
Maintain a constant flow rate (e.g., 1.0 mL/min).
-
-
Electrochemical Detection:
-
The column effluent passes through an electrochemical detector equipped with a glassy carbon working electrode.
-
Apply an oxidizing potential (e.g., +0.65 V) to the electrode. Norepinephrine will be oxidized, generating an electrical current.
-
The magnitude of the current is directly proportional to the concentration of norepinephrine in the sample.
-
-
Data Analysis:
-
Identify the norepinephrine peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area (or height) to a standard curve, correcting for recovery using the internal standard. The lower limit of detection for norepinephrine is typically in the range of 3.5 pg/mL.[11]
-
Assessing Aromatic L-amino Acid Decarboxylase (AADC) Activity
To confirm the enzymatic conversion of this compound, an AADC activity assay is essential. This protocol is adapted from methods used for AADC deficiency diagnosis.[4]
Experimental Protocol: In Vitro AADC Activity Assay in Plasma
-
Reagent Preparation:
-
Prepare a sodium phosphate buffer (167 mM, pH 7.0).
-
Prepare a solution of pyridoxal-5-phosphate (PLP, 0.7 mM), the essential cofactor for AADC.
-
Prepare a stock solution of the substrate, this compound (e.g., 20 mM).
-
Prepare an internal standard, such as a deuterated form of norepinephrine.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.
-
Pre-incubate the mixture for 2 hours at 37°C with shaking to ensure cofactor binding.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
Incubate for 90 minutes at 37°C with shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile. This will precipitate the plasma proteins.
-
Add the internal standard.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the reaction product (norepinephrine) from other components using a suitable chromatography column and gradient.
-
Quantify norepinephrine using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
-
Calculation of Activity:
-
Calculate the amount of norepinephrine produced.
-
Express AADC activity as nanomoles of product formed per minute per liter of plasma (nmol/min/L).
-
Visualizing the Neuroanatomical Substrate
Immunohistochemistry can be used to identify the location of AADC and catecholaminergic neurons, providing a neuroanatomical context for this compound's action.
Experimental Protocol: Dual-Label Immunohistochemistry for Tyrosine Hydroxylase (TH) and AADC
-
Tissue Preparation:
-
Perfuse an anesthetized animal model (e.g., rat) with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and relevant peripheral tissues (e.g., adrenal gland, sympathetic ganglia).
-
Post-fix the tissues in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the frozen tissue on a cryostat (e.g., 30 µm thickness).
-
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 95°C).
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[6]
-
Incubate sections overnight at 4°C in a primary antibody solution containing both a rabbit anti-TH antibody and a mouse anti-AADC antibody, diluted in blocking buffer.
-
Wash sections three times in PBS.
-
Incubate for 2 hours at room temperature in a secondary antibody solution containing a donkey anti-rabbit antibody conjugated to one fluorophore (e.g., Alexa Fluor 488, green) and a donkey anti-mouse antibody conjugated to another fluorophore (e.g., Alexa Fluor 594, red).[12] Protect from light.
-
Wash sections three times in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI to counterstain cell nuclei.
-
Image the sections using a confocal microscope, capturing separate channels for TH, AADC, and DAPI.
-
Analyze the images to determine the co-localization of AADC within TH-positive (catecholaminergic) neurons.
-
Caption: A generalized workflow for investigating this compound.
Clinical Significance and Future Directions
Clinical trials have demonstrated that this compound can significantly improve symptoms of nOH, particularly dizziness and lightheadedness, and increase standing systolic blood pressure in patients with PD, MSA, and PAF.[4][13][14][15] However, the treatment effect can be modest, and long-term efficacy continues to be an area of study.[5]
Future research should focus on identifying predictors of response to this compound, which may be related to the degree of residual sympathetic innervation.[16] Further elucidation of the relative contributions of the peripheral neurotransmitter versus circulating hormone mechanisms in different patient populations could lead to more personalized therapeutic strategies. Additionally, exploring the central effects of this compound-derived norepinephrine, while not the primary pressor mechanism, may reveal impacts on other non-motor symptoms of neurodegenerative diseases.
Conclusion
This compound represents a rationally designed therapy that directly addresses the core neurochemical deficit in neurogenic orthostatic hypotension. Its mechanism of action is centered on its peripheral conversion to norepinephrine by aromatic L-amino acid decarboxylase, leading to an increase in vascular tone and an amelioration of orthostatic symptoms. A thorough understanding of its pharmacology and the application of rigorous experimental methodologies are paramount for optimizing its use and for the continued development of novel treatments for autonomic dysfunction in neurodegenerative diseases.
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A Comprehensive Technical Guide to the Pharmacological Properties of Droxidopa for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the pharmacological properties of Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS), a synthetic amino acid precursor of norepinephrine. Designed for the discerning researcher and drug development professional, this document moves beyond a mere recitation of facts to deliver a nuanced understanding of this compound's mechanism, its journey through the body, and its effects, grounded in field-proven insights and methodologies.
Introduction: The Rationale for a Norepinephrine Prodrug
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms like dizziness, lightheadedness, and syncope.[1][2] This condition often arises from neurodegenerative disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF), where there is a failure of the autonomic nervous system to release adequate amounts of norepinephrine, a key neurotransmitter for maintaining vascular tone.[1][3] this compound was developed to address this norepinephrine deficiency. As an orally active prodrug, it is converted to norepinephrine in the body, thereby replenishing this crucial neurotransmitter and mitigating the symptoms of nOH.[1][2][4] First approved in Japan in 1989, it later received approval in the United States in 2014 for the treatment of symptomatic nOH.[4][5][6]
Core Mechanism of Action: Bypassing the Rate-Limiting Step
This compound's primary pharmacological action lies in its role as a direct precursor to norepinephrine.[2][4][7] Unlike the physiological pathway that synthesizes norepinephrine from dopamine via the enzyme dopamine β-hydroxylase (DBH), this compound's conversion is catalyzed by the ubiquitously expressed enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This is particularly advantageous in conditions where DBH activity may be impaired.[1]
The conversion of this compound to L-norepinephrine is a critical step. Of the four stereoisomers of dihydroxyphenylserine (DOPS), only the L-threo-enantiomer, this compound, is biologically active and converted to the active L-norepinephrine.[1][5] The D-stereoisomer can competitively inhibit the decarboxylation of the L-isomer, reducing the formation of L-norepinephrine.[1][8]
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The Norepinephrine Precursor Droxidopa as a Neuroprotective Candidate: A Preclinical Research Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of neurodegenerative disease research is urgently seeking therapies that move beyond symptomatic treatment to offer genuine neuroprotection. This technical guide provides an in-depth exploration of the preclinical rationale and research methodologies for investigating Droxidopa (L-threo-dihydroxyphenylserine or L-DOPS) as a potential neuroprotective agent. This compound, a synthetic amino acid precursor of norepinephrine, is currently approved for the treatment of neurogenic orthostatic hypotension (nOH) often associated with neurodegenerative conditions such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][2] Its ability to cross the blood-brain barrier and augment central norepinephrine levels presents a compelling, yet underexplored, avenue for therapeutic intervention in the progression of these devastating diseases.[3][4]
This document synthesizes the established neuroprotective roles of norepinephrine, critically evaluates the existing preclinical evidence for this compound, and provides a comprehensive framework for future preclinical research. We delve into the mechanistic rationale, propose robust experimental designs, and detail essential protocols to rigorously assess the neuroprotective efficacy of this compound in relevant animal models of neurodegeneration.
The Scientific Rationale: Norepinephrine as an Endogenous Neuroprotectant
The foundation for investigating this compound's neuroprotective potential lies in the multifaceted roles of its active metabolite, norepinephrine (NE), in the central nervous system. Beyond its function as a neurotransmitter regulating arousal and attention, NE is a potent neuromodulator with significant influence over the brain's microenvironment. A compelling body of evidence points to NE's capacity to counteract key pathological processes in neurodegeneration.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common pathological feature of many neurodegenerative diseases.[5] While initially a protective response, chronic glial activation can become detrimental, releasing a cascade of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage. Norepinephrine has been shown to exert a tonic anti-inflammatory effect in the CNS.[6] It can suppress the production of inflammatory mediators by glial cells, thereby mitigating a significant driver of neurodegeneration.[5]
Abrogation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is another critical factor in neuronal cell death in conditions like Parkinson's and Alzheimer's disease.[7] The high metabolic rate of the brain makes it particularly vulnerable to oxidative damage. Norepinephrine has demonstrated the ability to mitigate oxidative stress, although the precise mechanisms are still under investigation.[7] This antioxidant property is crucial for protecting neurons from the damaging effects of free radicals.
Promotion of Trophic Factor Support
Norepinephrine can stimulate the production and release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), from glial cells. These trophic factors are essential for neuronal survival, growth, and plasticity. By enhancing the brain's own protective and reparative mechanisms, NE can create a more favorable environment for neuronal resilience in the face of neurodegenerative insults.
This compound: A Vehicle for Central Norepinephrine Augmentation
This compound is an orally administered prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[8] Unlike norepinephrine itself, this compound can cross the blood-brain barrier, offering a systemic approach to increasing NE levels within the CNS.[3][4] This pharmacological profile makes this compound an attractive candidate for leveraging the neuroprotective properties of norepinephrine.
Review of Existing Preclinical Evidence
While the theoretical basis for this compound's neuroprotective potential is strong, direct preclinical evidence is still emerging. Much of the existing research has focused on its approved indication for nOH. A study in rats demonstrated the pressor effect of oral this compound, which was enhanced in sympathectomized animals, suggesting its potential for autonomic failure.[8] Another study showed that L-DOPA, a related compound, could modulate the immune response in a mouse model of ischemic stroke.[9] However, there is a notable gap in the literature regarding studies that have administered this compound to established animal models of neurodegenerative diseases like Parkinson's or Alzheimer's and have specifically assessed markers of neuroprotection.
A study on the neuroprotective effects of L-dopa in an MPTP-induced mouse model of Parkinson's disease found that it increased the survival of dopaminergic neurons by modulating cell survival and apoptotic pathways.[10] While this study did not use this compound, it provides a valuable framework for how the neuroprotective effects of a related precursor molecule can be assessed.
A Proposed Framework for Preclinical Investigation
To rigorously evaluate the neuroprotective potential of this compound, a systematic and multi-faceted preclinical research program is necessary. This should involve the use of well-characterized animal models and a comprehensive battery of behavioral, histological, and biochemical endpoints.
Selection of Animal Models
The choice of animal model is critical and should be tailored to the specific neurodegenerative disease being investigated.
-
Parkinson's Disease Models:
-
6-hydroxydopamine (6-OHDA) model: This classic neurotoxin-based model induces a rapid and specific lesion of the nigrostriatal dopamine system. It is well-suited for assessing the ability of a compound to protect against acute dopaminergic neurodegeneration.[11]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This model recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[10]
-
Alpha-synuclein overexpression models: These genetic models, which involve the overexpression of human alpha-synuclein, more closely mimic the progressive nature of the disease and the formation of Lewy body-like pathology.
-
-
Alzheimer's Disease Models:
-
APP/PS1 transgenic mice: These models overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits.[12]
-
3xTg-AD mice: This model carries three mutations (APP, PS1, and tau) and develops both amyloid plaques and neurofibrillary tangles.[12]
-
-
Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO): This model is widely used to mimic ischemic stroke in humans and allows for the assessment of neuroprotective agents in the context of acute neuronal injury.[9]
-
Experimental Design and Workflow
A robust experimental design is essential for generating reliable and interpretable data.
Key Experimental Protocols
-
Animal Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle.
-
This compound Administration: Begin daily oral gavage of this compound (e.g., 10, 30, 100 mg/kg) or vehicle 24 hours post-surgery and continue for the duration of the study.
-
Behavioral Testing:
-
Apomorphine-induced rotations: At 2 and 4 weeks post-lesion, administer apomorphine and record contralateral rotations for 60 minutes.
-
Cylinder test: Assess forelimb use asymmetry.
-
-
Tissue Processing: At the end of the study, perfuse animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde).
-
Animal Subjects: Aged APP/PS1 transgenic mice and wild-type littermates.
-
This compound Administration: Treat mice with daily oral gavage of this compound or vehicle for 3 months.
-
Behavioral Testing:
-
Morris water maze: Evaluate spatial learning and memory.
-
Y-maze: Assess short-term working memory.
-
-
Tissue Processing: Collect brain tissue following behavioral testing.
-
Immunohistochemistry: Stain brain sections for Iba1 (microglia) and GFAP (astrocytes) to assess glial activation. Quantify amyloid plaque load using Thioflavin S or an anti-Aβ antibody.
-
ELISA: Measure levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.
Quantitative Data Summary
The following table provides a hypothetical summary of expected quantitative outcomes from a preclinical study of this compound in a 6-OHDA rat model of Parkinson's disease.
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | TH+ Cell Count in Substantia Nigra (% of control) | Striatal TNF-α Levels (pg/mg protein) |
| Sham + Vehicle | 0.5 ± 0.2 | 100% | 5.2 ± 1.1 |
| 6-OHDA + Vehicle | 7.8 ± 1.5 | 35 ± 5% | 15.6 ± 2.3 |
| 6-OHDA + this compound (30 mg/kg) | 4.2 ± 1.1 | 65 ± 8% | 9.8 ± 1.9 |
| 6-OHDA + this compound (100 mg/kg) | 2.5 ± 0.8 | 80 ± 6% | 7.1 ± 1.5 |
| *p < 0.05 compared to 6-OHDA + Vehicle |
Translational Considerations and Future Directions
While preclinical studies provide a critical foundation, the ultimate goal is to translate these findings to the clinic. Several factors must be considered for successful translation:
-
Dose-response relationships: Establishing a clear dose-response curve for neuroprotection is essential for informing clinical trial design.
-
Biomarkers: Identifying translatable biomarkers that reflect the neuroprotective effects of this compound in preclinical models and can be monitored in human subjects is a high priority.
-
Combination therapies: Investigating this compound in combination with other therapeutic agents may offer synergistic neuroprotective effects.
Future preclinical research should also explore the effects of this compound in a wider range of neurodegenerative disease models and investigate its impact on other relevant pathological processes, such as mitochondrial dysfunction and protein aggregation.
Conclusion
This compound presents a promising and logically sound candidate for neuroprotective therapy. Its ability to augment central norepinephrine levels provides a direct mechanism to combat the intertwined pathologies of neuroinflammation and oxidative stress that drive neurodegeneration. While direct preclinical evidence for its neuroprotective efficacy is currently limited, this guide provides a comprehensive roadmap for the rigorous scientific inquiry needed to unlock its full therapeutic potential. The successful execution of the proposed research framework will be instrumental in determining whether this compound can be repurposed from a symptomatic treatment for nOH to a disease-modifying therapy for a range of devastating neurodegenerative disorders.
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In vivo conversion of Droxidopa to norepinephrine
An In-Depth Technical Guide to the In Vivo Conversion of Droxidopa to Norepinephrine
Introduction
This compound, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid analogue that serves as a critical therapeutic agent for conditions characterized by norepinephrine deficiency.[1] Its primary indication is the treatment of neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a significant drop in blood pressure upon standing.[1][2] nOH arises from the failure of the sympathetic nervous system to release adequate amounts of the neurotransmitter norepinephrine, which is essential for maintaining vascular tone and blood pressure.[3][4]
This compound functions as a prodrug, a pharmacologically inactive compound that is converted into its active form within the body.[5][6] This guide provides a comprehensive technical overview of the in vivo conversion of this compound to norepinephrine, detailing the core mechanism, pharmacokinetic profile, influencing factors, and the methodologies employed by researchers and drug development professionals to assess this critical metabolic process.
Part 1: The Core Mechanism of Bioactivation
The therapeutic efficacy of this compound hinges on a single, crucial enzymatic step. Unlike the multi-step endogenous synthesis of norepinephrine from tyrosine, this compound provides a direct precursor that bypasses earlier, potentially impaired enzymatic pathways.
The Enzymatic Conversion Pathway
Following oral administration and absorption, this compound is systemically converted to L-norepinephrine.[1] This bioactivation is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also widely known as DOPA decarboxylase (DDC).[2][5] This enzyme is ubiquitously distributed throughout the body, facilitating the conversion in both the central nervous system (CNS) and peripheral tissues.[1][3]
A key therapeutic advantage of this pathway is that it circumvents the enzyme dopamine β-hydroxylase (DBH), which is responsible for converting dopamine to norepinephrine in the natural catecholamine synthesis pathway. This makes this compound an effective therapy for rare genetic disorders such as DBH deficiency, where patients cannot produce norepinephrine from dopamine.[4] The newly synthesized norepinephrine is then able to act on adrenergic receptors to elicit vasoconstriction and increase blood pressure, thereby alleviating the symptoms of nOH.[1][5]
Caption: Enzymatic conversion of this compound to Norepinephrine.
Part 2: In Vivo Pharmacokinetics and Norepinephrine Formation
Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of this compound is fundamental to optimizing its clinical use and interpreting research data. The ultimate pharmacodynamic effect—an increase in blood pressure—is directly linked to the appearance and concentration of its active metabolite, norepinephrine.
Absorption and Distribution this compound is administered orally, with peak plasma concentrations (Cmax) typically reached between 1 to 4 hours after dosing in healthy volunteers.[7] The presence of a high-fat meal can moderately impact absorption, delaying the time to peak concentration by approximately 2 hours and reducing the Cmax by about 35%.[7][8]
A critical feature of this compound is its ability to cross the blood-brain barrier (BBB), allowing for conversion to norepinephrine within the central nervous system.[6][9] Its plasma protein binding is notably concentration-dependent, decreasing from 75% at lower concentrations to 26% at higher concentrations.[7][10]
Metabolism and Elimination The primary metabolic fate of this compound is its conversion to norepinephrine by AADC.[7][11] However, a significant portion is also metabolized by another key enzyme in catecholamine pathways, catechol-O-methyltransferase (COMT) , which converts this compound to 3-O-methylthis compound (3-OM-DOPS), a major but inactive metabolite.[7][8][12]
Following a single oral dose, plasma norepinephrine levels begin to rise, peaking approximately 3 to 6 hours post-administration, and can remain significantly elevated for an extended period.[4][7] The elimination half-life of the parent this compound molecule is relatively short, around 1.5 to 2.5 hours.[6][10]
Table 1: Summary of Key Pharmacokinetic Parameters
| Parameter | Value | Note |
|---|---|---|
| Time to Peak (this compound) | 1 - 4 hours | Delayed by high-fat meals.[7] |
| Time to Peak (Norepinephrine) | 3 - 6 hours | Reflects time for conversion.[4] |
| Elimination Half-life (this compound) | ~2.5 hours | [10] |
| Bioavailability | ~90% | [6] |
| Primary Metabolic Enzyme | AADC/DDC | For conversion to Norepinephrine.[1][5] |
| Secondary Metabolic Enzyme | COMT | For conversion to 3-OM-DOPS.[8] |
| Excretion | Primarily renal | ~75% of a dose is excreted in urine within 24 hours.[4] |
Part 3: Factors Influencing In Vivo Conversion and Efficacy
The efficiency of this compound's conversion and its ultimate pressor effect are not uniform across all individuals. Several physiological and pharmacological factors can modulate its activity, which is a key consideration in both clinical practice and drug development.
-
Co-administration of DOPA Decarboxylase Inhibitors (DDCIs): Drugs like carbidopa are frequently used in Parkinson's disease treatment to inhibit the peripheral conversion of levodopa to dopamine. Since this compound is metabolized by the same enzyme (AADC/DDC), carbidopa also inhibits its peripheral conversion to norepinephrine.[13][14] While this could theoretically block the drug's effect, clinical studies have shown that patients taking DDCIs still derive a significant pressor and symptomatic benefit from this compound, although the effect may be numerically less than in those not taking DDCIs.[13][15] This suggests that sufficient conversion still occurs, or that central conversion plays a more significant role in these patients.
-
Baseline Norepinephrine Levels: There is evidence to suggest an inverse correlation between a patient's baseline plasma norepinephrine levels and their pressor response to this compound.[16] Patients with lower baseline levels, indicating more severe sympathetic denervation, may exhibit a greater increase in blood pressure.[16] This phenomenon is likely attributable to "denervation supersensitivity," where the remaining adrenergic receptors become hypersensitive to stimulation.
-
Neuronal Integrity and Site of Conversion: The precise location of this compound's conversion is a topic of ongoing scientific discussion and has significant implications for its mechanism. Three primary sites have been proposed:
-
Central Nervous System: After crossing the BBB, this compound can be converted to norepinephrine, potentially stimulating central sympathetic outflow.[15][17]
-
Peripheral Sympathetic Neurons: this compound can be taken up by postganglionic sympathetic nerve terminals, converted to norepinephrine, stored in synaptic vesicles, and released as a neurotransmitter upon neuronal activation.[4][18] Evidence for this includes the longer duration of action observed in patients with intact peripheral neurons compared to those with significant neuronal loss.[4]
-
Extraneuronal Tissues: The AADC enzyme is abundant in organs like the kidneys, liver, and gut.[19] Conversion in these tissues can release norepinephrine into the general circulation, where it acts as a circulating hormone to induce vasoconstriction.[3][17]
-
It is highly probable that all three mechanisms contribute to the overall clinical effect of this compound.
Part 4: Methodologies for In Vivo Assessment
Rigorous and validated analytical methods are essential for characterizing the pharmacokinetics and pharmacodynamics of this compound in both preclinical and clinical research. The primary objective is to accurately quantify this compound and its key metabolite, norepinephrine, in biological matrices and correlate these concentrations with physiological responses.
Clinical and Preclinical Study Design
A typical study to assess the in vivo conversion involves a time-course analysis following drug administration.
-
Animal Models: For preclinical assessment, rodent models with neurotoxin-induced lesions (e.g., 6-hydroxydopamine, or 6-OHDA) are frequently used to simulate the neurodegeneration seen in Parkinson's disease.[20][21] For higher translational value, the MPTP-lesioned non-human primate model is considered a gold standard as it closely recapitulates the motor features of the human condition.[20]
-
Human Studies: Clinical trials involve dosing patients with nOH or healthy volunteers, followed by serial biological sampling and physiological monitoring.[8][19]
Caption: A typical experimental workflow for assessing this compound's in vivo conversion.
Detailed Analytical Protocol: Quantification in Plasma
The gold standard for quantifying catecholamines and related compounds in plasma is High-Performance Liquid Chromatography (HPLC) coupled with either tandem mass spectrometry (LC-MS/MS) or electrochemical detection (LC-ED) .[8][19]
Step-by-Step Methodology:
-
Blood Collection: Venous blood is drawn into chilled tubes containing an anticoagulant (e.g., K2EDTA). Causality: Chilling the tubes slows enzymatic degradation of the analytes post-collection.
-
Sample Stabilization: Immediately after collection, a stabilizer solution containing antioxidants like reduced glutathione and chelating agents like EGTA is added.[8] Causality: Catecholamines are highly susceptible to oxidation. Glutathione acts as a sacrificial antioxidant, preserving the integrity of this compound and norepinephrine.
-
Plasma Separation: The stabilized blood is centrifuged at low temperatures (e.g., 4°C) to separate the plasma from blood cells. The resulting plasma is immediately frozen at -80°C until analysis. Causality: Freezing halts nearly all enzymatic and chemical degradation, ensuring long-term sample stability.
-
Internal Standard Spiking: Before extraction, a known quantity of an internal standard (IS) is added to each sample, calibrator, and quality control sample. For this compound, a stable isotope-labeled version (e.g., ¹³C-Droxidopa) is ideal. For norepinephrine, ethylnorepinephrine is commonly used.[8] Causality: The IS is chemically similar to the analyte and will behave identically during extraction and analysis. By measuring the ratio of the analyte to the IS, any variability or loss during the process can be precisely corrected, ensuring a self-validating and accurate measurement.
-
Analyte Extraction:
-
Protein Precipitation: A simple and effective method where a solvent like acetonitrile is added to the plasma. This denatures and precipitates proteins, which are then removed by centrifugation, leaving the analytes in the supernatant.[8]
-
Solid-Phase Extraction (SPE): A more selective method, particularly for norepinephrine, may use a stationary phase like acid-washed alumina, which specifically binds catecholamines. The analytes are then eluted with a weak acid.[8]
-
-
LC-MS/MS Analysis: The prepared extract is injected into the HPLC system. The analytes and their respective internal standards are separated on a C18 column and subsequently detected by the mass spectrometer. Causality: This provides exceptional sensitivity and specificity, allowing for the confident identification and quantification of each compound even at very low concentrations (pg/mL for norepinephrine).[8]
Conclusion
The in vivo conversion of this compound to norepinephrine is a targeted and effective pharmacological strategy to address the norepinephrine deficiency that underlies neurogenic orthostatic hypotension. Its bioactivation via the widely distributed AADC enzyme allows for the restoration of vascular tone through central, peripheral intraneuronal, and extraneuronal hormonal mechanisms. A thorough understanding of its pharmacokinetics, the factors that modulate its conversion, and the rigorous analytical methods used to study it are paramount for drug development professionals and researchers. Future investigations will likely focus on personalizing this compound therapy by identifying biomarkers that predict patient response and further elucidating the relative contributions of the different sites of norepinephrine formation to its overall clinical benefit.
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Introduction: The Role of Droxidopa in Noradrenergic Restoration
An In-Depth Technical Guide to Droxidopa's Effects on the Central and Peripheral Nervous Systems
This compound, a synthetic amino acid precursor of norepinephrine, represents a significant therapeutic advancement for conditions characterized by noradrenergic deficiency.[1][2] Marketed under brand names such as Northera®, it is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a sharp drop in blood pressure upon standing.[2][3][4] nOH is a common manifestation of several neurodegenerative disorders, including Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF), where the autonomic nervous system fails to release adequate norepinephrine to maintain vascular tone.[2][3][5][6]
First approved in Japan in 1989 and later in the United States in 2014, this compound's core function is to serve as a prodrug that is converted into norepinephrine, thereby replenishing the deficient neurotransmitter and mitigating symptoms of orthostatic intolerance.[1][2][3][7][8] This guide provides a detailed examination of this compound's dual mechanism of action on the peripheral and central nervous systems, summarizes key clinical efficacy and safety data, and outlines experimental protocols for its evaluation.
Section 1: Core Mechanism of Action and Pharmacodynamics
This compound's therapeutic effect is contingent upon its conversion to L-norepinephrine. This biotransformation is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC), which is ubiquitously expressed throughout the body.[1][2][3][9] This single-step conversion allows this compound to bypass the rate-limiting enzyme dopamine β-hydroxylase (DBH), making it an effective therapy even in rare genetic disorders where DBH is deficient.[3]
Peripheral Nervous System: The Primary Driver of Pressor Effects
The primary and most well-established effects of this compound occur within the peripheral nervous system, directly addressing the pathophysiology of nOH.
Mechanistic Tenets:
-
Neuronal and Non-Neuronal Conversion: this compound is converted to norepinephrine both within the synaptic terminals of postganglionic sympathetic neurons and in non-neuronal tissues such as the kidneys and liver.[3][10]
-
Neurotransmitter Replenishment: In intact neurons, the newly synthesized norepinephrine is stored in vesicles and released upon sympathetic activation, acting as a conventional neurotransmitter at the neurovascular junction.[3][10]
-
Hormonal Vasoconstriction: Strong evidence indicates that a substantial portion of this compound's pressor effect comes from norepinephrine produced in non-neuronal tissues, which then enters the bloodstream and acts as a circulating hormone to induce peripheral vasoconstriction.[3][11] This explains why this compound is effective even in patients with advanced neurodegeneration and loss of sympathetic nerve terminals, such as those with PAF.[3][11]
The peripheral conversion is considered the dominant mechanism for blood pressure elevation. This is authoritatively demonstrated by studies in which the co-administration of carbidopa, a peripheral AAAD inhibitor that does not cross the blood-brain barrier, effectively blocks the pressor effects of this compound.[3][11]
Central Nervous System: Exploring Effects Beyond Blood Pressure
This compound is capable of crossing the blood-brain barrier, where it is subsequently converted to norepinephrine within the central nervous system (CNS).[1][2][3][9] While its contribution to blood pressure regulation is considered minimal compared to its peripheral action, the resulting increase in central noradrenergic activity is an area of active investigation for its potential therapeutic benefits.
Hypothesized and Investigated CNS Effects:
-
Modulation of Sympathetic Outflow: An early hypothesis suggested that centrally produced norepinephrine could stimulate sympathetic outflow.[3][12] However, as noted, the blockade of its pressor effect by peripheral inhibitors makes this an unlikely primary mechanism for blood pressure control.[3]
-
Cognition and ADHD-like Behaviors: Preclinical studies provide compelling evidence for CNS-mediated effects. In rat models, this compound administered with a peripheral AAAD inhibitor (to isolate CNS effects) increased norepinephrine levels in the prefrontal cortex (PFC) and inhibited dopamine neurons, mimicking the effects of ADHD medications.[13] This intervention was shown to ameliorate hyperactivity, inattention, and impulsivity.[13]
-
Functional Recovery Post-Injury: In rats with sensorimotor cortex ablation, treatment with this compound and a peripheral inhibitor significantly elevated norepinephrine levels in the cortex, hippocampus, and cerebellum, which correlated with facilitated recovery of motor functions like beam-walking.[14] These findings suggest a potential role for this compound in promoting neuroplasticity and functional recovery after brain injury.
Section 2: Clinical Efficacy in Neurogenic Orthostatic Hypotension
The clinical development of this compound has centered on its ability to improve the signs and symptoms of nOH. Phase III clinical trials have provided Class I evidence for its short-term efficacy.[7]
A pivotal study demonstrated that after a dose-optimization phase, this compound was superior to placebo in improving patient-reported outcomes.[7] The primary endpoint was the Orthostatic Hypotension Questionnaire (OHQ) composite score, a validated tool to assess symptom severity and impact.
| Efficacy Endpoint | This compound (n=82) | Placebo (n=80) | Difference (p-value) | Reference |
| Change in OHQ Composite Score | -1.83 units | -0.93 units | 0.90 units (p=0.003) | [7] |
| Change in OHQ Dizziness/Lightheadedness Score | -2.4 points | -1.0 points | Favored this compound | [15] |
| Change in Standing Systolic BP (mmHg) | +11.2 mmHg | +3.9 mmHg | 7.3 mmHg (p<0.001) | [7][15] |
| Change in Supine Systolic BP (mmHg) | +7.6 mmHg | +0.8 mmHg | 6.8 mmHg (p<0.001) | [7][15] |
It is a critical point of discussion that the FDA granted this compound an accelerated approval based on short-term efficacy (1-2 weeks), with the stipulation that further studies be conducted to establish long-term benefit.[3][6][7]
Section 3: Safety, Tolerability, and Risk Management
While generally well-tolerated, this compound's mechanism of action necessitates careful monitoring for specific adverse events, particularly those related to its pressor effects.
| Adverse Event (≥3%) | This compound | Placebo | Reference |
| Headache | 7.4% - 11% | ~2.5% | [7][15] |
| Dizziness | 3.7% - 8% | ~2.5% | [7][15] |
| Nausea | ~5% | ~2.5% | [15] |
| Fatigue | ~4% | ~2.5% | [15] |
Key Safety Considerations:
-
Supine Hypertension: The most significant risk associated with this compound is an increase in blood pressure while lying down.[4][16][17] This can increase the long-term risk of cardiovascular events, including stroke.[4][16] Causality: Because this compound provides an exogenous source of norepinephrine, its pressor effect is not dependent on orthostatic challenge and persists in the supine position. The clinical protocol to mitigate this risk is to advise patients to take the last daily dose at least 3 hours before bedtime and to sleep with the head of the bed elevated.[2][4][16]
-
Cardiovascular Comorbidities: Caution is advised in patients with a history of ischemic heart disease, arrhythmias, or congestive heart failure, as this compound may exacerbate these conditions.[4][17][18] While integrated safety analyses show only small increases in cardiovascular adverse events, the risk is nominally higher in patients with preexisting cardiac disorders.[19][20]
Section 4: Key Experimental Methodologies and Protocols
The evaluation of this compound requires robust clinical and preclinical experimental designs to validate its efficacy and mechanisms.
Protocol: Phase 3 Clinical Trial for Efficacy in nOH
This protocol describes a self-validating system to assess this compound's benefit while controlling for placebo effects and individual dose requirements.
Objective: To determine the efficacy of this compound compared to placebo in improving symptoms of nOH.
Methodology:
-
Patient Recruitment: Enroll patients with a confirmed diagnosis of symptomatic nOH due to PD, MSA, or PAF.
-
Open-Label Dose Titration (2 weeks):
-
Initiate all patients on this compound 100 mg three times daily (TID).
-
Titrate the dose every 48-72 hours in 100 mg increments based on symptom response and tolerability, up to a maximum of 600 mg TID.
-
Causality: This step is crucial to identify an individualized, effective, and tolerated dose, acknowledging patient variability in metabolism and disease severity. It also enriches the subsequent randomized phase with patients likely to benefit.
-
-
"Responder" Identification: At the end of the titration period, define responders based on pre-specified criteria (e.g., a ≥1-unit improvement in OHQ dizziness score and a ≥10 mmHg increase in standing systolic BP). Non-responders are withdrawn.
-
Washout Period (7 days): All responders discontinue this compound to allow for a return to their baseline state. This is a critical self-validating step to ensure that the effects measured in the next phase are attributable to the randomized treatment.
-
Double-Blind Randomization (1-2 weeks): Randomize responders in a 1:1 ratio to receive either their previously optimized dose of this compound or a matching placebo.
-
Efficacy Assessment:
-
Primary Endpoint: Change from randomization baseline to the end of the treatment period in the OHQ composite score.
-
Secondary Endpoints: Change in standing systolic and diastolic BP, individual OHQ item scores, and patient-reported fall frequency.
-
-
Safety Monitoring: Continuously monitor for adverse events, with a focus on supine and standing blood pressure measurements.
Protocol: Preclinical Assessment of CNS Noradrenergic Activity
This protocol is designed to isolate and measure the central effects of this compound in an animal model.
Objective: To quantify the increase in brain norepinephrine levels following this compound administration and correlate it with behavioral changes.
Methodology:
-
Animal Model Selection: Utilize an appropriate strain (e.g., Sprague-Dawley rats for general neuroscience, or a specific disease model like the Spontaneously Hypertensive Rat for ADHD studies[13]).
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Benserazide (peripheral AAAD inhibitor) + Vehicle.
-
Group 3: Benserazide + this compound.
-
Causality: The inclusion of Group 2 is a critical control. Benserazide prevents peripheral conversion of this compound, ensuring that any observed increase in CNS norepinephrine in Group 3 is due to central metabolism.
-
-
Drug Administration: Administer benserazide intraperitoneally ~30 minutes prior to oral or intraperitoneal administration of this compound or vehicle.
-
Behavioral Testing: At a time point corresponding to peak plasma concentration (~1-2 hours post-dose), conduct relevant behavioral assays (e.g., open-field test for hyperactivity, elevated plus maze for anxiety, beam-walking for motor coordination[14]).
-
Neurochemical Analysis:
-
Immediately following behavioral testing, euthanize the animals and rapidly dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Flash-freeze tissues in liquid nitrogen.
-
Quantify norepinephrine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a highly sensitive and standard method for catecholamine analysis.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare norepinephrine levels and behavioral scores across the three experimental groups.
Section 5: Conclusion and Future Directions
This compound effectively elevates norepinephrine levels in both the peripheral and central nervous systems. Its well-defined peripheral action provides a direct and rational therapy for the hemodynamic failure in neurogenic orthostatic hypotension, with clinical trials confirming its short-term efficacy in improving symptoms and standing blood pressure.[3][7] The primary risk of supine hypertension is a direct consequence of this mechanism and requires careful patient management.
The effects of this compound on the central nervous system, while not central to its primary indication, represent a promising frontier for research. Preclinical evidence suggests potential therapeutic applications in conditions where central noradrenergic tone is compromised, including cognitive deficits, post-injury functional recovery, and potentially certain non-motor symptoms of Parkinson's disease.[13][14]
Future research must focus on two core directives:
-
Long-Term Efficacy and Safety: Conducting robust, long-term clinical trials to confirm the durability of symptomatic improvement in nOH, as required by regulatory agencies.[6]
-
Translational CNS Research: Designing clinical studies to investigate whether the promising preclinical CNS effects translate into meaningful benefits for patients, such as improvements in attention, executive function, or motor rehabilitation outcomes.
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A Technical Guide to the Cellular Uptake and Metabolism of Droxidopa in Neurons
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine, or L-DOPS) is a synthetic amino acid prodrug that serves as a direct precursor to the neurotransmitter norepinephrine.[1] Its primary clinical application is in the management of neurogenic orthostatic hypotension (nOH), a condition often associated with neurodegenerative disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[2] The therapeutic efficacy of this compound hinges on its ability to cross the blood-brain barrier, be taken up by neurons, and undergo intracellular conversion to norepinephrine, thereby replenishing deficient stores of this critical neurotransmitter.[1] This guide provides an in-depth technical overview of the molecular mechanisms governing the neuronal uptake and subsequent metabolic fate of this compound, outlines robust methodologies for its study, and discusses factors that influence its neuro-bioavailability and therapeutic action.
Introduction to this compound
Neurogenic orthostatic hypotension is characterized by a significant drop in blood pressure upon standing, resulting from inadequate norepinephrine release from sympathetic nerve terminals.[2] This deficiency impairs compensatory vasoconstriction, leading to symptoms like dizziness, syncope, and an increased risk of falls.[3] this compound was developed to restore noradrenergic activity. Unlike direct-acting sympathomimetics, this compound acts as a prodrug, which is enzymatically converted to norepinephrine within the body.[4] Only the L-threo-enantiomer of dihydroxyphenylserine is biologically active.[4] This mechanism allows for the replenishment of norepinephrine in both peripheral and central nervous systems, addressing the core pathophysiology of nOH.[2][5] Understanding the precise journey of this compound from administration to its ultimate function as a neurotransmitter is paramount for optimizing its therapeutic use and developing next-generation neuropharmacological agents.
Blood-Brain Barrier Transit and Neuronal Uptake
Crossing the Blood-Brain Barrier
A key pharmacological feature of this compound is its ability to cross the blood-brain barrier (BBB), a property not shared by norepinephrine itself.[5] As a synthetic amino acid, this compound's structure is recognized by specific transporters at the BBB. Its transit is mediated primarily by the Large Neutral Amino Acid Transporter 1 (LAT1) , also known as SLC7A5.[6][7] LAT1 is highly expressed on brain capillary endothelial cells and facilitates the transport of large neutral amino acids like L-DOPA, phenylalanine, and leucine.[6][8] This transport is a sodium-independent, facilitated exchange process. Competition for this transporter from dietary amino acids can influence the rate of this compound entry into the central nervous system, a clinical consideration analogous to that for L-DOPA therapy in Parkinson's disease.[9]
Cellular Uptake by Neurons
Once within the brain's interstitial fluid, this compound must be taken up by neurons to be metabolized. The uptake into postganglionic sympathetic neurons and central noradrenergic neurons is a critical step.[5] While direct transporter studies for this compound are not as extensive as for L-DOPA, the mechanism is believed to be similar, utilizing neutral amino acid transporters present on the neuronal membrane.[2] The LAT1 system, which is also expressed on neurons, is a primary candidate for this uptake process.[6] This allows this compound to enter the cytoplasm where the metabolic machinery for its conversion is located.
Intracellular Metabolism and Pharmacodynamics
The therapeutic action of this compound is realized through its intracellular conversion to norepinephrine. This process involves several key enzymatic steps and subsequent physiological actions.
Primary Metabolic Conversion
The core metabolic event is the conversion of this compound to L-norepinephrine. This is a single-step decarboxylation reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC).[1][10]
-
Reaction: this compound → Norepinephrine + CO₂
-
Enzyme: Aromatic L-amino acid Decarboxylase (AADC/DDC)
This enzyme is ubiquitously expressed throughout the body, including within noradrenergic neurons.[1] This one-step conversion is distinct from the two-step synthesis of norepinephrine from L-DOPA, which first requires conversion to dopamine.[5] The newly synthesized norepinephrine is then available to restore the functional pool of the neurotransmitter within the neuron.
Alternative Metabolic Pathways
While conversion to norepinephrine is the therapeutically desired pathway, this compound is also a substrate for other enzymes involved in catecholamine metabolism. A significant portion can be metabolized by Catechol-O-methyltransferase (COMT) to form 3-O-methoxy-droxidopa (3-OMD).[10] Another minor pathway involves metabolism by DOPS-aldolase.[10] These alternative pathways represent metabolic shunts that can reduce the amount of this compound available for conversion to norepinephrine, potentially contributing to inter-individual variability in clinical response.[10]
Vesicular Storage and Release
Following its synthesis, the newly formed norepinephrine is transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) . This sequestration is vital for protecting norepinephrine from cytoplasmic degradation by enzymes like monoamine oxidase (MAO) and for creating a readily releasable pool. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing norepinephrine into the synaptic cleft where it can act on postsynaptic adrenergic receptors to elicit a physiological response, such as vasoconstriction.
The complete intracellular pathway is visualized in the diagram below.
Methodologies for Studying this compound
Investigating the neuronal uptake and metabolism of this compound requires a combination of in vitro cell models and sophisticated analytical techniques.
In Vitro Cellular Models
The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for these studies.[11][12] These cells possess a dopaminergic phenotype and express key enzymes and transporters involved in catecholamine synthesis and metabolism, including AADC and VMAT.[12] They provide a robust, reproducible system for quantifying uptake kinetics and metabolic conversion rates.
Experimental Protocol: this compound Uptake and Metabolism in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency in 12-well plates.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer to remove residual medium. Pre-incubate the cells in KRH buffer for 15 minutes at 37°C to allow them to equilibrate.
-
Incubation: Initiate the experiment by replacing the KRH buffer with fresh buffer containing a known concentration of this compound (e.g., 10 µM). For kinetic studies, use a range of concentrations. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Causality Insight: The use of a buffered salt solution like KRH maintains physiological pH and ionic strength, ensuring that transporter function is not compromised.
-
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the this compound-containing buffer and washing the cells three times with ice-cold KRH buffer.
-
Self-Validation: Performing washes with ice-cold buffer is critical to halt all enzymatic and transport processes instantly, preventing efflux of the analyte and ensuring the measured intracellular concentration accurately reflects uptake during the incubation period.
-
-
Cell Lysis and Sample Preparation: Lyse the cells by adding 250 µL of a lysis buffer containing 0.1 M perchloric acid and an internal standard (e.g., isotopically labeled this compound or norepinephrine). Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Analysis: Collect the supernatant for analysis of this compound and its metabolite, norepinephrine, using LC-MS/MS.
Analytical Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound and its metabolites in complex biological matrices like plasma or cell lysates.
Protocol: LC-MS/MS Quantification of this compound and Norepinephrine
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate supernatant, add 20 µL of a working solution of a stable isotope-labeled internal standard (e.g., L-threo-Droxidopa-¹³C₂,¹⁵N).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new vial for injection.
-
Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) is a self-validating step. The SIL-IS behaves identically to the analyte during extraction and ionization but is distinguished by mass, correcting for any sample loss or matrix effects and ensuring high accuracy and precision.
-
-
Chromatographic Separation:
-
LC System: A validated UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of this compound, norepinephrine, and potential interfering substances.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its internal standard to ensure specificity.
-
The workflow for this analytical protocol is visualized below.
Pharmacokinetic and Influencing Factors
The clinical efficacy of this compound is influenced by its pharmacokinetic profile and interactions with other medications.
Pharmacokinetic Parameters
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and elimination of this compound. Key parameters are summarized below.
| Parameter | This compound | Norepinephrine (post-Droxidopa) | Reference(s) |
| Tmax (Time to Peak Conc.) | 1-4 hours | ~3 hours | [12] |
| t½ (Elimination Half-life) | ~2.5 hours | Not applicable (endogenous) | [12] |
| Effect of Food (High-Fat Meal) | Cmax ↓ ~35%, AUC ↓ ~20% | Not specified | [13] |
| Primary Metabolism | AADC, COMT | MAO, COMT | [10] |
| Primary Excretion | Renal | Renal | [10] |
Drug Interactions
A critical consideration in this compound therapy is its co-administration with peripheral DOPA decarboxylase inhibitors (DDCIs), such as carbidopa, which are commonly used in Parkinson's disease treatment. By inhibiting the peripheral conversion of this compound to norepinephrine, DDCIs can potentially reduce peripheral side effects but may also necessitate an adjustment in the this compound dose to achieve the desired central effect.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for replenishing norepinephrine in conditions of autonomic failure. Its journey from an orally administered prodrug to a functional neurotransmitter is a multi-step process involving specific transporters like LAT1 and enzymatic conversion by AADC. A thorough understanding of these mechanisms is crucial for its clinical application. Future research should focus on further elucidating the specific neuronal transporters involved in this compound uptake, exploring strategies to modulate its metabolism to favor norepinephrine production, and personalizing dosing strategies based on patient genetics (e.g., COMT activity) and concomitant medications.
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An In-Depth Technical Guide to Investigating Droxidopa's Effects on Synucleinopathies
This guide provides a technical framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of Droxidopa in the context of synucleinopathies. We move beyond its established role in managing neurogenic orthostatic hypotension (nOH) to explore its potential disease-modifying effects on the core pathology of these disorders: the aggregation of alpha-synuclein. This document is structured to provide not just protocols, but the scientific rationale and causal logic that underpin a robust investigational strategy.
Part 1: The Scientific Premise: Noradrenergic Deficits and Alpha-Synuclein Pathology
Synucleinopathies, including Parkinson's disease (PD), Multiple System Atrophy (MSA), and Dementia with Lewy Bodies (DLB), are characterized by the misfolding and aggregation of the alpha-synuclein protein into toxic inclusions.[1][2] A critical, yet often under-appreciated, aspect of this pathology is the early and severe degeneration of noradrenergic neurons, particularly in the locus coeruleus.[1] This leads to a profound norepinephrine (NE) deficiency, which manifests clinically as nOH but may also play a direct role in accelerating disease progression.[1]
The relationship between NE and alpha-synuclein is complex and bidirectional. Some studies suggest that catecholamines like NE can, under certain conditions, promote the formation of toxic, soluble alpha-synuclein oligomers.[3] Conversely, NE has also been shown to have neuroprotective and anti-inflammatory effects, and its loss may exacerbate neurodegeneration.[1] Furthermore, alpha-synuclein aggregates can directly impair NE synthesis by interfering with key enzymes like dopamine ß-hydroxylase, creating a vicious cycle of neurodegeneration.[1][4] This complex interplay establishes the noradrenergic system as a critical, high-value target for therapeutic intervention.
Part 2: this compound - A Tool to Restore Noradrenergic Tone
This compound (L-threo-3,4-dihydroxyphenylserine) is an orally administered synthetic amino acid prodrug.[5][6] It is converted directly to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is found in both neuronal and non-neuronal tissues.[6][7] This mechanism effectively bypasses the need for dopamine ß-hydroxylase, the enzyme often compromised in synucleinopathies, to replenish NE levels.
This compound is approved for the treatment of symptomatic nOH in patients with PD, MSA, and other forms of autonomic failure.[5][6][8] Clinical trials have consistently demonstrated its efficacy in increasing standing blood pressure and reducing symptoms of orthostatic intolerance, such as dizziness and lightheadedness.[9][10][11]
Diagram 1: this compound's Mechanism of Action
Caption: Metabolic conversion of the prodrug this compound to active norepinephrine.
Table 1: Summary of Key Clinical Trials of this compound for nOH in Synucleinopathies
| Trial Identifier | Patient Population | Primary Endpoint | Key Findings | Reference(s) |
| NOH301 (Study 301) | PD, MSA, PAF, NDAN | Improvement in OHQ composite score | This compound significantly improved OHQ composite score, dizziness/lightheadedness, and standing systolic BP vs. placebo. | [9][10] |
| NOH306B (Study 306B) | Parkinson's Disease | Change in OHQ composite score | Failed to show a statistically significant benefit in the primary endpoint, but showed signals of potential benefit in dizziness and falls. | [12][13] |
| RESTORE (NCT02586623) | PD, MSA, PAF, NDAN | Time to treatment intervention | Long-term study to assess sustained effects of this compound therapy. | [14] |
| Study 302 | PD, MSA, PAF, NDAN | Change in OHQ composite score (Randomized Withdrawal) | Demonstrated sustained efficacy in responders who continued this compound compared to those withdrawn to placebo. | [2] |
PAF: Pure Autonomic Failure; NDAN: Non-Diabetic Autonomic Neuropathy; OHQ: Orthostatic Hypotension Questionnaire.
While its symptomatic efficacy is well-established, the central question for drug development professionals is whether restoring noradrenergic tone with this compound can influence the underlying alpha-synuclein pathology.
Part 3: A Preclinical Guide to Investigating Disease-Modifying Potential
To rigorously assess this compound's effects beyond symptomatic relief, a multi-tiered preclinical investigation is required. This process must be designed as a self-validating system, with each stage providing the foundational evidence for the next.
Diagram 2: Preclinical Investigational Workflow```dot
Caption: this compound may intervene in the cycle of synucleinopathy progression.
A critical observation from clinical settings is that this compound, which can cross the blood-brain barrier, may have central effects. [15]Retrospective studies have reported instances of cognitive and behavioral changes, such as confusion or irritability, in some patients, suggesting modulation of central noradrenergic networks. [15][16][17]While often viewed as side effects, these observations provide clinical evidence that the drug is centrally active, lending credence to the hypothesis that it could influence brain pathology. Future clinical trials could incorporate biomarkers of alpha-synuclein pathology (e.g., seed amplification assays in CSF) and advanced neuroimaging to directly assess disease modification in patients.
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Droxidopa as a Therapeutic Agent in Rare Neurological Disorders: A Technical Guide
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic amino acid precursor of norepinephrine, represents a significant therapeutic advancement for managing debilitating symptoms in several rare neurological disorders. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its core pharmacology, mechanism of action, clinical applications in specific rare neurological diseases, and the methodologies for its evaluation. The overarching goal is to furnish a comprehensive resource that elucidates the scientific underpinnings of this compound's therapeutic potential and guides future research and development.
Introduction to this compound and its Role in Rare Neurological Disorders
This compound is an orally administered prodrug that is enzymatically converted to norepinephrine, a critical neurotransmitter and hormone for maintaining cardiovascular homeostasis.[1][2] Its primary indication is the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[3][4] This symptom is a common and often incapacitating feature of several rare neurological disorders, including:
-
Multiple System Atrophy (MSA): A progressive neurodegenerative disorder affecting autonomic function, motor control, and coordination.[5][6]
-
Pure Autonomic Failure (PAF): A neurodegenerative disease characterized by the loss of autonomic neurons, leading to severe orthostatic hypotension.[5][7]
-
Familial Amyloid Polyneuropathy (FAP): A rare, inherited disorder in which abnormal protein deposits affect the peripheral and autonomic nervous systems.[8][9]
-
Dopamine Beta-Hydroxylase (DBH) Deficiency: An extremely rare genetic disorder that prevents the conversion of dopamine to norepinephrine.[5][10]
-
Non-diabetic Autonomic Neuropathy: A condition where damage to autonomic nerves is not caused by diabetes.[5][11]
By replenishing norepinephrine levels, this compound aims to improve vascular tone, increase blood pressure upon standing, and thereby alleviate the symptoms of nOH, such as dizziness, lightheadedness, and syncope.[1][2]
Core Pharmacology and Mechanism of Action
The Norepinephrine Biosynthetic Pathway and this compound's Role
This compound's therapeutic effect is contingent on its conversion to norepinephrine. This process is mediated by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC), which is widely distributed throughout the body.[1][12] Unlike norepinephrine itself, this compound can cross the blood-brain barrier, allowing for potential central nervous system effects as well.[2][8]
The primary mechanism of action is believed to be the restoration of norepinephrine levels in the peripheral nervous system, which enhances vasoconstriction of arteries and veins, ultimately leading to an increase in blood pressure.[4][13]
Caption: this compound is converted to norepinephrine by AAAD, which then acts on adrenergic receptors.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is crucial for understanding its clinical use. After oral administration, peak plasma concentrations are typically reached within 1 to 4 hours.[13]
| Pharmacokinetic Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [13] |
| Elimination Half-life (t½) | ~2.5 hours | [14][15] |
| Metabolism | Primarily by AAAD and COMT | [12][13] |
| Excretion | Primarily renal | [14] |
The pharmacodynamic effects of this compound are directly linked to the increase in norepinephrine levels, resulting in a dose-dependent increase in both systolic and diastolic blood pressure.[13]
Therapeutic Applications in Specific Rare Neurological Disorders
Multiple System Atrophy (MSA) and Pure Autonomic Failure (PAF)
In MSA and PAF, the degeneration of autonomic neurons leads to a profound deficit in norepinephrine release. Clinical trials have demonstrated that this compound can significantly improve symptoms of nOH in these patient populations.[16][17] A key outcome measure in these trials is the Orthostatic Hypotension Questionnaire (OHQ), a patient-reported tool that assesses both symptom severity and the impact of symptoms on daily activities.[16]
Familial Amyloid Polyneuropathy (FAP)
FAP is another rare disorder where autonomic neuropathy is a prominent feature. This compound has been used to manage nOH in FAP patients, with evidence suggesting it can improve orthostatic tolerance.[8][9] However, the evidence base is less extensive than for MSA and PAF, and further research is warranted. There is limited evidence for the use of this compound in amyloid light-chain (AL) amyloidosis, another form of amyloidosis, with some case reports and a small retrospective study suggesting potential benefit in refractory nOH.[18][19]
Dopamine Beta-Hydroxylase (DBH) Deficiency
DBH deficiency is a rare genetic disorder where the enzyme responsible for converting dopamine to norepinephrine is absent.[10] This leads to a complete lack of norepinephrine and severe nOH from birth. This compound is a logical and effective treatment for this condition, as it bypasses the deficient enzyme to restore norepinephrine levels.[10]
Clinical Trial Design and Methodologies
The evaluation of this compound's efficacy in rare neurological disorders has relied on robust clinical trial designs. A common approach is a randomized, placebo-controlled, double-blind study, often with an initial open-label dose-titration phase to optimize the dose for each patient.[16][20]
Caption: A typical clinical trial workflow for evaluating this compound in nOH.
Key Endpoints and Assessments
Primary Endpoints:
-
Change in Orthostatic Hypotension Questionnaire (OHQ) composite score: This patient-reported outcome is a comprehensive measure of symptom burden and functional impact.[16]
Secondary Endpoints:
-
Change in standing systolic blood pressure: An objective measure of the drug's pressor effect.[16]
-
Patient Global Impression of Severity (PGI-S) and Change (PGI-C): Clinician- and patient-rated assessments of overall improvement.[21]
-
Frequency of falls: A critical safety and efficacy endpoint in this patient population.
Experimental Protocol: Orthostatic Vital Signs Measurement
A standardized protocol for measuring orthostatic vital signs is essential for accurate assessment in clinical trials.
Step-by-Step Methodology:
-
Patient Preparation: The patient should rest in a supine position for at least 5 minutes in a quiet room with a comfortable temperature.
-
Baseline Measurement: Measure blood pressure and heart rate in the supine position.
-
Standing: Have the patient stand up.
-
Postural Measurements: Measure blood pressure and heart rate at 1 and 3 minutes after standing.[20]
-
Symptom Assessment: At each measurement, ask the patient to report any symptoms of orthostatic intolerance (e.g., dizziness, lightheadedness, blurred vision).
-
Safety Precautions: Be prepared to assist the patient if they become presyncopal.
Future Directions and Unmet Needs
While this compound has demonstrated efficacy in the short-term management of nOH, several areas require further investigation:
-
Long-term Efficacy and Safety: More data are needed on the sustained effects of this compound beyond a few weeks of treatment.[22][23]
-
Central Nervous System Effects: As this compound crosses the blood-brain barrier, its potential cognitive and behavioral effects warrant further study.[24]
-
Combination Therapies: Research into the synergistic effects of this compound with other agents for nOH, such as midodrine or fludrocortisone, could lead to improved treatment strategies.[7]
-
Biomarkers of Response: Identifying biomarkers that predict which patients are most likely to respond to this compound would enable more personalized treatment approaches.
Conclusion
This compound is a valuable therapeutic agent for managing nOH in several rare neurological disorders. Its mechanism of action, which involves replenishing norepinephrine levels, directly addresses the underlying pathophysiology of this debilitating condition. Rigorous clinical trial methodologies have established its short-term efficacy and safety. Future research should focus on the long-term effects of this compound, its potential central nervous system impact, and the development of personalized treatment strategies to optimize patient outcomes.
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The Discovery and Development of L-threo-3,4-dihydroxyphenylserine (Droxidopa): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-3,4-dihydroxyphenylserine (droxidopa), a synthetic amino acid analogue, represents a significant advancement in the management of neurogenic orthostatic hypotension (nOH). This technical guide provides a comprehensive overview of the history, discovery, and development of this compound, from its initial synthesis to its current clinical applications. It delves into the intricate details of its mechanism of action as a norepinephrine prodrug, its pharmacological profile, and the pivotal clinical trials that established its efficacy and safety. Furthermore, this guide offers detailed experimental protocols for its synthesis and analytical quantification, serving as a valuable resource for researchers and drug development professionals in the field of autonomic disorders and cardiovascular medicine.
A Historical Perspective: The Journey of this compound from Bench to Bedside
The story of this compound begins in the mid-20th century, with the first description of the compound appearing in scientific literature by 1971.[1] However, its journey to becoming a therapeutic agent was a gradual process. Initially synthesized by German chemists in 1919 with the hypothesis that it could serve as a catecholamine precursor, its potential remained largely unexplored for several decades.[2]
A pivotal moment in its history came in the late 1940s when Blaschko and colleagues in England demonstrated that this compound could be converted to norepinephrine in vivo, a process dependent on the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[2] This discovery laid the foundational understanding of this compound as a prodrug for norepinephrine.
Sumitomo Pharmaceuticals in Japan spearheaded the development of this compound for the treatment of hypotension.[1] Their research culminated in the drug's approval in Japan in 1989 for treating nOH associated with conditions like Parkinson's disease, multiple system atrophy (MSA), and familial amyloid polyneuropathy.[1][2]
The path to approval in the United States was more protracted. After a series of clinical trials, the U.S. Food and Drug Administration (FDA) granted accelerated approval for this compound, marketed as Northera®, on February 18, 2014, for the treatment of symptomatic nOH.[3][4] This approval was contingent on further studies to verify its long-term clinical benefit.[5][6] The FDA's decision was based on evidence from short-term trials demonstrating an improvement in symptoms of dizziness, lightheadedness, or the feeling of fainting.[5]
The Scientific Core: Mechanism of Action and Pharmacology
This compound's therapeutic effect is predicated on its role as a direct precursor to norepinephrine.[7] Unlike norepinephrine itself, this compound can be administered orally and readily crosses the blood-brain barrier.[1]
Biochemical Conversion and Signaling Pathway
The conversion of this compound to norepinephrine is a single enzymatic step catalyzed by DOPA decarboxylase.[8] This enzyme is widely distributed throughout the body, allowing for both peripheral and central conversion.[8] The newly synthesized norepinephrine then acts on adrenergic receptors to elicit its physiological effects.
Caption: Biochemical conversion of this compound to norepinephrine and its downstream effects.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 to 4 hours.[7] The elimination half-life is approximately 2.5 hours.[7] The metabolism of this compound is primarily mediated by the catecholamine pathway and not the cytochrome P450 system.[7]
The pharmacodynamic effects of this compound are directly attributable to the generated norepinephrine. This results in peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[7] This pressor effect is crucial for counteracting the postural drop in blood pressure experienced by individuals with nOH.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [7] |
| Elimination Half-Life (t1/2) | ~2.5 hours | [7] |
| Metabolism | Catecholamine pathway (not CYP450) | [7] |
| Excretion | Primarily renal | [1] |
The Evidence Base: Pivotal Clinical Trials
The approval and clinical use of this compound are supported by a series of well-controlled clinical trials. A key figure in this research is Dr. Horacio Kaufmann, who has been a principal investigator in several pivotal studies.[9][10]
Study Design and Methodology
A common design for pivotal trials involved a multi-center, double-blind, randomized, placebo-controlled, parallel-group methodology.[11] Many studies incorporated an initial open-label dose-optimization phase to identify an effective and tolerated dose for each patient, typically ranging from 100 mg to 600 mg three times daily.[8][12] This was often followed by a washout period before randomization to either this compound or placebo.[8][12]
Inclusion Criteria for Pivotal Trials Typically Included: [9]
-
A diagnosis of symptomatic neurogenic orthostatic hypotension due to primary autonomic failure (e.g., Parkinson's disease, MSA, pure autonomic failure), dopamine β-hydroxylase deficiency, or non-diabetic autonomic neuropathy.
-
A documented drop in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg within 3 minutes of standing.
-
Symptoms of orthostatic hypotension such as dizziness, lightheadedness, or feeling faint.
Exclusion Criteria Often Included: [10]
-
Use of other pressor agents.
-
Uncontrolled supine hypertension.
-
Significant cardiovascular, hepatic, or renal disease.
Efficacy and Safety Outcomes
The primary efficacy endpoint in many trials was the change in the Orthostatic Hypotension Questionnaire (OHQ) composite score, a validated tool to assess the severity of nOH symptoms.[8][12] Secondary endpoints often included changes in standing and supine blood pressure.
The results of these trials consistently demonstrated a statistically significant improvement in the OHQ composite score for patients treated with this compound compared to placebo.[8][12] Specifically, a notable reduction in dizziness and lightheadedness was observed.[8] Furthermore, this compound treatment led to a significant increase in standing systolic blood pressure.[8][12]
This compound was generally well-tolerated in clinical trials. The most common adverse events reported were headache, dizziness, nausea, and hypertension.[12] A key safety consideration is the potential for supine hypertension, which necessitates careful blood pressure monitoring, especially during dose titration.[7]
| Clinical Trial Outcome | This compound | Placebo | p-value | Reference |
| Change in OHQ Composite Score | -1.83 ± 2.07 | -0.93 ± 1.69 | 0.003 | [8] |
| Change in Standing Systolic BP (mmHg) | +11.2 | +3.9 | <0.001 | [8] |
| Headache (%) | 7.4 | Not Reported | - | [12] |
| Dizziness (%) | 3.7 | Not Reported | - | [12] |
Experimental Protocols: A Guide for the Researcher
For scientists and researchers working with this compound, standardized and validated protocols for its synthesis and analysis are essential.
Chemical Synthesis of L-threo-3,4-dihydroxyphenylserine
The synthesis of this compound can be achieved through various chemical routes. A common approach involves the condensation of a protected 3,4-dihydroxybenzaldehyde derivative with a glycine equivalent, followed by stereoselective reduction and deprotection steps.
Exemplary Synthetic Protocol (Conceptual Outline based on Patent Literature): [1][13][14]
-
Step 1: Condensation: React 1,3-benzodioxole-5-carbaldehyde (piperonal) with glycine in the presence of a base (e.g., potassium hydroxide) in a suitable solvent mixture (e.g., methanol and toluene). This step forms the initial carbon-carbon bond.[1]
-
Step 2: Protection of the Amino Group: The amino group of the resulting serine derivative is protected, for example, as an N-phthaloyl group, to prevent unwanted side reactions in subsequent steps.[1]
-
Step 3: Stereoselective Resolution: The racemic mixture of the protected serine derivative is resolved to isolate the desired L-threo isomer. This can be achieved using chiral resolving agents or enzymatic methods.[13]
-
Step 4: Deprotection of the Catechol Moiety: The methylenedioxy protecting group on the catechol ring is removed, typically using a Lewis acid such as aluminum chloride.[1]
-
Step 5: Deprotection of the Amino Group: The N-phthaloyl protecting group is removed to yield the final L-threo-3,4-dihydroxyphenylserine (this compound). This can be accomplished using reagents such as hydroxylamine, avoiding the use of hydrazine.[1]
-
Step 6: Purification: The final product is purified through recrystallization or other chromatographic techniques to achieve the desired purity for pharmaceutical use.
Caption: A generalized workflow for the chemical synthesis of this compound.
Enzymatic Synthesis of L-threo-3,4-dihydroxyphenylserine
An alternative and more environmentally friendly approach to this compound synthesis involves the use of enzymes, specifically L-threonine aldolase (L-TA).[15][16][17]
Step-by-Step Enzymatic Synthesis Protocol: [15]
-
Enzyme Preparation: Clone and express the gene for a thermostabilized L-threonine aldolase in a suitable host, such as E. coli. Prepare a whole-cell biocatalyst or a purified enzyme solution.
-
Substrate Solution Preparation: Prepare a substrate solution containing glycine, 3,4-dihydroxybenzaldehyde, pyridoxal-5-phosphate (PLP) as a cofactor, and other necessary components in a buffer at an optimal pH (e.g., 6.5).
-
Enzymatic Reaction: Incubate the enzyme preparation with the substrate solution at a controlled temperature (e.g., 15°C) with agitation. The L-TA will catalyze the aldol condensation of glycine and 3,4-dihydroxybenzaldehyde to form L-threo-3,4-dihydroxyphenylserine.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Product Isolation and Purification: After the reaction is complete, separate the product from the reaction mixture. This can involve centrifugation to remove the biocatalyst, followed by purification techniques such as ion-exchange chromatography.
Analytical Quantification of this compound in Biological Matrices
Accurate and precise quantification of this compound in biological samples like plasma is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[11][18][19][20]
Validated UPLC-MS/MS Method for this compound in Human Plasma: [18][19][21]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a known amount of an internal standard (e.g., a stable isotope-labeled this compound).
-
Add a protein precipitating agent, such as methanol containing 0.1% formic acid.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[21]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).[21]
-
Flow Rate: A typical flow rate would be around 0.4 mL/min.[21]
-
Injection Volume: A small injection volume, such as 5 µL, is used.[21]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 214.2 → m/z 152.0) and the internal standard.[18]
-
-
Method Validation:
Caption: A standard workflow for the quantification of this compound in human plasma.
Regulatory Landscape and Future Directions
The regulatory journey of this compound in the United States highlights the challenges and considerations in developing drugs for rare diseases. The FDA granted this compound accelerated approval for symptomatic nOH, a decision that balanced the unmet medical need with the available clinical data.[4][5][22] This pathway allows for earlier patient access to promising therapies while requiring the manufacturer to conduct post-marketing studies to confirm the drug's long-term efficacy and safety.[6][23]
Future research will likely focus on several key areas:
-
Long-term Efficacy and Safety: The ongoing and future post-marketing studies will be crucial in establishing the long-term risk-benefit profile of this compound.[24]
-
Expanded Indications: The potential therapeutic utility of this compound in other conditions characterized by norepinephrine deficiency, such as certain aspects of Parkinson's disease beyond nOH, continues to be an area of investigation.
-
Personalized Medicine: Identifying patient populations who are most likely to respond to this compound therapy could lead to more targeted and effective treatment strategies.
Conclusion
The discovery and development of L-threo-3,4-dihydroxyphenylserine have provided a valuable therapeutic option for patients suffering from the debilitating symptoms of neurogenic orthostatic hypotension. Its journey from a chemical curiosity to a clinically approved medication is a testament to the persistent efforts of researchers and clinicians. This technical guide has aimed to provide a comprehensive and in-depth resource for the scientific community, fostering a deeper understanding of this important molecule and encouraging further research into its therapeutic potential.
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An In-Depth Technical Guide to the In Vitro Assessment of Droxidopa's Interaction with Adrenergic Receptors
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of droxidopa's interaction with adrenergic receptors. As this compound is a prodrug, this guide focuses on the in vitro methodologies used to study its active metabolite, norepinephrine, and its engagement with the full spectrum of adrenergic receptor subtypes.
Section 1: Foundational Principles: this compound and the Adrenergic System
This compound, a synthetic amino acid precursor, is pharmacologically inert until it undergoes enzymatic conversion in the body to norepinephrine, the endogenous neurotransmitter.[1][2][3] This conversion is catalyzed by the ubiquitously expressed enzyme aromatic L-amino acid decarboxylase (AADC).[2][4] The therapeutic efficacy of this compound in treating neurogenic orthostatic hypotension (nOH) stems from its ability to replenish norepinephrine levels, thereby restoring vascular tone through interaction with adrenergic receptors.[5][6][7]
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets of norepinephrine.[8] These receptors are broadly classified into two main types: alpha (α) and beta (β), each with several subtypes (α₁, α₂, β₁, β₂, β₃) that exhibit distinct tissue distribution, signaling pathways, and pharmacological profiles.[9][10] Understanding the interaction of norepinephrine with these receptor subtypes is paramount to elucidating the full pharmacological profile of this compound.
The in vitro assessment of this compound's activity, therefore, necessitates a focus on the binding and functional characteristics of norepinephrine across the adrenergic receptor landscape. It is important to note that some research has explored the direct binding of this compound to adrenergic receptors, finding comparable binding affinities to norepinephrine in computational models for the β₂-adrenergic receptor.[11][12][13][14][15] However, the prevailing mechanism of action is through its conversion to norepinephrine.[16][17]
Section 2: In Vitro Methodologies for Characterizing Adrenergic Receptor Interactions
The in vitro characterization of a ligand's interaction with its receptor is a cornerstone of pharmacological research. For this compound, this involves assessing the binding affinity and functional potency of its active metabolite, norepinephrine, at the various adrenergic receptor subtypes. The two primary methodologies employed are radioligand binding assays and functional assays.
Radioligand Binding Assays: Quantifying Binding Affinity (Kᵢ)
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[18] These assays measure the direct interaction between a radiolabeled ligand and the receptor. To determine the binding affinity of an unlabeled compound like norepinephrine, competitive binding assays are employed.
Causality Behind Experimental Choices:
-
Receptor Source: The choice of receptor source is critical for accurate and reproducible data. While tissue homogenates from organs rich in specific adrenergic receptor subtypes can be used, they often contain a mixed population of receptors. For precise subtype characterization, the use of recombinant cell lines (e.g., CHO-K1, HEK293) stably expressing a single human adrenergic receptor subtype is the preferred method.[5][19][20] This ensures that the observed binding is specific to the receptor of interest.
-
Radioligand Selection: The choice of radioligand is dictated by its affinity and selectivity for the target receptor. A high-affinity radioligand is necessary to achieve a sufficient signal-to-noise ratio. For adrenergic receptors, several well-characterized radioligands are available. For example, [³H]-prazosin is selective for α₁-adrenergic receptors, [³H]-yohimbine for α₂-adrenergic receptors, and [¹²⁵I]-iodocyanopindolol for β-adrenergic receptors.[7]
-
Assay Conditions: Buffer composition, incubation time, and temperature are optimized to ensure the binding reaction reaches equilibrium and that the integrity of the receptors is maintained.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining norepinephrine's functional potency via cAMP.
Step-by-Step Protocol: cAMP Functional Assay (for β-adrenergic receptors)
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells expressing the β-adrenergic receptor subtype of interest into 96- or 384-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of norepinephrine to the wells and incubate for a specific time to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). [10][21]4. Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of norepinephrine that produces 50% of the maximal response).
-
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for assessing norepinephrine's functional potency via calcium mobilization.
Step-by-Step Protocol: Intracellular Calcium Mobilization Assay (for α₁-adrenergic receptors)
-
Cell Preparation:
-
Seed cells expressing the α₁-adrenergic receptor subtype into a 96- or 384-well plate and allow them to attach.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) and incubate to allow for de-esterification of the dye.
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
The instrument then automatically adds varying concentrations of norepinephrine to the wells.
-
Continuously monitor the fluorescence intensity to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of norepinephrine.
-
Plot the peak fluorescence as a function of the logarithm of the norepinephrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Section 3: Adrenergic Receptor Signaling Pathways
A thorough understanding of the downstream signaling pathways of each adrenergic receptor subtype is essential for interpreting the results of functional assays and for predicting the physiological effects of this compound-derived norepinephrine.
Alpha-1 (α₁) Adrenergic Receptor Signaling
α₁-adrenergic receptors couple to Gq/11 proteins. [18]Ligand binding initiates a cascade that leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). [22][23]IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. [22][23]The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Caption: α₁-Adrenergic Receptor Signaling Pathway
Alpha-2 (α₂) Adrenergic Receptor Signaling
α₂-adrenergic receptors couple to Gi/o proteins. [8][24]Upon activation, the α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [1][24]This reduction in cAMP leads to decreased activation of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream effectors. α₂-receptors are often located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit further norepinephrine release in a negative feedback loop. [9]
Caption: α₂-Adrenergic Receptor Signaling Pathway
Beta (β) Adrenergic Receptor Signaling
All three subtypes of β-adrenergic receptors (β₁, β₂, and β₃) couple to Gs proteins. [25]Ligand binding activates Gs, which in turn stimulates adenylyl cyclase to increase the synthesis of cAMP from ATP. [6]cAMP then activates PKA, which phosphorylates a multitude of intracellular proteins, leading to a wide range of physiological responses, including increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃). [6]
Caption: β-Adrenergic Receptor Signaling Pathway
Section 4: Data Presentation: Norepinephrine's Adrenergic Receptor Profile
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of norepinephrine for the major human adrenergic receptor subtypes. This data is essential for understanding the selectivity and potential physiological effects of this compound-derived norepinephrine.
Table 1: Norepinephrine Binding Affinities (Kᵢ) for Human Adrenergic Receptors
| Receptor Subtype | Kᵢ (nM) | Reference(s) |
| α₁ₐ | 1.05 | [14] |
| α₁ₑ | ~10-100 | [8][9] |
| α₁ₒ | ~10-100 | [8][9] |
| α₂ₐ | ~1-10 | [13] |
| α₂ₑ | ~1-10 | [13] |
| α₂ₒ | ~1-10 | [13] |
| β₁ | 126 | |
| β₂ | ~10-fold lower affinity than for β₁ | |
| β₃ | Lower affinity than for β₁ and β₂ | [9] |
Note: Kᵢ values can vary depending on the experimental conditions and cell system used.
Table 2: Norepinephrine Functional Potencies (EC₅₀) for Human Adrenergic Receptors
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Reference(s) |
| α₁ₐ | Calcium Mobilization | 480 | [14] |
| α₁ₑ | Calcium Mobilization | Variable | |
| α₁ₒ | Calcium Mobilization | Variable | |
| α₂ₐ | cAMP Inhibition | Variable | |
| α₂ₑ | cAMP Inhibition | Variable | |
| α₂ₒ | cAMP Inhibition | Variable | |
| β₁ | cAMP Accumulation | 1.3 x 10⁻⁸ M | |
| β₂ | cAMP Accumulation | Lower potency than for β₁ | |
| β₃ | cAMP Accumulation | Lower potency than for β₁ and β₂ |
Note: EC₅₀ values are highly dependent on the specific functional assay and cell line used.
Section 5: Conclusion and Future Directions
This guide has provided a detailed technical framework for the in vitro assessment of this compound's interaction with adrenergic receptors, focusing on the characterization of its active metabolite, norepinephrine. The methodologies described, including radioligand binding and functional assays, are essential tools for elucidating the pharmacological profile of this compound and for the development of novel adrenergic modulators.
Future research in this area may focus on the development of high-throughput screening assays to identify novel compounds that modulate the conversion of this compound to norepinephrine or that act as allosteric modulators of adrenergic receptors. Furthermore, advanced techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) can provide real-time kinetic data on ligand-receptor interactions, offering a deeper understanding of the molecular mechanisms of adrenergic receptor activation. As our understanding of the complexities of adrenergic signaling continues to grow, so too will the opportunities for developing more targeted and effective therapies for a range of cardiovascular and neurological disorders.
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- Competition by various agonists and antagonists to [3Hlprazosin binding to a-adrenergic binding sites. (n.d.).
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Foundational Studies on the Blood-Brain Barrier Permeability of Droxidopa
An In-depth Technical Guide
Introduction: The Droxidopa Conundrum—Peripheral Action or Central Player?
This compound (L-threo-dihydroxyphenylserine) is a synthetic amino acid precursor approved for treating neurogenic orthostatic hypotension (nOH)[1]. Its therapeutic effect is predicated on its role as a prodrug; it is systemically converted to the neurotransmitter norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase[2][3]. This conversion replenishes norepinephrine levels, enhancing vascular tone and increasing blood pressure to counteract the debilitating symptoms of nOH[1][2].
The core of this compound's mechanism lies in this enzymatic conversion. However, a critical question for drug development professionals and neuroscientists remains a subject of investigation: to what extent does this compound cross the blood-brain barrier (BBB) to exert its effects centrally? Some evidence suggests it is capable of crossing the BBB, where it could be converted to norepinephrine within the central nervous system (CNS), potentially influencing autonomic control pathways originating in the brain[1][3][4][5]. Conversely, other reports posit that its effects are primarily restricted to the periphery[6], a view supported by findings that the pressor effect of this compound is significantly blunted by peripherally-acting AADC inhibitors like carbidopa[7][8].
This guide provides a foundational framework for researchers to systematically investigate the BBB permeability of this compound. We will move beyond theoretical debate to outline robust, field-proven experimental workflows. As Senior Application Scientists, we emphasize not just the "how" but the "why"—the causality behind experimental choices—to ensure that the generated data is both accurate and contextually meaningful. The protocols herein are designed as self-validating systems, incorporating critical quality controls to build a comprehensive and trustworthy dataset on the CNS pharmacokinetics of this compound.
Part 1: The Metabolic Pathway and Rationale for Investigation
Understanding the metabolic fate of this compound is paramount to designing effective permeability studies. The drug's conversion to norepinephrine is the critical activation step.
The central hypothesis to be tested is whether this compound can cross the BBB in sufficient quantities to be converted into pharmacologically active norepinephrine within the CNS. The following experimental plan is designed to dissect this question using validated in vitro and in vivo models.
Part 2: In Vitro Assessment of BBB Permeability
The initial phase of investigation utilizes in vitro models of the BBB. These systems offer a controlled environment to specifically measure the passive and active transport of a compound across a brain endothelial cell monolayer, free from the metabolic and hemodynamic complexities of a whole organism.
Rationale for Model Selection: The Co-Culture Transwell System
While many in vitro models exist, we recommend a co-culture system of human brain microvascular endothelial cells (hBMECs) with primary human astrocytes.[9] The rationale is threefold:
-
Physiological Relevance: Astrocytes are integral components of the neurovascular unit in vivo and are known to induce and maintain the barrier phenotype of endothelial cells, including the expression of critical tight junction proteins.[9]
-
Robustness: This model generates high transendothelial electrical resistance (TEER), a reliable indicator of barrier integrity, and shows differential permeability between known CNS-penetrant and non-penetrant drugs.[10]
-
Predictive Power: Studies have shown that human pluripotent stem cell-derived BMEC models, a similar advanced culture system, show a high correlation with in vivo human BBB permeability.[11]
Experimental Workflow: In Vitro Permeability Assay
Detailed Protocol: this compound Transwell Permeability Assay
A. Model Establishment & Validation
-
Plate Preparation: Coat the bottom of a 24-well plate and the apical side of 0.4 µm pore size Transwell inserts with a suitable extracellular matrix (e.g., Collagen IV/Fibronectin).
-
Cell Seeding: Seed primary human astrocytes on the bottom of the 24-well plate. Once confluent, seed hBMECs onto the apical side of the Transwell inserts.
-
Co-Culture: Place the hBMEC-seeded inserts into the wells containing the astrocytes to begin the co-culture. Maintain in appropriate endothelial cell medium.
-
Barrier Monitoring: Measure TEER daily using an EVOM2 Voltohmmeter. The model is ready for use when TEER values plateau at a high resistance (typically >500 Ω·cm²).[11]
-
Functional Validation: Before the this compound assay, validate each batch of inserts by measuring the permeability of a paracellular marker (e.g., Lucifer Yellow, low permeability) and a transcellular marker (e.g., Propranolol, high permeability). This step is critical for ensuring the integrity and physiological relevance of your specific model.
B. Permeability Experiment (Apical-to-Basolateral)
-
Preparation: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Dosing: Add transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), remove the entire volume from the receiver chamber for analysis and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
Mass Balance: At the end of the experiment, collect the final solution from the donor chamber and lyse the cells to determine the amount of drug retained.
C. Efflux Assessment (Basolateral-to-Apical)
-
To determine if this compound is a substrate for efflux transporters like P-glycoprotein, perform the experiment in reverse.
-
Add this compound to the basolateral chamber and sample from the apical chamber over the same time course.
D. Data Analysis
-
Quantify the concentration of this compound in all collected samples via LC-MS/MS (see Section 4).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state rate of this compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER significantly > 2 suggests active efflux.
-
Part 3: In Vivo Pharmacokinetic Assessment in Rodent Models
While in vitro models provide crucial mechanistic data, in vivo studies are indispensable for understanding a drug's disposition in a complete physiological system. A rodent pharmacokinetic (PK) study will determine the concentration of this compound in both the systemic circulation and the brain over time.
Rationale for Study Design
The primary goal is to determine the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[12] Kp,uu is the gold-standard metric for assessing BBB penetration, as it reflects the concentration gradient of the pharmacologically active, unbound drug.[12] The study will involve oral administration of this compound to rats, followed by serial sampling of blood and terminal collection of brain tissue.
Experimental Workflow: In Vivo PK Study
Detailed Protocol: Rodent Brain Penetration Study
A. Animal Dosing and Sample Collection
-
Subjects: Use adult male Sprague-Dawley rats (n=3-4 per time point).
-
Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail vein at designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes. Process immediately to plasma and store at -80°C.
-
Brain Collection: At each time point, euthanize a cohort of animals. Immediately perform transcardial perfusion with ice-cold saline to remove residual blood from the brain vasculature. This step is critical to avoid overestimation of brain concentrations.[12]
-
Harvesting: Promptly excise the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.
B. Sample Processing
-
Brain Homogenization: Homogenize brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a consistent brain homogenate.
-
Determination of Unbound Fraction: The unbound fractions in plasma (fu,plasma) and brain homogenate (fu,brain) must be determined experimentally. Rapid equilibrium dialysis (RED) is a common and reliable method.
C. Data Analysis
-
Quantify the total concentration of this compound in plasma (C_p) and brain homogenate (C_brain) using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio:
-
Kp = C_brain / C_p
-
-
Calculate the unbound concentrations:
-
Cu,p = C_p * fu,plasma
-
Cu,brain = C_brain * fu,brain
-
-
Calculate the unbound brain-to-plasma ratio, the key metric for BBB permeability:
-
Kp,uu = Cu,brain / Cu,p
-
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.
Expected Data and Interpretation
The results from this study should be summarized in a clear, tabular format.
| Parameter | Description | Interpretation Guide |
| Papp (in vitro) | Apparent Permeability | < 2 x 10⁻⁶ cm/s: Low2-10 x 10⁻⁶ cm/s: Moderate> 10 x 10⁻⁶ cm/s: High |
| Efflux Ratio (ER) | Papp(B-A) / Papp(A-B) | ER > 2 suggests active efflux. |
| AUC_brain / AUC_plasma | Ratio of Area Under the Curve | Provides an overall measure of brain exposure. |
| Kp,uu | Unbound Brain / Unbound Plasma | Kp,uu ≈ 1: Passive diffusion dominates.Kp,uu < 1: Active efflux is likely.Kp,uu > 1: Active influx is likely. |
Part 4: Bioanalytical Method—LC-MS/MS Quantification
Accurate quantification of this compound in complex biological matrices is the analytical cornerstone of these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the required methodology due to its superior sensitivity, selectivity, and speed.[13][14]
Protocol: this compound Quantification in Plasma and Brain Homogenate
A. Sample Preparation (Protein Precipitation)
-
Aliquot: To 50 µL of plasma or brain homogenate in a 96-well plate, add 20 µL of an internal standard (IS) working solution. A stable isotope-labeled version of this compound (e.g., this compound-13C2,15N) is the ideal IS as it corrects for matrix effects and variability.[15]
-
Precipitation: Add 200 µL of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[15]
-
Centrifugation: Seal the plate and vortex thoroughly. Centrifuge at high speed (e.g., 4000 g for 10 min) to pellet the precipitated protein.
-
Transfer: Carefully transfer the supernatant to a new plate for analysis.
B. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.[15]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions must be optimized for both this compound and the IS. For this compound, a common transition is m/z 214.2 → m/z 152.0.[13]
C. Method Validation The analytical method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[13][14]
Conclusion
The question of this compound's central nervous system activity is pivotal for understanding its full therapeutic potential and side-effect profile. The foundational studies outlined in this guide provide a systematic, multi-faceted approach to definitively characterize its ability to cross the blood-brain barrier. By combining a physiologically relevant in vitro model with a robust in vivo pharmacokinetic study, underpinned by a validated, high-sensitivity LC-MS/MS analytical method, researchers can generate a comprehensive and trustworthy dataset. The resulting Kp,uu value will serve as the definitive metric to answer whether this compound is merely a peripheral actor or a compound with meaningful access to the central nervous system. This knowledge is critical for guiding future drug development efforts and optimizing the clinical use of this important therapeutic agent.
References
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Methodological & Application
Application Notes and Protocols for Droxidopa Administration in Rodent Models of Parkinson's Disease
Introduction:
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta. While dopamine replacement therapy, primarily with Levodopa (L-DOPA), remains the gold standard for managing motor symptoms, it is now well-understood that the neurodegenerative process in PD extends beyond the dopaminergic system. The noradrenergic system, originating in the locus coeruleus, also undergoes significant degeneration, leading to a deficiency in norepinephrine (NE). This noradrenergic deficit is implicated in both motor and non-motor symptoms of PD, including freezing of gait, postural instability, and orthostatic hypotension.
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine.[1][2] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[2] This mechanism allows this compound to bypass the rate-limiting enzyme dopamine β-hydroxylase, which may be compromised in the degenerating noradrenergic neurons. This compound is clinically approved for the treatment of neurogenic orthostatic hypotension (nOH) in patients with PD, multiple system atrophy, and pure autonomic failure.[3][4][5] Its ability to cross the blood-brain barrier and increase central norepinephrine levels presents a compelling rationale for investigating its potential therapeutic effects on a broader range of parkinsonian symptoms in preclinical rodent models.[1]
These application notes provide a comprehensive guide for researchers on the administration of this compound in two widely used rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. The protocols outlined below are intended to serve as a foundational framework for investigating the efficacy of this compound in mitigating motor and non-motor deficits associated with parkinsonism.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by serving as a direct precursor to norepinephrine.[1] Following oral administration, this compound is absorbed and then converted to L-norepinephrine by AADC.[2] This conversion can occur in both the peripheral and central nervous systems.[1] The newly synthesized norepinephrine can then be taken up into synaptic vesicles and released upon neuronal activation, thereby augmenting noradrenergic neurotransmission. In the context of Parkinson's disease, where endogenous norepinephrine production is impaired due to the degeneration of noradrenergic neurons, this compound offers a strategy to replenish norepinephrine levels and potentially restore function in noradrenergically-mediated pathways.
Caption: Biochemical conversion of this compound to Norepinephrine.
Experimental Design and Considerations
Rodent Model Selection
The choice of rodent model is critical and depends on the specific research question.
-
6-Hydroxydopamine (6-OHDA) Model (Rat or Mouse): This model involves the stereotaxic injection of the neurotoxin 6-OHDA directly into the nigrostriatal pathway (e.g., substantia nigra, medial forebrain bundle, or striatum).[6] It produces a rapid and specific lesion of catecholaminergic neurons. The unilateral lesion model is particularly useful for studying motor asymmetry and drug-induced rotations.[7]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mouse): This model utilizes the systemic administration of the pro-toxin MPTP, which is metabolized to the active toxin MPP+.[8] MPP+ is selectively taken up by dopaminergic neurons, leading to their destruction.[8] The MPTP model recapitulates some of the systemic aspects of PD and is widely used for screening potential neuroprotective and symptomatic therapies.[9]
This compound Preparation and Dosage
Vehicle Selection: this compound is slightly soluble in water. For oral gavage, a common and effective vehicle is a 0.5% aqueous solution of carboxymethyl cellulose (CMC) or a 0.05% solution of Tween 80 in sterile water.[10] It is crucial to ensure that the chosen vehicle does not have confounding effects on the behavioral or neurochemical endpoints being measured.
Dosage Considerations: There is a lack of established, peer-reviewed literature defining optimal dosages of this compound for treating motor symptoms in rodent models of Parkinson's disease. The following dosage recommendations are therefore proposed as a starting point for dose-response studies. These are extrapolated from toxicity studies and clinical dosage regimens.
| Parameter | Recommended Starting Range (Oral Gavage) | Rationale & Considerations |
| Mouse (MPTP Model) | 50 - 200 mg/kg | Based on scaling from human therapeutic doses (100-600 mg TID) and considering the higher metabolic rate in mice.[3] Toxicity studies in mice have shown adverse effects at doses of 1000 mg/kg/day.[11] |
| Rat (6-OHDA Model) | 25 - 100 mg/kg | Rats generally have a slower metabolism than mice. Toxicity studies in rats have shown adverse effects at doses of 300 mg/kg/day.[11] |
Important Note: The optimal dose of this compound may vary depending on the severity of the lesion, the specific behavioral endpoint, and the rodent strain. A thorough dose-response study is strongly recommended for any new experimental paradigm.
Step-by-Step Protocols
Protocol 1: this compound Administration via Oral Gavage
-
Animal Handling and Acclimatization: Acclimate animals to handling and the gavage procedure for several days before the start of the experiment to minimize stress-induced variability.
-
This compound Solution Preparation:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, the chosen dose, and the total number of administration days.
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to create a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Procedure:
-
Weigh each animal to determine the precise volume of this compound suspension to be administered. The volume should not exceed 10 ml/kg.[10]
-
Gently restrain the animal. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal firmly around the thoracic region.
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib) to prevent esophageal or stomach perforation.[12]
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound suspension.
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Experimental Workflow for a Symptomatic Treatment Study
This workflow outlines a typical experiment to assess the ability of this compound to alleviate established motor deficits.
Caption: Experimental workflow for this compound efficacy testing.
Outcome Measures and Data Analysis
A robust assessment of this compound's effects requires a combination of behavioral, neurochemical, and histological analyses.
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance.[7][13] Animals are placed on a rotating rod, and the latency to fall is recorded. An increase in the time spent on the rod following this compound treatment would indicate improved motor function.
-
Cylinder Test (Unilateral 6-OHDA model): This test evaluates forelimb akinesia and asymmetry. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the wall is counted. An increase in the use of the impaired limb suggests a therapeutic effect.
-
Open Field Test: This test can be used to assess general locomotor activity (distance traveled, speed) and anxiety-like behavior (time spent in the center versus the periphery of the arena).
-
Gait Analysis: Automated systems can quantify various spatiotemporal gait parameters, which are often disrupted in rodent models of PD.[6]
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Following euthanasia, brain regions of interest (e.g., striatum, prefrontal cortex, substantia nigra) should be rapidly dissected and frozen. HPLC with electrochemical detection can be used to quantify the levels of norepinephrine, dopamine, and their metabolites (e.g., HVA, DOPAC). A successful this compound treatment is expected to increase norepinephrine levels in the brain.
Histological Analysis
-
Immunohistochemistry: Brain sections can be stained for tyrosine hydroxylase (TH) to visualize and quantify the extent of the dopaminergic and noradrenergic lesion. This is crucial for validating the animal model and correlating the degree of neurodegeneration with behavioral and neurochemical outcomes.
References
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
- Espay, A. J., Hauser, R. A., & Isaacson, S. H. (2019). This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension. Clinical Neuropharmacology, 42(1), 1-6.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33.
- Singh, M., Sasi, P., & Gupta, P. (2006). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 50(2), 800-802.
- U.S. Food and Drug Administration. (2014). NORTHERA® (this compound) capsules, for oral use - Prescribing Information.
- Fleming, S. M., Ekhator, O. R., & Ghisays, V. (2024). The effects of L-DOPA on gait abnormalities in a unilateral 6-OHDA rat model of Parkinson's disease. Behavioural Brain Research, 468, 115003.
- Zhang, Y., et al. (2012). Method for voluntary oral administration of drugs in mice. STAR Protocols, 3(3), 100161.
- Chelsea Therapeutics. (2010). A Two Part Study (306A/306B) to Assess this compound in Treatment of NOH in Patients With Parkinson's Disease. ClinicalTrials.gov.
- Mayo Clinic. (2023). This compound (Oral Route).
- Borah, A., & Mohanakumar, K. P. (2016). L-DOPA treatment in MPTP-mouse model of Parkinson's disease potentiates homocysteine accumulation in substantia nigra. Neuroscience Letters, 628, 137-142.
- Johnson, B. N., et al. (2013). The effect of dopamine on MPTP-induced rotarod disability. Neuroscience Letters, 549, 149-153.
- National Agricultural Library, USDA. (2021). Search Hedges for Alternatives to Oral Gavage in Mice and Rats.
- Foley, P. L. (2017). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 56(5), 515-523.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151.
- Palma, J. A., & Kaufmann, H. (2018). This compound in neurogenic orthostatic hypotension. Expert Review of Neurotherapeutics, 18(2), 123-136.
- Kaufmann, H., et al. (2017). Plasma levels of this compound and norepinephrine after this compound administration in 8 subjects with autonomic failure. Clinical Autonomic Research, 27(2), 125-128.
- Mottaghi, T. (2020). The rotarod test challenges the motor and balance capabilities of animals. ResearchGate.
- Pego, J. M., et al. (2013). Rodent models of Parkinson's disease: beyond the motor symptomatology. Frontiers in Behavioral Neuroscience, 7, 177.
- Espay, A. J., et al. (2019). This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension. Clinical Neuropharmacology, 42(1), 1-6.
- Palma, J. A., & Kaufmann, H. (2018). This compound in neurogenic orthostatic hypotension. Expert Review of Neurotherapeutics, 18(2), 123-136.
- Hauser, R. A., et al. (2015). This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 85(13), 1164-1171.
- Espay, A. J., et al. (2022). This compound reduces postural sway in Parkinson disease patients with orthostatic hypotension. Parkinsonism & Related Disorders, 99, 62-64.
- Hauser, R. A., et al. (2015). This compound in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). Journal of Parkinson's disease, 5(4), 935-943.
- ASAP. (2021). Levodopa treatment for low-dose 6-OHDA-treated mice. Protocols.io.
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Application Note: Cell-Based Assays for Measuring Droxidopa-Induced Norepinephrine Release
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor that functions as a prodrug to the neurotransmitter norepinephrine (noradrenaline).[1][2] Administered orally, it is used in the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to insufficient norepinephrine release.[3][4] The therapeutic efficacy of this compound hinges on its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][3][4] This enzymatic conversion increases norepinephrine levels, thereby enhancing vascular tone and mitigating hypotensive symptoms.[2][3]
Understanding the efficiency of this conversion and quantifying the subsequent release of norepinephrine at a cellular level is crucial for preclinical research, drug development, and the optimization of this compound-based therapies. This application note provides detailed protocols for robust and reproducible cell-based assays to measure this compound-induced norepinephrine release. We will describe two validated methods: a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) and a real-time, genetically encoded fluorescent sensor-based assay. These protocols are designed for researchers in pharmacology, neurobiology, and drug discovery.
Principle of the Assay
The core principle of these assays lies in the enzymatic conversion of this compound to norepinephrine within a cellular context. This compound is taken up by cells that express AADC. This enzyme catalyzes the decarboxylation of this compound, yielding norepinephrine.[4][5] The newly synthesized norepinephrine is then released into the extracellular environment, where it can be quantified.
Signaling Pathway
The conversion of this compound to norepinephrine is a single enzymatic step, bypassing the rate-limiting enzyme, tyrosine hydroxylase, in the natural catecholamine synthesis pathway.[6][7]
Caption: this compound is converted to norepinephrine via decarboxylation by AADC.
Cell Line Selection and Culture
The choice of cell line is critical for the success of these assays. The selected cells must express AADC to facilitate the conversion of this compound. Suitable cell lines include those derived from neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, which endogenously produce catecholamines.
-
SH-SY5Y (Human Neuroblastoma): This cell line is a widely used model in neurobiology.[8] It is of human origin and expresses the enzymatic machinery for catecholamine synthesis.
-
PC-12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, PC-12 cells are a classic model for studying neuronal differentiation and neurotransmitter secretion, including dopamine and norepinephrine.[9]
Culture Conditions
| Parameter | SH-SY5Y | PC-12 |
| Base Medium | DMEM/F-12 (1:1) | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | 10% Horse Serum, 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Temp. | 37°C | 37°C |
| CO₂ Level | 5% | 5% |
| Subculture | When 80-90% confluent | When 80-90% confluent |
Note: For PC-12 cells, coating culture vessels with Collagen IV is recommended to promote cell attachment.[10]
Protocol 1: Quantification of Norepinephrine Release by ELISA
This protocol details an endpoint measurement of total norepinephrine released into the cell culture supernatant using a competitive ELISA kit. This method offers high sensitivity and specificity.
Materials
-
Selected cell line (SH-SY5Y or PC-12)
-
Complete cell culture medium
-
This compound (L-DOPS)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Norepinephrine ELISA Kit (e.g., Abcam ab287789, Eagle Biosciences, Novus Biologicals)[11][12]
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Workflow for measuring this compound-induced norepinephrine release by ELISA.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed SH-SY5Y or PC-12 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Prepare a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM) in HBSS.
-
Add 100 µL of the this compound solutions or control buffer (HBSS) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours). This incubation time may need to be optimized.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
If not proceeding immediately to the ELISA, store the supernatant at -20°C or below.
-
-
Norepinephrine Quantification:
-
Perform the norepinephrine ELISA on the collected supernatants according to the manufacturer's instructions.[11] A typical competitive ELISA protocol involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a fixed amount of biotinylated norepinephrine.
-
Incubating to allow competition for antibody binding sites.
-
Washing away unbound components.
-
Adding a streptavidin-HRP conjugate, followed by a substrate solution.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the norepinephrine standards against their known concentrations.
-
Use the standard curve to determine the concentration of norepinephrine in each experimental sample.
-
The amount of norepinephrine is inversely proportional to the measured signal in a competitive ELISA.
-
Expected Results
A dose-dependent increase in norepinephrine concentration in the supernatant is expected with increasing concentrations of this compound.
| This compound (µM) | Norepinephrine (pg/mL) ± SD |
| 0 (Control) | Baseline Level |
| 1 | Increased Level |
| 10 | Further Increased Level |
| 50 | High Level |
| 100 | Plateau or Max Level |
Protocol 2: Real-Time Monitoring with Genetically Encoded Fluorescent Sensors
This advanced method utilizes genetically encoded GPCR Activation-Based (GRAB) sensors to visualize norepinephrine release in real-time.[13] These sensors consist of a G protein-coupled receptor (GPCR) for norepinephrine fused with a circularly permuted fluorescent protein. Ligand binding induces a conformational change that increases fluorescence, allowing for dynamic measurement of neurotransmitter release.[14]
Materials
-
Cell line of choice (e.g., SH-SY5Y)
-
GRABNE sensor plasmid (e.g., GRABNE2m or GRABNE2h)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence microscope or high-content imaging system with environmental control (37°C, 5% CO₂)
-
Glass-bottom imaging dishes
-
This compound
-
HBSS buffer
Experimental Workflow
Caption: Workflow for real-time monitoring of norepinephrine release using GRAB sensors.
Step-by-Step Protocol
-
Transfection and Cell Plating:
-
Seed cells onto glass-bottom imaging dishes.
-
Transfect the cells with the GRABNE sensor plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours to allow for robust expression of the sensor.
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with pre-warmed HBSS.
-
Mount the imaging dish on the fluorescence microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Identify a field of view with healthy, fluorescent cells.
-
-
Image Acquisition:
-
Set the appropriate excitation and emission wavelengths for the fluorescent protein (e.g., ~488 nm excitation and ~520 nm emission for cpEGFP-based sensors).
-
Begin image acquisition. Capture a stable baseline fluorescence (F₀) for 1-2 minutes.
-
Carefully add this compound to the dish to achieve the final desired concentration.
-
Continue time-lapse imaging to record the change in fluorescence (F) over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells or groups of cells.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Calculate the change in fluorescence relative to the baseline using the formula: ΔF/F₀ = (F - F₀) / F₀ .
-
Plot ΔF/F₀ over time to visualize the dynamics of norepinephrine release.
-
Expected Results
Upon addition of this compound, a rapid increase in fluorescence intensity (a high ΔF/F₀ value) should be observed as the GRABNE sensor binds to the newly released norepinephrine. The signal should be specific to norepinephrine; control experiments with non-transfected cells or cells treated with a vehicle control should not show a significant increase in fluorescence.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, several control experiments and validation steps are essential:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH) in parallel to confirm that the observed effects are not due to this compound-induced cytotoxicity.
-
AADC Inhibition: Pre-treat cells with an AADC inhibitor, such as Carbidopa, before adding this compound.[15] This should abolish or significantly reduce the norepinephrine release, confirming that the measured norepinephrine is a direct result of this compound conversion.
-
Specificity Controls (for GRAB sensor): Test the sensor's response to other catecholamines like dopamine to confirm its specificity for norepinephrine, as described in the sensor's validation literature.[13]
-
Positive Control: For the ELISA, use a known concentration of norepinephrine as a positive control to validate the assay's performance. For both assays, a secretagogue like high potassium (KCl) can be used to induce release from endogenous stores, providing a positive control for the cell's release machinery.
Conclusion
The cell-based assays detailed in this application note provide robust and versatile tools for quantifying this compound-induced norepinephrine release. The ELISA method offers a sensitive and quantitative endpoint measurement suitable for screening and dose-response studies. The genetically encoded fluorescent sensor approach provides the advantage of real-time, dynamic monitoring of norepinephrine release at the single-cell level. By incorporating the appropriate controls and validation steps, researchers can generate high-quality, reliable data to advance the understanding and development of this compound and other norepinephrine-modulating therapeutics.
References
- Palma, J. A., & Kaufmann, H. (2014). This compound in neurogenic orthostatic hypotension. Journal of the neurological sciences, 349(1-2), 1-7. [Link]
- Wikipedia. This compound. [Link]
- Lundbeck. NORTHERA® (this compound) for Healthcare Professionals. [Link]
- Lee, J. H., et al. (2012). Gold Nanoparticles-Based Barcode Analysis for Detection of Norepinephrine. Journal of nanoscience and nanotechnology, 12(6), 4649–4653. [Link]
- U.S. Food and Drug Administration. NDA 203202Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
- Yang, B., et al. (2019). Norepinephrine inhibits migration and invasion of human glioblastoma cell cultures possibly via MMP-11 inhibition. Oncology letters, 17(2), 2327–2334. [Link]
- Pietras, A., et al. (2021). Preclinical Models of Neuroblastoma—Current Status and Perspectives. Cancers, 13(11), 2617. [Link]
- Patsnap. What is the mechanism of this compound?. [Link]
- Feng, J., et al. (2019). A genetically encoded fluorescent sensor for rapid and specific in vivo detection of norepinephrine. Neuron, 102(4), 745–761.e8. [Link]
- Le-Corronc, H., et al. (2019). Pheochromocytoma/paraganglioma preclinical models: which to use and why?. Endocrine Connections, 8(9), R157–R170. [Link]
- Wikipedia. L-DOPA. [Link]
- Figlewicz, D. P., et al. (1993). The effect of insulin on norepinephrine uptake by PC12 cells. Brain research bulletin, 30(3-4), 433–437. [Link]
- Jeng, W., et al. (2009). Norepinephrine-induced oxidative stress causes PC-12 cell apoptosis by both endoplasmic reticulum stress and mitochondrial intrinsic pathway: inhibition of phosphatidylinositol 3-kinase survival pathway. American journal of physiology. Cell physiology, 296(4), C764–C775. [Link]
- Eagle Biosciences. Noradrenaline (Norepinephrine) ELISA Assay Kit. [Link]
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A Validated LC-MS/MS Method for the Quantitative Analysis of Droxidopa in Human Plasma: An Application Note and Protocol
Abstract
This application note presents a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Droxidopa in human plasma. This compound, a synthetic amino acid precursor to norepinephrine, is critical in the management of neurogenic orthostatic hypotension (NOH).[1][2] Accurate bioanalysis is therefore essential for pharmacokinetic (PK) and therapeutic drug monitoring. The described method employs a straightforward protein precipitation extraction, offering a high-throughput solution for clinical research. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in the highly selective Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), L-threo-Droxidopa-¹³C₂,¹⁵N, ensures maximum accuracy and precision by compensating for matrix effects and procedural variability.[1][2] The method was validated according to the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent linearity, accuracy, precision, and stability.[3][4]
Introduction
The Clinical Significance of this compound
This compound (L-threo-3,4-dihydroxyphenylserine) is an orally administered prodrug that is metabolically converted to norepinephrine by the DOPA decarboxylase enzyme.[5] This mechanism effectively elevates norepinephrine levels, a key neurotransmitter in the autonomic nervous system responsible for regulating blood pressure.[2] Its primary clinical indication is the treatment of symptomatic neurogenic orthostatic hypotension (nOH) associated with conditions such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][6]
The Imperative for a Validated Bioanalytical Method
The clinical efficacy of this compound is closely tied to its pharmacokinetic profile, which can exhibit inter-individual variability.[5] Therefore, a reliable and validated method for quantifying this compound in biological matrices is paramount for:
-
Pharmacokinetic and Bioequivalence Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[2]
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing potential side effects like supine hypertension.[6][7]
-
Clinical and Preclinical Research: To support drug development and investigate drug-drug interactions.
LC-MS/MS as the Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technology for quantitative bioanalysis. Its unparalleled sensitivity and selectivity allow for the precise measurement of analytes in complex biological matrices like plasma, minimizing interference from endogenous components.[1][8] While other methods like HPLC with electrochemical detection exist, they often require more complex sample preparation and may lack the specificity of MS/MS.[9]
A cornerstone of a robust LC-MS/MS assay is the use of a SIL-IS.[2] A SIL-IS, such as L-threo-Droxidopa-¹³C₂,¹⁵N, is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, providing the most effective means of correcting for analytical variability.[10]
Method Overview and Rationale
The analytical workflow is designed for efficiency, robustness, and high throughput, making it suitable for studies with large sample sets. The core of the method involves a simple protein precipitation step, which rapidly removes the bulk of plasma proteins, followed by direct injection of the supernatant for LC-MS/MS analysis. This approach was chosen over more time-consuming techniques like solid-phase extraction (SPE) to maximize laboratory efficiency without compromising analytical performance for this specific application.[1][8]
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The Gold Standard in Pharmacokinetic Assessment: A Guide to Using Stable Isotope-Labeled Droxidopa
Introduction: The Clinical Significance of Droxidopa and the Imperative for Precision Pharmacokinetics
This compound (L-threo-3,4-dihydroxyphenylserine), a synthetic amino acid precursor of norepinephrine, is a critical therapeutic agent for managing symptomatic neurogenic orthostatic hypotension (nOH).[1][2][3] This condition, often associated with neurodegenerative diseases such as Parkinson's disease and multiple system atrophy, is characterized by a debilitating drop in blood pressure upon standing.[2] this compound functions as a prodrug, converted to norepinephrine by the enzyme dopa decarboxylase (DDC), thereby restoring vascular tone and alleviating symptoms.[1][2]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing its therapeutic efficacy and safety. Pharmacokinetic (PK) studies provide the essential data to inform dosing regimens, assess food effects, and understand potential drug-drug interactions.[1][4] Given the inherent variability in biological systems and the analytical complexities of quantifying endogenous and exogenous compounds, the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the unequivocal gold standard for bioanalysis.[2][3][5][6] This guide provides a comprehensive overview and detailed protocols for the application of stable isotope-labeled this compound in pharmacokinetic research, ensuring the highest level of accuracy and reliability in quantitative analysis.
The Rationale for Stable Isotope Labeling in this compound Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[5][6] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards, such as L-threo-Droxidopa-¹³C₂,¹⁵N, are chemically identical to this compound but have a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[6][7] This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds co-elute chromatographically and experience the same extraction recovery and ionization efficiency (or suppression).[5][8]
The use of a SIL-IS is particularly crucial for this compound for several reasons:
-
Minimizing Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, either enhancing or suppressing the signal.[5] A SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing for accurate correction.[5][8]
-
Correcting for Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can have slight variations in efficiency from sample to sample.[9] By adding a known amount of the SIL-IS at the beginning of the process, the ratio of the analyte to the IS remains constant, regardless of minor losses during preparation.[6]
-
Improving Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantitative data, which is a regulatory expectation for bioanalytical method validation according to guidelines from the FDA and ICH.[10][11][12][13]
Metabolic Pathway of this compound
This compound is metabolized through the catecholamine pathway.[14][15] It is primarily converted to norepinephrine by dopa decarboxylase.[1][16] A significant portion is also metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD), a major metabolite.[1][14] Understanding this pathway is crucial for designing comprehensive pharmacokinetic studies that may also quantify key metabolites.
Caption: Metabolic pathway of this compound to its active form, norepinephrine, and its major metabolite.
Bioanalytical Method: Quantification of this compound in Human Plasma using LC-MS/MS
This section outlines a detailed protocol for the quantification of this compound in human plasma. The method utilizes a stable isotope-labeled internal standard (L-threo-Droxidopa-¹³C₂,¹⁵N) and a simple protein precipitation for sample preparation, followed by LC-MS/MS analysis.
Materials and Reagents
| Reagent | Grade |
| This compound | Analytical Standard |
| L-threo-Droxidopa-¹³C₂,¹⁵N (SIL-IS) | Analytical Standard |
| Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade |
| Water | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Human Plasma (K₂-EDTA) | Sourced from a reputable biobank |
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol. This creates a 1 mg/mL stock solution.
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of L-threo-Droxidopa-¹³C₂,¹⁵N and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution with methanol to achieve a final concentration suitable for addition to the plasma samples. The optimal concentration should be determined during method development.
Protocol 2: Sample Preparation (Protein Precipitation)
The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness for removing the majority of proteins from the plasma sample, which could otherwise interfere with the LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen human plasma samples (calibration standards, QCs, and unknown study samples) at room temperature.
-
Aliquoting: Vortex the plasma samples to ensure homogeneity. Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the SIL-IS working solution to each plasma sample, except for the blank samples (to which 25 µL of the vehicle solvent is added).
-
Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to each tube. The cold temperature enhances protein precipitation, and the formic acid helps to maintain the analytes in their protonated form for better ionization.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol 3: LC-MS/MS Analysis
The choice of a reverse-phase C18 column is standard for separating small molecules like this compound from endogenous plasma components. The gradient elution allows for efficient separation and a shorter run time.
Liquid Chromatography Conditions:
| Parameter | Condition |
| LC System | A validated HPLC or UPLC system |
| Column | Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. Example: Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, as this compound contains an amine group that is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 214.2 → 152.0SIL-IS: m/z 217.2 → 155.0 (example) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument (e.g., 500°C) |
Note: MRM transitions and collision energies must be optimized for the specific instrument being used.
Data Analysis and Pharmacokinetic Parameter Calculation
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio to a calibration curve constructed from standards of known concentrations.[17] The calibration curve is typically generated using a weighted (1/x² or 1/x) linear regression.
Once the concentration-time data is obtained, pharmacokinetic parameters can be calculated using noncompartmental analysis.[1]
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
Representative Pharmacokinetic Data for this compound:
The following table summarizes typical pharmacokinetic parameters of this compound from studies in healthy subjects. It is important to note that these values can be influenced by factors such as food intake.[1][4]
| Parameter | Fasted State[1] | Fed State (High-Fat Meal)[1] |
| Cₘₐₓ (ng/mL) | ~3160 | ~2057 |
| Tₘₐₓ (h) | ~2.00 | ~4.00 |
| AUC (h*ng/mL) | ~13,857 | ~10,927 |
| t₁/₂ (h) | ~2.68 | ~2.58 |
A high-fat meal can slow the absorption of this compound, leading to a lower Cₘₐₓ and a delayed Tₘₐₓ.[1][4]
Method Validation According to Regulatory Guidelines
Any bioanalytical method used to support regulatory submissions must be validated according to guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[10][11][12][13] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components at the retention times of the analyte and IS.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the intended analytical range.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Conclusion
The use of a stable isotope-labeled internal standard, such as L-threo-Droxidopa-¹³C₂,¹⁵N, is indispensable for the accurate and precise quantification of this compound in pharmacokinetic studies. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals. By adhering to these principles and ensuring rigorous method validation, the scientific community can generate high-quality bioanalytical data that is essential for advancing our understanding of this compound's clinical pharmacology and for the development of improved therapeutic strategies for patients with neurogenic orthostatic hypotension.
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Application Note: In Vitro Models of Autonomic Dysfunction for Droxidopa Testing
Authored by a Senior Application Scientist
Introduction: The Challenge of Modeling Autonomic Dysfunction
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to dizziness and fainting.[1][2] This dysfunction stems from insufficient norepinephrine release by the autonomic nervous system, a critical neurotransmitter for maintaining vascular tone.[3][4][5] this compound, an oral synthetic amino acid, serves as a prodrug that is converted to norepinephrine in the body, thereby helping to restore blood pressure.[1][3][6] Developing and screening new therapies for nOH necessitates robust and reliable in vitro models that can accurately recapitulate the underlying cellular deficits and predict clinical efficacy.
This guide provides a comprehensive overview of established and emerging in vitro models for studying autonomic dysfunction and evaluating the therapeutic potential of compounds like this compound. We will delve into the rationale behind model selection, provide detailed protocols for their implementation, and discuss key analytical readouts.
The Pharmacology of this compound: A Prodrug Approach
This compound's therapeutic effect hinges on its enzymatic conversion to norepinephrine by L-aromatic amino acid decarboxylase (AAAD), an enzyme present in both the central and peripheral nervous systems.[2][3][6] This conversion bypasses the need for dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine, which can be deficient in certain autonomic disorders.[3] The newly synthesized norepinephrine can then act at the neurovascular junction to increase vascular tone and raise blood pressure.[3]
Mechanism of Action: this compound to Norepinephrine
The primary mechanism of this compound involves its systemic conversion to norepinephrine, which then acts as a vasoconstrictor to elevate blood pressure.[3][6] There are three proposed sites for this conversion: within postganglionic sympathetic neurons, in non-neuronal tissues like the kidneys and liver, and potentially within the central nervous system after crossing the blood-brain barrier.[7][8]
Caption: this compound is converted to norepinephrine by the enzyme AAAD.
Choosing the Right In Vitro Model: A Comparative Overview
The selection of an appropriate in vitro model is paramount for generating meaningful and translatable data. The choice depends on the specific research question, balancing physiological relevance with throughput and reproducibility.
| Model System | Key Advantages | Key Limitations | Primary Application for this compound Testing |
| PC12 Cells | Easy to culture, differentiate into a sympathetic neuron-like phenotype, synthesize and release catecholamines.[9][10][11] | Rat origin, cancerous cell line with potential for genetic drift.[9] | Initial screening for this compound's effect on norepinephrine production and release.[12][13] |
| SH-SY5Y Cells | Human neuroblastoma cell line, expresses dopaminergic and adrenergic markers, can synthesize norepinephrine.[14][15] | Can exhibit a mixed neuronal phenotype, and loss of neuronal characteristics with high passage numbers.[14][15] | Investigating the cellular mechanisms of this compound conversion and norepinephrine release.[16][17][18] |
| iPSC-derived Sympathetic Neurons | Patient-specific disease modeling, high physiological relevance, recapitulate human autonomic neuron development.[19][20][21] | Complex and lengthy differentiation protocols, potential for batch-to-batch variability.[19][22] | Validating this compound's efficacy in a patient-relevant context and for personalized medicine approaches.[20][23] |
Experimental Protocols: From Cell Culture to Functional Readouts
Protocol 1: this compound Testing in Differentiated PC12 Cells
Rationale: PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neuronal differentiation and neurosecretion.[9][10] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells that resemble sympathetic neurons, making them a suitable initial screening platform.[10][13]
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
To induce differentiation, seed cells onto collagen-coated plates and treat with 50-100 ng/mL of NGF for 7-10 days.[10] Successful differentiation is characterized by the extension of neurites.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Replace the culture medium with fresh, serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours) to allow for cellular uptake and conversion.
-
-
Measurement of Norepinephrine Release:
-
Data Analysis:
-
Normalize the norepinephrine concentration to the total protein content of the cells in each well.
-
Compare the norepinephrine levels in this compound-treated wells to the vehicle control to determine the dose-dependent effect of the drug.
-
Protocol 2: Evaluating this compound in Human SH-SY5Y Neuroblastoma Cells
Rationale: The human-derived SH-SY5Y cell line provides a more translationally relevant model than PC12 cells.[14] These cells possess the enzymatic machinery to synthesize both dopamine and norepinephrine, making them suitable for studying the catecholamine synthesis pathway.[14][15]
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum.
-
For experiments, plate the cells at a desired density and allow them to adhere overnight.
-
-
This compound Incubation:
-
Follow the same procedure as described for PC12 cells, treating the SH-SY5Y cells with a range of this compound concentrations and a vehicle control.
-
-
Quantification of Norepinephrine:
-
Assessment of Cellular Viability:
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
Protocol 3: Advanced Modeling with iPSC-derived Sympathetic Neurons
Rationale: Induced pluripotent stem cells (iPSCs) offer the unique ability to generate patient-specific neurons, providing an unparalleled platform for disease modeling and personalized medicine.[19][20][21][27] Differentiating iPSCs into sympathetic neurons allows for the investigation of this compound's effects in a cellular context that closely mirrors the human condition.[20][28][29]
Step-by-Step Methodology:
-
Differentiation of iPSCs into Sympathetic Neurons:
-
Utilize a validated differentiation protocol. A common approach involves inducing neural crest progenitors followed by directed differentiation towards a sympathetic neuron fate using a cocktail of growth factors including BMPs, Wnt agonists, and neurotrophic factors.[28][29][30] This process can take several weeks.[28]
-
Characterize the resulting neuronal population for the expression of sympathetic neuron markers such as tyrosine hydroxylase (TH) and dopamine β-hydroxylase (DBH).
-
-
This compound Efficacy Testing:
-
Once a mature culture of iPSC-derived sympathetic neurons is established, treat the cells with this compound as described in the previous protocols.
-
-
Functional Readouts:
-
Norepinephrine Measurement: Quantify norepinephrine in the supernatant and cell lysates.
-
High-Content Imaging: Employ high-content imaging systems to assess neuronal morphology, neurite outgrowth, and synaptic integrity in response to this compound treatment.[31][32][33][34][35] This can provide valuable insights into the drug's neurotrophic or neuroprotective effects.
-
Electrophysiology: Use techniques like patch-clamp or multi-electrode arrays to measure changes in neuronal firing and synaptic activity following this compound application.
-
Caption: Workflow for testing this compound in iPSC-derived sympathetic neurons.
Self-Validating Systems and Data Interpretation
To ensure the trustworthiness of the data, each protocol should incorporate self-validating controls.
-
Positive Controls: Include a known sympathomimetic agent to confirm that the cellular model is responsive.
-
Negative Controls: Use a vehicle control to establish a baseline and an inactive enantiomer of this compound, if available, to demonstrate stereospecificity.
-
Enzyme Inhibition: Co-treat with an AAAD inhibitor (e.g., carbidopa) to confirm that the observed increase in norepinephrine is indeed due to the conversion of this compound.
Expected Outcomes:
Successful application of these protocols should demonstrate a dose-dependent increase in norepinephrine levels in the culture supernatant and/or cell lysates following this compound treatment. In the more advanced iPSC models, one might also observe improvements in neuronal health and function, as assessed by high-content imaging and electrophysiology.
Conclusion: Paving the Way for Novel Therapeutics
The in vitro models described herein provide a powerful toolkit for researchers engaged in the discovery and development of drugs for autonomic dysfunction. By carefully selecting the appropriate model and employing robust analytical methods, it is possible to gain critical insights into the mechanism of action of compounds like this compound and to predict their therapeutic potential. As iPSC technology continues to evolve, the ability to model autonomic disorders with even greater fidelity will undoubtedly accelerate the development of novel and personalized treatments for patients with nOH.
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Application Notes and Protocols: Animal Models for Studying Droxidopa's Efficacy in Neurogenic Orthostatic Hypotension (nOH)
Introduction
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, stemming from impaired release of norepinephrine from sympathetic nerve terminals.[1][2] This leads to symptoms like dizziness, lightheadedness, and syncope, severely impacting the quality of life for affected individuals.[1] nOH is commonly associated with neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF).[1][2]
Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is an orally administered synthetic amino acid precursor of norepinephrine.[1][3] It is enzymatically converted to norepinephrine by DOPA-decarboxylase (aromatic L-amino acid decarboxylase), thereby increasing circulating norepinephrine levels and improving vascular tone.[1][4][5] This mechanism directly addresses the underlying norepinephrine deficiency in nOH.[4][5] Clinical trials have demonstrated this compound's efficacy in improving symptoms of nOH and increasing standing blood pressure.[6][7][8]
To further investigate the therapeutic potential and underlying mechanisms of this compound, robust preclinical animal models that accurately recapitulate the pathophysiology of nOH are essential. This guide provides a detailed overview of relevant animal models, experimental protocols, and outcome measures for assessing this compound's efficacy in a research setting.
This compound's Mechanism of Action
This compound acts as a prodrug, which is metabolized to norepinephrine. This conversion is not dependent on dopamine β-hydroxylase, the enzyme that is deficient in some forms of autonomic failure.[1] The newly synthesized norepinephrine can then act at the neurovascular junction to cause vasoconstriction and raise blood pressure.[1][2]
Caption: Mechanism of this compound action.
Selecting an Appropriate Animal Model for nOH Studies
The choice of an animal model is critical and depends on the specific scientific question. Key considerations include the model's ability to replicate the specific neurodegenerative background of nOH and the desired timeline of the study.
| Animal Model | Inducing Agent/Genetic Modification | Key Pathophysiological Features | Advantages | Limitations |
| Neurotoxin-Induced Models | ||||
| 6-Hydroxydopamine (6-OHDA) | Stereotaxic injection of 6-OHDA into catecholaminergic pathways (e.g., striatum, medial forebrain bundle).[9][10] | Degeneration of dopaminergic and noradrenergic neurons.[9][11] | Rapid and titratable lesion; well-characterized motor deficits.[10][12] | Lacks the progressive nature of neurodegeneration and widespread pathology of human disease. |
| Genetic Models | ||||
| α-Synuclein Overexpression | Transgenic mice or viral vector-mediated overexpression of human α-synuclein.[13][14][15] | Progressive accumulation of α-synuclein, Lewy-body-like pathology, and neurodegeneration.[14][16] | Mimics the underlying pathology of synucleinopathies (e.g., PD, MSA).[15] | Phenotype can be variable depending on the promoter and transgene; may not consistently develop significant orthostatic hypotension. |
| Norepinephrine Transporter (NET) Knockout | Genetic deletion of the norepinephrine transporter gene (Slc6a2).[17][18] | Chronically elevated extracellular norepinephrine levels.[19] | Provides insights into the role of norepinephrine signaling in blood pressure regulation. | Does not model the neurodegenerative aspects of nOH.[20] Compensatory mechanisms can occur.[20][21] |
Detailed Protocols
PART 1: Induction of nOH in Rodent Models
Protocol 1: 6-Hydroxydopamine (6-OHDA)-Induced Model of Catecholaminergic Degeneration
This protocol describes the bilateral intrastriatal injection of 6-OHDA to induce a partial lesion of the nigrostriatal pathway, a common approach to model Parkinson's disease-related deficits.[12]
Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in sterile saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Male C57BL/6 mice (10-12 weeks old)
Procedure:
-
Preparation of 6-OHDA Solution: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in the stereotaxic frame.
-
Craniotomy: Expose the skull and drill small burr holes over the target injection sites. For the dorsal striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -3.0 mm.
-
6-OHDA Injection: Slowly inject 1 µL of the 6-OHDA solution into each hemisphere over 5 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2 weeks before assessing the lesion and initiating this compound treatment.
Protocol 2: α-Synuclein Overexpression Model using AAV Vectors
This protocol involves the stereotaxic injection of an adeno-associated viral (AAV) vector encoding human α-synuclein into the substantia nigra.[15][22]
Materials:
-
AAV vector encoding human wild-type α-synuclein (e.g., AAV-hSyn-SNCA)
-
Control AAV vector (e.g., AAV-hSyn-GFP)
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe with a 33-gauge needle
Procedure:
-
Anesthesia and Stereotaxic Surgery: Follow the same initial steps as in Protocol 1.
-
Craniotomy: Drill burr holes over the substantia nigra pars compacta (SNc). Typical coordinates relative to bregma are: AP: -3.1 mm, ML: ±1.2 mm, DV: -4.4 mm.
-
AAV Injection: Inject 2 µL of the AAV solution (titer of ~1x10^12 vg/mL) into each hemisphere over 10 minutes. Leave the needle in place for 10 minutes before slow retraction.
-
Post-operative Care and Incubation: Suture the incision and provide standard post-operative care. Allow 4-8 weeks for transgene expression and the development of pathology before initiating studies.
PART 2: Assessment of this compound Efficacy
Protocol 3: Continuous Blood Pressure Monitoring via Radiotelemetry
Direct and continuous measurement of blood pressure is the gold standard for assessing orthostatic challenges in freely moving animals.[23][24][25]
Materials:
-
Implantable telemetry device (e.g., DSI TA11PA-C10)[26]
-
Surgical tools for sterile implantation
-
Receivers and data acquisition system
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the animal.
-
The catheter of the telemetry device is typically implanted in the left carotid artery and advanced into the aortic arch.[23][27] The transmitter body is placed in a subcutaneous pocket on the flank.[23][27]
-
Alternatively, for rats, the catheter can be placed in the abdominal aorta with the transmitter in the peritoneal cavity.[23][27]
-
-
Recovery: Allow at least 7-10 days for recovery from surgery before recording baseline data.[27]
-
Orthostatic Challenge (Tilt Test):
-
Acclimate the animal to a custom-made tilting platform.
-
Record baseline blood pressure and heart rate in the horizontal position.
-
Tilt the platform to a 60-80° head-up position for 2-5 minutes and continuously record cardiovascular parameters.
-
Return the animal to the horizontal position and record recovery.
-
-
This compound Administration and Evaluation:
-
Administer this compound or vehicle orally (e.g., by gavage). A typical starting dose in rodents is 10-100 mg/kg.
-
Perform tilt tests at various time points after drug administration (e.g., 1, 2, and 4 hours) to assess the drug's effect on the orthostatic response.
-
Caption: Experimental workflow for assessing this compound efficacy.
Protocol 4: Immunohistochemical Validation of Neuronal Lesion
Verifying the extent of catecholaminergic cell loss is crucial for validating the nOH model. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in catecholamine synthesis and serves as an excellent marker for these neurons.[28][29]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[28][30]
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., chicken anti-TH)[28]
-
Fluorescently-labeled secondary antibody (e.g., donkey anti-chicken Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
At the end of the study, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections on a cryostat.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.[28][30]
-
Incubate with primary anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescent secondary antibody (e.g., 1:500 dilution) for 2 hours at room temperature, protected from light.[30][31]
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Quantification:
-
Count the number of TH-positive cells in the relevant brain regions (e.g., SNc, locus coeruleus) using stereological methods.
-
Compare cell counts between the lesioned and control groups to determine the percentage of cell loss.
-
Expected Outcomes and Data Interpretation
A successful study will demonstrate a significant drop in blood pressure upon orthostatic challenge in the vehicle-treated nOH model animals. Treatment with this compound is expected to attenuate this drop in a dose-dependent manner.
| Parameter | Vehicle-Treated nOH Group | This compound-Treated nOH Group |
| Baseline Mean Arterial Pressure (MAP) | Normal to slightly hypotensive | No significant change from baseline |
| MAP change during Tilt Test | Significant decrease (e.g., >20 mmHg drop) | Attenuated decrease compared to vehicle |
| Heart Rate Response to Tilt | Variable, may show blunted reflex tachycardia | May show a more normalized heart rate response |
| TH+ Cell Count (in SNc) | Significant reduction compared to sham controls | N/A (treatment is not expected to be neuroprotective) |
Data Analysis:
-
Cardiovascular data should be analyzed using repeated measures ANOVA to compare the effects of treatment over time and between groups.
-
Immunohistochemical data can be analyzed using a Student's t-test or one-way ANOVA to compare cell counts between groups.
Conclusion
The selection of an appropriate animal model is paramount for the preclinical evaluation of therapies for nOH. Neurotoxin-based models like the 6-OHDA model offer a rapid and reliable method to study symptomatic relief, while genetic models such as α-synuclein overexpression provide a platform to investigate disease-modifying potential in the context of underlying synucleinopathy. By employing rigorous methodologies, including continuous telemetric blood pressure monitoring and thorough histological validation, researchers can generate robust and translatable data on the efficacy of this compound and other novel therapeutics for neurogenic orthostatic hypotension.
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Measuring Droxidopa and its Metabolites in Cerebrospinal Fluid: An Application Note and Protocol Guide
Introduction: The Clinical and Research Imperative for Quantifying Droxidopa and its Metabolites in CSF
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor that is enzymatically converted to norepinephrine (noradrenaline).[1][2] It is a crucial therapeutic agent for conditions characterized by norepinephrine deficiency, most notably neurogenic orthostatic hypotension (nOH) associated with neurodegenerative diseases such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[3][4] this compound functions as a prodrug, meaning it is administered in an inactive form and metabolized into the active therapeutic compound, norepinephrine, within the body.[2] This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which is ubiquitously expressed throughout the body.[2][3]
Unlike norepinephrine itself, this compound has the ability to cross the blood-brain barrier, offering a therapeutic avenue to potentially modulate central norepinephrine levels.[1][2][5] Consequently, the precise measurement of this compound and its key metabolites—norepinephrine (NE) and 3,4-dihydroxyphenylglycol (DHPG)—in cerebrospinal fluid (CSF) is of paramount importance.[3] Such measurements provide a direct window into the central nervous system's exposure to the drug and its pharmacodynamic effects, offering invaluable insights for dose optimization, therapeutic monitoring, and clinical research into the central mechanisms of this compound action.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated methodologies for the quantification of this compound and its metabolites in human CSF. We will delve into the critical aspects of sample handling, and present detailed protocols for two gold-standard analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Metabolic Journey of this compound
The primary metabolic pathway of this compound is its conversion to norepinephrine. However, other metabolic routes also exist, leading to the formation of various metabolites. A simplified representation of this pathway is illustrated below.
Figure 1. Simplified metabolic pathway of this compound.
Critical Considerations for CSF Sample Integrity
The accurate measurement of this compound and its metabolites in CSF is critically dependent on meticulous pre-analytical procedures. Catecholamines are notoriously labile, and improper sample collection, handling, and storage can lead to significant degradation and erroneous results.
CSF Collection
-
Standardized Collection Time: CSF should ideally be collected at a consistent time of day, preferably in the morning (e.g., 08:00-10:00h), to minimize diurnal variations in neurotransmitter levels.[8][9]
-
Order of Collection: Due to a rostrocaudal gradient of neurotransmitters in the spinal column, a standardized order of collection is crucial. It is recommended to collect CSF sequentially into labeled polypropylene tubes.[8] Never collect into a single large volume and then aliquot.[8]
-
Avoid Blood Contamination: Blood contamination can significantly alter the measured concentrations of catecholamines. Samples with visible blood contamination may need to be rejected or centrifuged to remove red blood cells.[8]
Sample Handling and Storage
-
Tube Type: Use low-binding polypropylene tubes for all CSF collection and storage to minimize analyte adsorption to the tube walls.[9][10]
-
Immediate Processing: CSF samples should be processed as soon as possible after collection. This includes centrifugation to remove any cellular debris.
-
Storage: For long-term storage, CSF aliquots should be immediately frozen and maintained at -80°C until analysis.[10]
Analytical Methodologies: A Dual Approach
The choice of analytical methodology depends on the specific requirements of the study, including sensitivity, specificity, and available instrumentation. Both HPLC-ECD and LC-MS/MS are powerful techniques for the analysis of catecholamines in CSF.[11][12]
Figure 2. General workflow for CSF sample preparation and analysis.
Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the detection of electroactive compounds like catecholamines.[13][14] It is a well-established and cost-effective technique for this application.[10][11]
4.1.1 Principle of Operation
This method involves the separation of this compound, NE, and DHPG from other CSF components using a reversed-phase HPLC column. The separated analytes then pass through an electrochemical detector, where they are oxidized at a specific potential on a working electrode. This oxidation generates a current that is directly proportional to the concentration of the analyte.
4.1.2 Materials and Reagents
-
This compound, Norepinephrine, and DHPG analytical standards
-
Internal Standard (e.g., 3,4-dihydroxybenzylamine, DHBA)
-
HPLC-grade methanol and acetonitrile
-
Perchloric acid
-
Sodium acetate
-
EDTA
-
Octanesulfonic acid
-
Ultrapure water (18.2 MΩ·cm)
4.1.3 Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Isocratic pump, autosampler with cooling, column oven |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1 M Sodium Acetate, 20 mM Citric Acid, 0.15 mM EDTA, 0.46 mM Octanesulfonic Acid, 10% Methanol (pH adjusted to 3.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[10] |
| Injection Volume | 20 µL |
| ECD System | Glassy carbon working electrode, Ag/AgCl reference electrode |
| Potential | +0.65 V |
4.1.4 Detailed Protocol
-
Standard Preparation: Prepare a stock solution of this compound, NE, DHPG, and the internal standard (IS) in 0.1 M perchloric acid. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 200 µL of CSF, add 20 µL of the internal standard solution.
-
Add 20 µL of 1 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
-
Analysis: Inject the prepared samples and standards onto the HPLC-ECD system.
-
Data Processing: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Determine the concentration of the analytes in the CSF samples from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and sensitivity compared to HPLC-ECD, making it the gold standard for many bioanalytical applications.[12] It is particularly advantageous when analyzing complex matrices or when very low detection limits are required.[15][16]
4.2.1 Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analytes are ionized, and the mass spectrometer selects a specific precursor ion for each analyte. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity.
4.2.2 Materials and Reagents
-
This compound, Norepinephrine, and DHPG analytical standards
-
Stable isotope-labeled internal standards (e.g., this compound-d3, Norepinephrine-d6, DHPG-d3)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
4.2.3 Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system with a binary pump and cooled autosampler |
| Column | Reversed-phase C18 or HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor > product ion transitions for each analyte and internal standard |
4.2.4 Detailed Protocol
-
Standard Preparation: Prepare stock solutions of this compound, NE, DHPG, and their corresponding stable isotope-labeled internal standards in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Prepare a calibration curve by serially diluting the stock solutions.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 10 µL of the mixed internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Analysis: Inject the prepared samples and standards onto the LC-MS/MS system.
-
Data Processing: Process the data using the instrument's software. Quantify the analytes by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against the calibration curve.
Method Validation and Quality Control
For both methodologies, a thorough validation according to regulatory guidelines (e.g., FDA, EMA) is essential to ensure the reliability of the results. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank CSF samples to ensure no interference at the retention times of the analytes.
-
Linearity: Determined by analyzing a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assessed in LC-MS/MS to determine if components of the CSF matrix suppress or enhance the ionization of the analytes.
-
Stability: The stability of the analytes in CSF should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Conclusion
The accurate quantification of this compound and its metabolites in cerebrospinal fluid is a critical tool for advancing our understanding of its central nervous system effects and for optimizing its therapeutic use. The detailed protocols for HPLC-ECD and LC-MS/MS presented in this application note provide robust and reliable frameworks for achieving this. The choice between these methods will depend on the specific analytical needs and available resources. Regardless of the method chosen, strict adherence to best practices in sample collection, handling, and method validation is paramount to ensure data of the highest quality and integrity.
References
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- Palma, J. A., & Kaufmann, H. (2019). This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases. Expert opinion on pharmacotherapy, 20(6), 643–653. [Link]
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- McDonell, K. E., Tarsy, D., & Shih, L. C. (2019). Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review. Cognitive and Behavioral Neurology, 32(3), 179-183. [Link]
- Hauser, R. A., Isaacson, S., Lisk, J. P., Hewitt, L. A., & Kymes, S. (2022). Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment. Neurology and therapy, 11(1), 269–282. [Link]
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Application Notes and Protocols: Droxidopa in Preclinical Models of Dopamine β-Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Droxidopa in Dopamine β-Hydroxylase (DBH) Deficiency
Dopamine β-hydroxylase (DBH) deficiency is a rare, autosomal recessive disorder characterized by the absence of the enzyme that converts dopamine to norepinephrine.[1] This enzymatic block leads to a profound lack of norepinephrine and epinephrine, while dopamine levels are elevated.[2] Clinically, this manifests as severe neurogenic orthostatic hypotension (nOH), exercise intolerance, ptosis (droopy eyelids), and nasal congestion.[3][4] The core pathophysiology stems from the inability of the sympathetic nervous system to release norepinephrine, the primary neurotransmitter responsible for maintaining vascular tone and blood pressure upon standing.[5]
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine.[6] Its therapeutic efficacy in DBH deficiency lies in its ability to bypass the deficient DBH enzyme.[7] this compound is converted directly to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC), which is widely distributed throughout the body.[8] This mechanism restores norepinephrine levels, thereby alleviating the debilitating symptoms of nOH.[9] Preclinical research using animal models, particularly DBH knockout (Dbh-/-) mice, is crucial for understanding the nuanced effects of this compound and for developing novel therapeutic strategies.[10]
The Primary Preclinical Model: The DBH Knockout (Dbh-/-) Mouse
The most relevant and widely used animal model for studying DBH deficiency is the genetically engineered DBH knockout (Dbh-/-) mouse.[11] These mice lack a functional Dbh gene and, consequently, cannot synthesize norepinephrine or epinephrine.[12]
Phenotypic Characteristics of Dbh-/- Mice Relevant to this compound Studies:
-
Neurochemical Profile: Complete absence of norepinephrine and epinephrine with a corresponding increase in dopamine levels in both the central and peripheral nervous systems.[10]
-
Cardiovascular: While not a perfect model for orthostatic hypotension due to the quadrupedal nature of mice, they exhibit cardiovascular dysregulation that can be challenged pharmacologically or posturally.[11]
-
Behavioral: Dbh-/- mice display a range of behavioral alterations, including hypersensitivity to the psychomotor effects of cocaine and altered responses to stressors like predator odor.[13][14]
-
Immune System: These mice show impaired T-cell mediated immunity, highlighting the role of catecholamines in immune modulation.[11]
The use of heterozygous (Dbh+/-) littermates as controls is a standard and critical aspect of experimental design, as these mice have normal catecholamine levels.[11]
Experimental Design & Protocols
This compound Formulation and Administration
The effective delivery of this compound is paramount for reproducible results.
Protocol 1: this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous and stable suspension of this compound for oral administration to mice.
-
Materials:
-
This compound powder (e.g., from a commercial supplier)
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100-300 mg/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar with a small volume of the 0.5% methylcellulose vehicle to create a smooth paste. This step is critical to prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C for up to one week. Always vortex thoroughly before each use.
-
Protocol 2: Oral Gavage Administration
-
Objective: To administer a precise dose of this compound suspension directly into the stomach of the mouse.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with a proper gauge feeding needle.
-
Insert the feeding needle into the side of the mouse's mouth and gently guide it along the esophagus into the stomach.
-
Slowly dispense the suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Assessment of Cardiovascular Effects
Evaluating the impact of this compound on cardiovascular parameters is a key endpoint.
Protocol 3: Telemetry for Blood Pressure and Heart Rate Monitoring
-
Objective: To continuously measure blood pressure and heart rate in conscious, freely moving mice.
-
Methodology:
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel) with the catheter inserted into the carotid artery and the transmitter body placed subcutaneously on the back.
-
Allow for a post-operative recovery period of at least 7-10 days.
-
Record baseline cardiovascular parameters for 24-48 hours before this compound administration.
-
Administer this compound via oral gavage.
-
Continuously record blood pressure and heart rate for several hours post-administration to capture the pharmacokinetic and pharmacodynamic profile.
-
Protocol 4: Tilt-Table Test for Orthostatic Stress
While mice do not experience orthostatic hypotension in the same way as humans, a tilt-table test can be used to challenge their cardiovascular reflexes.[15][16]
-
Objective: To assess the ability of this compound-treated mice to maintain blood pressure during a postural change.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Secure the animal in a supine position on a tilting platform.
-
After a baseline recording period, tilt the platform to a head-up position (e.g., 60-70 degrees).
-
Monitor the immediate and sustained changes in blood pressure and heart rate.
-
Compare the responses in vehicle-treated and this compound-treated Dbh-/- mice.
-
Neurochemical Analysis
Confirming the conversion of this compound to norepinephrine in the brain is essential.
Protocol 5: Brain Tissue Homogenization and HPLC-ECD Analysis
-
Objective: To quantify norepinephrine and dopamine levels in specific brain regions.
-
Procedure:
-
At a predetermined time point after this compound administration, euthanize the mouse and rapidly dissect the brain on ice.[17]
-
Isolate specific brain regions of interest (e.g., striatum, prefrontal cortex, brainstem).
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid with an internal standard).[17]
-
Centrifuge the homogenate to pellet proteins.
-
Analyze the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to separate and quantify norepinephrine and dopamine.[17]
-
Data Interpretation and Expected Outcomes
Table 1: Expected Outcomes of this compound Treatment in Dbh-/- Mice
| Parameter | Vehicle-Treated Dbh-/- Mice | This compound-Treated Dbh-/- Mice | Causality |
| Plasma/Brain Norepinephrine | Undetectable or extremely low | Significantly increased | This compound is converted to norepinephrine by AADC.[7] |
| Plasma/Brain Dopamine | Elevated | May show a slight decrease | The restoration of norepinephrine can provide negative feedback on tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] |
| Mean Arterial Pressure | Normal to slightly low | Dose-dependent increase | Increased norepinephrine acts on adrenergic receptors to induce vasoconstriction.[18] |
| Response to Tilt-Table | Pronounced and sustained drop in BP | Attenuated drop in BP, faster recovery | Restored norepinephrine improves sympathetic reflex arcs that maintain blood pressure during postural changes. |
Visualizing the Mechanism and Workflow
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of these studies, every protocol must incorporate self-validating systems:
-
Positive Controls: Use of heterozygous (Dbh+/-) littermates serves as a biological positive control, demonstrating normal physiological responses.
-
Vehicle Controls: Every experiment must include a cohort of Dbh-/- mice treated with the vehicle alone to control for the effects of the administration procedure and the vehicle itself.
-
Dose-Response Studies: Establishing a dose-response relationship for this compound's effects on blood pressure and norepinephrine levels strengthens the evidence of a direct pharmacological effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the time course of plasma/brain norepinephrine levels with the time course of the cardiovascular response provides a robust link between drug exposure and effect.
Conclusion for the Field
The application of this compound in Dbh-/- mouse models provides an invaluable platform for dissecting the pathophysiology of DBH deficiency and for evaluating the efficacy of norepinephrine replacement strategies. These detailed protocols offer a standardized framework for researchers to generate high-quality, reproducible data. By adhering to rigorous experimental design, including appropriate controls and multi-faceted outcome measures, the scientific community can continue to build upon our understanding of this rare disease and accelerate the development of improved therapies for affected patients. The successful translation of findings from these preclinical models to clinical practice, as seen with this compound, underscores the critical importance of this research.[7][19]
References
- Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovascular Therapeutics, 24(3-4), 189-203. [Link]
- Vanderbilt Autonomic Dysfunction Center. (n.d.). Dopamine-Beta-Hydroxylase Deficiency.
- MedlinePlus. (2021). Dopamine beta-hydroxylase deficiency.
- Senard, J. M., & Rouet, P. (2003). Dopamine Beta-Hydroxylase Deficiency. In M. P. Adam et al. (Eds.), GeneReviews®. University of Washington, Seattle.
- U.S. Food and Drug Administration. (2014). NORTHERA® (this compound) capsules, for oral use.
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Application Note: A Stability-Indicating HPLC Method for the Determination of Droxidopa Purity and Related Substances
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity testing of Droxidopa. This compound, a synthetic amino acid precursor of norepinephrine, is used in the treatment of neurogenic orthostatic hypotension.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a comprehensive protocol for the separation and quantification of this compound from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is detailed, and the entire protocol is designed as a self-validating system through rigorous system suitability criteria, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Imperative for Purity
This compound (L-threo-3,4-dihydroxyphenylserine) functions as a prodrug that is converted to norepinephrine by L-aromatic-amino-acid decarboxylase after crossing the blood-brain barrier.[1] This mechanism of action makes it effective in managing conditions characterized by norepinephrine deficiency. The quality of the this compound drug substance is paramount; impurities introduced during synthesis or formed during storage can potentially alter the drug's efficacy, introduce toxic effects, or impact the stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose due to its high resolving power, sensitivity, and accuracy. A well-developed HPLC method can effectively separate the main this compound peak from a range of structurally similar compounds. The method detailed herein is "stability-indicating," meaning it has been proven to resolve this compound from impurities generated under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][6][7]
Understanding this compound Impurities
Impurities in this compound can originate from two primary sources:
-
Process-Related Impurities: These are by-products and unreacted starting materials from the chemical synthesis. For instance, the synthesis of this compound often involves the reaction of 3,4-dihydroxy benzaldehyde with glycine, which can lead to residual starting materials and diastereomeric by-products like Erythro-Droxidopa.[5] Other known process impurities include vanillin and intermediates like L-threo n-phthaloyl-3-(3, 4-dihydroxyphenyl)-serine.[5][6]
-
Degradation Products: These arise from the chemical decomposition of this compound over time or when exposed to stress conditions. Forced degradation studies show that this compound is particularly susceptible to degradation under alkaline, acidic, and thermal stress.[5][6][8] A critical degradation product can be 3,4-Dihydroxyphenylacetaldehyde (DOPAL), a known neurotoxic catecholaldehyde.[2]
The analytical method must be specific enough to separate and quantify all known and potential unknown impurities to ensure the drug substance meets regulatory standards.
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Application Notes and Protocols for Preclinical Dose-Response Studies of Droxidopa
Introduction: The Rationale for Preclinical Droxidopa Dose-Response Evaluation
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine, a critical neurotransmitter in the sympathetic nervous system responsible for maintaining vascular tone and blood pressure.[1][2] Administered orally, this compound is metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, into norepinephrine.[1][3] This mechanism of action allows this compound to replenish norepinephrine levels, making it a valuable therapeutic agent for conditions characterized by norepinephrine deficiency, most notably neurogenic orthostatic hypotension (nOH).[4][5] nOH is a debilitating condition that results from a failure of the autonomic nervous system to adequately respond to postural changes, leading to a significant drop in blood pressure upon standing.[6][7]
The primary goal of preclinical dose-response studies for this compound is to characterize the relationship between the administered dose and the resulting physiological effect, typically an increase in blood pressure. These studies are fundamental to:
-
Establishing Efficacy: Determining the dose range over which this compound produces a therapeutic effect in a relevant animal model of nOH.
-
Defining Potency: Quantifying the concentration of this compound required to produce a half-maximal effect (EC50), a key parameter for comparing its activity with other compounds.
-
Assessing Safety Margins: Identifying the doses at which adverse effects, such as supine hypertension, may occur, thereby establishing a therapeutic window.
This guide provides a comprehensive overview of the principles and methodologies for conducting robust this compound dose-response studies in preclinical animal models, with a focus on scientific integrity and practical implementation.
Part 1: Preclinical Model Selection for Neurogenic Orthostatic Hypotension
The choice of an appropriate animal model is critical for the translational relevance of preclinical findings. An ideal model should mimic the key pathophysiological features of human nOH, which is often associated with neurodegenerative diseases such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[5][8]
Chemically-Induced Models of Sympathetic Denervation
One common approach to modeling nOH is the use of neurotoxins that selectively destroy catecholaminergic neurons, thereby impairing sympathetic function.
-
6-hydroxydopamine (6-OHDA): This neurotoxin is widely used to create lesions in dopaminergic and noradrenergic pathways. Systemic or central administration of 6-OHDA can produce a state of sympathetic denervation that leads to orthostatic hypotension. The extent and location of the lesion can be controlled by the route of administration (e.g., intracerebroventricular, intraperitoneal) and the dose.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Primarily known for its ability to induce a Parkinson's-like phenotype in primates and rodents, MPTP also affects the noradrenergic system, potentially leading to autonomic dysfunction and nOH.
Genetic Models
Genetically engineered rodent models that recapitulate aspects of human neurodegenerative diseases are also valuable tools.
-
Alpha-synuclein transgenic models: Overexpression of alpha-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies, can lead to progressive autonomic dysfunction, including nOH.[5]
-
Dopamine beta-hydroxylase (DBH) knockout models: Mice lacking the enzyme DBH are unable to synthesize norepinephrine from dopamine, resulting in a profound autonomic failure and severe orthostatic hypotension. These models are particularly useful for studying the direct effects of norepinephrine replacement therapies like this compound.
Pharmacologically-Induced Orthostatic Stress Models
In healthy animals, a state of transient orthostatic hypotension can be induced pharmacologically to test the pressor effects of this compound.
-
Alpha-1 adrenergic receptor antagonists (e.g., Prazosin): Prazosin blocks the vasoconstrictive effects of norepinephrine, leading to a drop in blood pressure, particularly upon postural challenge. This model is useful for assessing the ability of this compound to overcome alpha-1 blockade.
Part 2: Experimental Design for this compound Dose-Response Studies
A well-designed dose-response study should include a range of doses, appropriate controls, and sensitive outcome measures.
Dose Selection and Formulation
-
Dose Range: The selection of doses should be informed by existing literature on the pharmacokinetics and toxicology of this compound in the chosen species.[9][10] A typical dose-response study will include a vehicle control and at least 3-5 logarithmically spaced doses of this compound.
-
Formulation: this compound is typically administered orally. The vehicle used for formulation should be inert and ensure consistent bioavailability. The impact of food on this compound absorption should be considered, and dosing should be performed consistently in either a fed or fasted state.[6]
Hemodynamic Monitoring: The Gold Standard of Telemetry
Continuous monitoring of blood pressure and heart rate is essential for accurately capturing the pharmacodynamic effects of this compound. Implantable telemetry devices are considered the "gold standard" for this purpose as they allow for the collection of data from conscious, freely moving animals, minimizing stress-induced artifacts.[11][12][13]
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound dose-response study using telemetry-implanted rodents.
Caption: Experimental workflow for a this compound dose-response study.
Part 3: Detailed Protocols
Protocol for Telemetry Device Implantation in Rats
This protocol is adapted from established methods for implanting telemetry devices for blood pressure monitoring.[4][13]
Materials:
-
Telemetry transmitter (e.g., DSI PA-C40 or similar)
-
Sterile surgical instruments
-
Anesthesia machine with isoflurane
-
Warming pad
-
Suture material
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane. Shave and sterilize the abdominal and cervical areas.
-
Abdominal Incision: Make a midline abdominal incision to expose the abdominal aorta.
-
Aorta Isolation: Carefully isolate a section of the abdominal aorta caudal to the renal arteries.
-
Catheter Insertion: Puncture the aorta with a bent needle and insert the telemetry catheter. Advance the catheter so that the tip is located just caudal to the renal arteries.
-
Catheter Securing: Secure the catheter in place with a drop of tissue adhesive and suture.
-
Transmitter Placement: Place the body of the telemetry transmitter into the abdominal cavity.
-
Closure: Close the abdominal muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the study.
Protocol for this compound Dose-Response Study
Procedure:
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours before dosing.
-
Dosing: Administer this compound or vehicle by oral gavage at the predetermined doses.
-
Post-dose Monitoring: Continuously record blood pressure and heart rate for at least 24 hours post-dose.
-
Data Extraction: Extract hemodynamic data for analysis. Key parameters include mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
Part 4: Data Analysis and Interpretation
Dose-Response Curve Generation
The relationship between the this compound dose and the change in blood pressure is typically sigmoidal. This relationship can be modeled using non-linear regression analysis.[14][15]
The following equation, a four-parameter logistic model (or Hill equation), is commonly used to fit dose-response data:
Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - LogDose) * HillSlope))
Where:
-
Bottom: The baseline blood pressure response.
-
Top: The maximum blood pressure response.
-
LogEC50: The logarithm of the dose that produces a half-maximal response.
-
HillSlope: The steepness of the curve.
Statistical Analysis
Statistical analysis of dose-response data is crucial for determining the significance of the observed effects.[1][2][3]
-
Comparison of Dose Groups: Analysis of variance (ANOVA) followed by post-hoc tests can be used to compare the effects of different doses of this compound to the vehicle control.
-
Goodness of Fit: The goodness of fit of the non-linear regression model should be assessed using statistical tests such as the F-test or by examining the R-squared value.
Data Presentation
Quantitative data should be summarized in a clear and concise table.
| Dose Group | N | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | 8 | 105 ± 5 | 2 ± 1 | - |
| This compound (10 mg/kg) | 8 | 104 ± 6 | 10 ± 2 | 2.5 ± 0.5 |
| This compound (30 mg/kg) | 8 | 106 ± 4 | 25 ± 3 | 2.8 ± 0.6 |
| This compound (100 mg/kg) | 8 | 105 ± 5 | 40 ± 4* | 3.1 ± 0.4 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Part 5: Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by being converted to norepinephrine, which then acts on adrenergic receptors to increase blood pressure.
Caption: this compound's mechanism of action.
Conclusion
Preclinical dose-response studies are a cornerstone of the development of this compound and other pressor agents. By carefully selecting animal models, employing state-of-the-art hemodynamic monitoring techniques, and applying rigorous data analysis methods, researchers can generate high-quality data to inform clinical trial design and optimize the therapeutic use of this compound for patients with neurogenic orthostatic hypotension.
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Application Notes and Protocols for the Use of Droxidopa in Combination with Other Neuroactive Compounds in Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Droxidopa Combination Therapies
This compound, a synthetic amino acid precursor of norepinephrine, has emerged as a valuable therapeutic agent for neurogenic orthostatic hypotension (nOH), a debilitating condition characterized by a significant drop in blood pressure upon standing.[1][2] Its mechanism of action lies in its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, thereby replenishing deficient norepinephrine levels and enhancing vascular tone.[3][4] While efficacious as a monotherapy, the therapeutic potential of this compound can be further optimized and expanded through its combination with other neuroactive compounds. This guide provides a comprehensive overview of the scientific principles and detailed protocols for investigating this compound in combination with other neuroactive agents in a research setting.
The primary rationale for exploring this compound combination therapies is to enhance its therapeutic efficacy, mitigate potential side effects, and address the multifaceted nature of neurological disorders. Two key areas of investigation are the co-administration of this compound with AADC inhibitors and with norepinephrine reuptake inhibitors (NRIs).
-
This compound and AADC Inhibitors (e.g., Carbidopa): Carbidopa inhibits the peripheral conversion of this compound to norepinephrine, allowing more of the prodrug to cross the blood-brain barrier and be converted to norepinephrine within the central nervous system. This targeted delivery can potentially enhance the central effects of this compound while minimizing peripheral side effects such as supine hypertension.
-
This compound and Norepinephrine Reuptake Inhibitors (NRIs) (e.g., Atomoxetine): Combining this compound with an NRI can create a synergistic effect. This compound increases the presynaptic supply of norepinephrine, while the NRI blocks its reuptake from the synaptic cleft, thereby prolonging its action and amplifying its postsynaptic effects. This combination holds promise for conditions where a sustained increase in noradrenergic signaling is desired.
These application notes will provide detailed, field-proven protocols for in-vitro and in-vivo studies to investigate these combination strategies, empowering researchers to explore the full therapeutic potential of this compound.
In-Vitro Assessment of this compound and Norepinephrine Reuptake Inhibitor Synergy
This section details a protocol to investigate the synergistic effects of this compound and a norepinephrine reuptake inhibitor (e.g., atomoxetine) on norepinephrine levels and cell viability in a human neuroblastoma cell line (SH-SY5Y), which endogenously expresses the norepinephrine transporter.
Experimental Workflow: In-Vitro Synergy Study
Caption: Workflow for in-vitro this compound combination study.
Protocol 1: In-Vitro Synergy of this compound and Atomoxetine in SH-SY5Y Cells
1. Cell Culture and Seeding:
1.1. Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[5]
1.2. Passage cells at approximately 80% confluency using trypsin-EDTA.[5]
1.3. Seed SH-SY5Y cells into 96-well plates at a density of 40,000-60,000 cells/well in 100 µL of complete culture medium.[6]
1.4. Allow cells to adhere and acclimate for at least 20 hours before treatment.[6]
2. Drug Preparation and Treatment:
2.1. Prepare stock solutions of this compound and atomoxetine in sterile DMSO. Further dilute in serum-free culture medium to the desired final concentrations. A preliminary dose-response experiment is recommended to determine the optimal concentration range. Based on literature, concentrations for atomoxetine can range from 1 µM to 50 µM.[7][8]
2.2. On the day of the experiment, carefully aspirate the culture medium from the wells.
2.3. Add 100 µL of serum-free medium containing this compound, atomoxetine, the combination of both, or vehicle control (DMSO) to the respective wells. Include wells with medium only as a blank for absorbance readings.
2.4. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Norepinephrine Measurement (ELISA):
3.1. After the 24-hour incubation, carefully collect the cell culture supernatant from each well for norepinephrine analysis.
3.2. Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cellular debris.[9]
3.3. Perform a commercially available Norepinephrine ELISA kit according to the manufacturer's instructions to quantify the concentration of norepinephrine in the supernatant.[10][11]
4. Cell Viability Assessment (MTT Assay):
4.1. To the remaining cells in the 96-well plate, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12][13]
4.2. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
4.3. Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[13]
4.4. Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]
4.5. Read the absorbance at 570 nm using a microplate reader.[13]
5. Data Analysis:
5.1. For the ELISA data, calculate the concentration of norepinephrine in each sample based on the standard curve.
5.2. For the MTT assay, subtract the absorbance of the blank wells from all other readings. Cell viability is expressed as a percentage of the vehicle-treated control.
5.3. Statistical analysis can be performed using a two-way ANOVA to assess the main effects of this compound and atomoxetine and their interaction. A significant interaction term would suggest a synergistic or antagonistic effect. Post-hoc tests (e.g., Tukey's or Sidak's) can be used for pairwise comparisons between treatment groups.[14]
Table 1: In-Vitro Experimental Parameters
| Parameter | Description |
| Cell Line | SH-SY5Y Human Neuroblastoma |
| Seeding Density | 40,000 - 60,000 cells/well (96-well plate) |
| This compound Conc. | 1 - 100 µM (example range, optimize with dose-response) |
| Atomoxetine Conc. | 1 - 50 µM[7][8] |
| Incubation Time | 24 hours |
| Norepinephrine Assay | ELISA |
| Viability Assay | MTT |
| Statistical Analysis | Two-way ANOVA with post-hoc tests |
In-Vivo Evaluation of this compound and Carbidopa Combination
This section outlines a protocol for establishing a rodent model of neurogenic orthostatic hypotension and evaluating the efficacy of a this compound and carbidopa combination therapy on blood pressure regulation. The DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) induced neurotoxic model is a well-established method to create a specific lesion of noradrenergic neurons.[10][15][16]
Mechanism of Action: this compound and Carbidopa
Caption: this compound and Carbidopa mechanism of action.
Protocol 2: In-Vivo Efficacy of this compound and Carbidopa in a Rat Model of nOH
1. Animal Model Induction (DSP-4 Model):
1.1. Use adult male Sprague-Dawley rats (250-300g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. Administer a single intraperitoneal (i.p.) injection of DSP-4 (50 mg/kg) dissolved in saline.[10] This dose has been shown to cause a significant and long-lasting depletion of norepinephrine in the central nervous system.[10]
1.3. Allow a recovery period of at least 7 days for the neurotoxic effects to stabilize before initiating drug treatment.
2. Drug Preparation and Administration:
2.1. Prepare this compound and carbidopa suspensions in a suitable vehicle (e.g., 0.5% methylcellulose in water).
2.2. Based on rodent studies with L-DOPA/carbidopa, a starting dose for this compound could be in the range of 10-20 mg/kg, and for carbidopa, 2.5-5 mg/kg, administered orally (p.o.) via gavage.[17] A dose-response study is recommended to determine the optimal doses for this compound and the this compound/carbidopa ratio.
2.3. Acclimate the animals to the gavage procedure for several days before the experiment to minimize stress.
3. Experimental Design and Treatment Groups:
3.1. Divide the animals into the following groups (n=8-10 per group):
- Group 1: Vehicle control (0.5% methylcellulose)
- Group 2: this compound alone
- Group 3: Carbidopa alone
- Group 4: this compound + Carbidopa combination
3.2. Administer the respective treatments orally once daily for a specified period (e.g., 7-14 days).
4. Blood Pressure Measurement (Tail-Cuff Plethysmography):
4.1. Train the rats for the tail-cuff measurement procedure for 2-3 consecutive days before the experiment to acclimate them to the restrainer and cuff inflation.[1]
4.2. On the measurement days, place the rats in a restrainer and allow them to acclimate for 10-15 minutes. A warming platform can be used to facilitate blood flow to the tail.
4.3. Position the tail cuff and pulse sensor appropriately on the tail.
4.4. Record systolic and diastolic blood pressure and heart rate. Obtain at least 5-7 stable readings and average them for each time point.
4.5. Measure blood pressure at baseline (before treatment) and at regular intervals during the treatment period (e.g., 1, 3, and 5 hours post-dosing on specific days).
5. Data Analysis:
5.1. Calculate the mean systolic and diastolic blood pressure and heart rate for each group at each time point.
5.2. The primary endpoint is the change in blood pressure from baseline.
5.3. Use a two-way repeated measures ANOVA to analyze the blood pressure data, with treatment group as the between-subjects factor and time as the within-subjects factor.
5.4. If a significant interaction is found, perform post-hoc tests (e.g., Bonferroni or Tukey's) to compare the effects of the different treatments at specific time points. A Student's t-test can be used for simple comparisons between two groups.[18]
Table 2: In-Vivo Experimental Parameters
| Parameter | Description |
| Animal Model | DSP-4 induced neurogenic orthostatic hypotension in rats |
| DSP-4 Dose | 50 mg/kg, i.p.[10] |
| This compound Dose | 10-20 mg/kg, p.o. (example range) |
| Carbidopa Dose | 2.5-5 mg/kg, p.o. (example range)[17] |
| Treatment Duration | 7-14 days |
| Blood Pressure Measurement | Tail-Cuff Plethysmography |
| Primary Endpoint | Change in systolic and diastolic blood pressure |
| Statistical Analysis | Two-way repeated measures ANOVA |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound in combination with other neuroactive compounds. The in-vitro model allows for the efficient screening and mechanistic evaluation of synergistic interactions, while the in-vivo model provides a platform to assess the physiological relevance of these combinations in a disease-relevant context.
Future research should focus on expanding the range of neuroactive compounds tested in combination with this compound, including other classes of antidepressants and antihypertensive agents. Furthermore, the use of more sophisticated in-vivo models, such as those incorporating telemetry for continuous blood pressure monitoring, and the inclusion of behavioral assessments will provide a more comprehensive understanding of the therapeutic potential of this compound combination therapies. Ultimately, these preclinical studies are crucial for guiding the design of future clinical trials and unlocking the full potential of this compound in the management of neurogenic orthostatic hypotension and other neurological disorders.
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Establishing a Protocol for Long-Term Droxidopa Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine, or L-DOPS) is an orally administered synthetic amino acid analogue that functions as a prodrug of the neurotransmitter norepinephrine.[1] It is enzymatically converted to norepinephrine by DOPA decarboxylase (aromatic L-amino acid decarboxylase), an enzyme widely distributed throughout the body.[1] This conversion effectively bypasses the need for dopamine β-hydroxylase, the enzyme responsible for the endogenous conversion of dopamine to norepinephrine.[2]
Clinically, this compound is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to insufficient norepinephrine release from sympathetic nerve terminals.[3][4] nOH is a common and debilitating feature of several neurodegenerative disorders, including Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF).[5][6] By replenishing norepinephrine levels, this compound helps to restore vascular tone and mitigate the symptoms of nOH.[3]
The translation of this compound's therapeutic potential to preclinical mouse models is essential for elucidating its mechanism of action in various disease contexts and for the development of novel therapeutic strategies. This guide provides a comprehensive framework for establishing a robust and reproducible protocol for the long-term administration of this compound in mice, with a focus on scientific integrity, animal welfare, and data quality.
Mechanism of Action of this compound
The primary pharmacological action of this compound is to serve as a precursor for norepinephrine synthesis.[1] This mechanism is particularly relevant in conditions where endogenous norepinephrine production is compromised.
Caption: this compound's conversion to norepinephrine and subsequent physiological effects.
Experimental Design Considerations
A well-designed long-term study is critical for obtaining meaningful and reproducible data. Key considerations include the choice of mouse model, determination of the appropriate this compound dose, selection of the administration route, and definition of primary and secondary endpoints.
Selection of Mouse Models
The choice of mouse model should be guided by the specific research question. For studying this compound's effects on nOH and related neurodegenerative diseases, several models are available:
-
MPTP-Induced Mouse Model of Parkinson's Disease: This neurotoxin-based model recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[7] While primarily a model of motor dysfunction, MPTP-treated mice also exhibit autonomic deficits that can be leveraged to study nOH.
-
α-Synuclein Transgenic Models (e.g., A53T): These models overexpress mutant human α-synuclein, leading to progressive motor and non-motor deficits, including autonomic dysfunction.[8][9] The A53T model, in particular, has been shown to develop features of synucleinopathy, making it a relevant model for studying this compound's effects in the context of α-synuclein-related neurodegeneration.
-
Norepinephrine Transporter (NET) Deficient Mice: Genetic models with impaired NET function, such as the NET A457P knock-in mouse, exhibit features of postural orthostatic tachycardia syndrome (POTS), a form of orthostatic intolerance.[10] These models can be valuable for studying the role of norepinephrine signaling in cardiovascular regulation.
-
Familial Dysautonomia (FD) Mouse Models: These models recapitulate the genetic and some phenotypic features of FD, a hereditary sensory and autonomic neuropathy, and can be used to assess therapies aimed at correcting the underlying molecular defects.[8][11]
This compound Dosage and Administration Route
Determining the optimal dose of this compound for long-term studies in mice requires careful consideration. While long-term toxicology studies have shown that doses up to 1,000 mg/kg/day are tolerated in mice, the effective dose for therapeutic outcomes is likely to be significantly lower.[12] Based on studies in rats where oral doses of 15-50 mg/kg were used, a pilot dose-response study in the chosen mouse model is highly recommended.[13]
Table 1: Recommended Dose-Finding Study Design
| Group | Treatment | Dosage (mg/kg/day) | Rationale |
| 1 | Vehicle | 0 | Control group to assess baseline parameters. |
| 2 | This compound | 10 | Low dose, based on extrapolation from rat studies. |
| 3 | This compound | 30 | Mid-range dose. |
| 4 | This compound | 100 | High dose, approaching levels used in some preclinical studies. |
The frequency of administration will depend on the chosen route. For oral administration, this compound's relatively short half-life may necessitate multiple daily doses.
For long-term studies, minimizing animal stress is paramount to ensure data quality and animal welfare.
-
Osmotic Pumps: Subcutaneously implanted osmotic pumps offer a superior method for continuous, long-term drug delivery.[14] This method eliminates the stress of repeated handling and injections and provides stable plasma drug concentrations.
-
Voluntary Oral Administration: Incorporating this compound into a palatable vehicle, such as a sweetened jelly or peanut butter, is a highly effective and low-stress method for oral administration.[2][9] This approach requires an initial training period for the mice to voluntarily consume the medicated food.
-
Oral Gavage: While a precise method for oral dosing, repeated oral gavage can be stressful for mice and may lead to complications.[15][16][17][18][19] If this method is chosen, it should be performed by highly trained personnel.
Caption: Experimental workflow for long-term this compound administration in mice.
Detailed Protocols
Protocol 1: this compound Formulation and Preparation
This compound is slightly soluble in water.[2] The following are protocols for preparing this compound for different administration routes.
-
Calculate the total amount of this compound required for the study.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.
-
Gradually add the this compound powder to the methyl cellulose solution while continuously stirring to form a homogenous suspension.
-
Store the suspension at 4°C and protect from light. Shake well before each use.
This protocol is adapted from established methods for voluntary oral drug administration in mice.[2][3]
-
Jelly Preparation:
-
Prepare a 20% (w/v) sucralose solution in sterile water.
-
Prepare a 14% (w/v) gelatin solution in the sucralose solution by heating and stirring until the gelatin is fully dissolved.
-
-
This compound Incorporation:
-
Calculate the required amount of this compound for a batch of jellies based on the desired dose and the number of mice.
-
Dissolve or suspend the this compound in a small volume of the sucralose solution (a co-solvent like Tween 80 at 0.1% can be added to aid suspension).[3]
-
Mix the this compound solution/suspension with the warm gelatin solution.
-
Add a flavoring essence (e.g., strawberry) to enhance palatability.
-
Pour the mixture into a multi-well plate to form individual jellies and allow to set at 4°C.
-
-
Training:
-
For several days prior to the start of the experiment, provide the mice with vehicle-only jellies to acclimatize them to the new food item.
-
-
Solvent Selection: Due to this compound's limited water solubility, a co-solvent system may be necessary. A solution of this compound in a biocompatible solvent such as a mixture of polyethylene glycol (e.g., PEG300 or PEG400) and sterile saline should be tested for solubility and stability.
-
Stability Testing: It is crucial to confirm the stability of the this compound formulation at 37°C for the intended duration of the pump's use.[14] This can be done by incubating the formulation and analyzing its concentration and purity at various time points using HPLC.
-
Pump Filling: Fill the osmotic pumps with the sterile this compound solution under aseptic conditions according to the manufacturer's instructions.
Protocol 2: Long-Term Monitoring
Radiotelemetry is the gold standard for long-term, continuous monitoring of blood pressure and heart rate in conscious, freely moving mice.
-
Transmitter Implantation:
-
Surgically implant a pressure-sensing catheter into the carotid artery or descending aorta, with the transmitter body placed subcutaneously.
-
Allow for a post-operative recovery period of at least 7-10 days before starting baseline recordings.
-
-
Data Acquisition:
-
House the mice in individual cages placed on receiver platforms.
-
Record baseline cardiovascular parameters for several days before commencing this compound administration.
-
Continuously record blood pressure, heart rate, and activity throughout the long-term administration period.
-
While a direct measure of orthostatic hypotension in mice is challenging, a tilt-test can be adapted from rat protocols.[20][21] Additionally, behavioral tests can be used to assess motor coordination and balance, which may be affected by nOH-like symptoms.
-
Tilt-Table Test:
-
Anesthetize the mouse and place it on a platform that can be tilted.
-
Continuously monitor blood pressure and heart rate while tilting the platform from a horizontal to a head-up position.
-
Measure the magnitude and duration of the drop in blood pressure upon tilting.
-
-
Behavioral Testing:
-
Rotarod Test: This test assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.
-
Pole Test: This test measures bradykinesia and motor coordination by timing the descent of a mouse down a vertical pole.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior.
-
Data Analysis and Interpretation
Long-term studies generate large datasets that require appropriate statistical analysis.
-
Cardiovascular Data: Analyze changes in mean, systolic, and diastolic blood pressure, as well as heart rate, over time. Compare the treatment groups to the vehicle control group using repeated measures ANOVA or mixed-effects models.
-
Behavioral Data: Analyze the data from the behavioral tests using appropriate statistical tests (e.g., t-tests, ANOVA) to compare the performance of the different treatment groups.
-
Correlation Analysis: Investigate the correlation between changes in cardiovascular parameters and behavioral outcomes to gain insights into the relationship between this compound's effects on blood pressure and functional improvements.
Conclusion
Establishing a robust and reproducible protocol for the long-term administration of this compound in mice is crucial for advancing our understanding of its therapeutic potential. By carefully considering the choice of mouse model, optimizing the dose and administration route, and employing state-of-the-art monitoring techniques, researchers can generate high-quality data that will contribute to the development of new treatments for neurogenic orthostatic hypotension and related neurodegenerative disorders. The protocols and guidelines presented here provide a comprehensive framework to achieve these goals while ensuring the highest standards of scientific rigor and animal welfare.
References
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- Jackson, K. L., et al. (2015). Sensory and autonomic deficits in a new humanized mouse model of familial dysautonomia. Human Molecular Genetics, 24(16), 4547-4561.
- Morini, E., et al. (2016). Autonomic deficits in FD mouse models.
- Grubb, B. P. (2019). Hop to It: The First Animal Model of Autoimmune Postural Orthostatic Tachycardia Syndrome.
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- Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of l -dopa. (n.d.). Semantic Scholar.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Droxidopa Bioanalysis
Welcome to the technical support center for the bioanalysis of Droxidopa. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying this compound in biological matrices. As a synthetic amino acid precursor to norepinephrine, this compound's polar nature presents unique challenges, particularly concerning matrix effects in LC-MS/MS analysis.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the development of robust, accurate, and reproducible bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis challenging?
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered prodrug that is converted to norepinephrine in the body.[2][3][4] Its chemical structure includes catechol and amino acid moieties, making it highly polar (XLogP3: -3.2).[1][3] This high polarity can make it difficult to achieve good retention on traditional reversed-phase liquid chromatography (RPLC) columns and can lead to challenges in extracting it cleanly from complex biological matrices like plasma or urine.[5]
Q2: What are matrix effects and why are they a major concern in this compound LC-MS/MS bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6][7] In electrospray ionization (ESI), which is commonly used for polar molecules like this compound, these co-eluting components (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization, leading to a suppression or, less commonly, an enhancement of the signal.[6][8][9] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[10][11][12]
Q3: What are the primary sources of matrix effects in plasma samples?
In plasma, the most notorious sources of matrix effects are phospholipids from cell membranes, along with salts, endogenous metabolites, and proteins.[7][11] Phospholipids often co-extract with analytes during sample preparation and can co-elute chromatographically, causing significant ion suppression.[11]
Q4: How do I comply with regulatory expectations (FDA/EMA) regarding matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[13][14][15] The goal is to ensure that the matrix does not compromise the precision, accuracy, and sensitivity of the assay.[13] This is typically assessed by comparing the response of an analyte in post-extraction spiked matrix from multiple sources to the response in a neat solution.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[15][16]
Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific issues encountered during this compound bioanalysis.
Scenario 1: Significant Ion Suppression and Poor Peak Shape Observed
You are developing an LC-MS/MS method for this compound in human plasma and observe a weak, inconsistent signal and poor chromatographic peak shape, suggesting significant matrix effects and insufficient retention.
Q: What are the immediate steps to diagnose the problem?
A: The first step is to confirm that the issue is indeed a matrix effect. A post-column infusion experiment is the classic diagnostic tool for this.[17][18]
-
Principle: A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted plasma sample is injected onto the column. A dip in the constant analyte signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[18]
The poor peak shape for a highly polar compound like this compound on a C18 column is often due to low retention. This can be addressed by modifying the mobile phase or exploring alternative chromatography.
Q: How can I improve chromatographic performance for this compound?
A: Given this compound's polarity, standard RPLC conditions may be insufficient. Consider the following strategies:
-
Mobile Phase Modification: Use a highly aqueous mobile phase. However, be aware that this can lead to dewetting on some C18 columns.[5] Using a column specifically designed for aqueous conditions is recommended.[19] The addition of a small percentage of an ion-pairing agent can improve retention and peak shape, but be cautious as these can cause persistent ion suppression and contaminate the MS system.[8][20]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes like this compound.[19] It uses a polar stationary phase and a high organic mobile phase, providing orthogonal selectivity to RPLC. One published method successfully used an amide column with a gradient elution for this compound analysis.[21]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange properties, offering enhanced retention for polar and charged compounds.[19]
Workflow: Troubleshooting Ion Suppression & Poor Chromatography
Caption: Workflow for diagnosing and resolving ion suppression.
Scenario 2: My Internal Standard Is Not Compensating for Matrix Effects
You are using an internal standard (IS), but the precision and accuracy of your quality control (QC) samples are failing, especially in different lots of plasma. This suggests the IS is not adequately tracking the analytical variability of this compound.
Q: What defines a "good" internal standard for LC-MS/MS?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C₂,¹⁵N).[16][22][23] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute chromatographically and experience the same extraction recovery and matrix effects.[16][24] A structural analog IS can be used if a SIL-IS is unavailable, but it may not perfectly mimic the analyte's behavior, leading to poor compensation.[24][25]
Q: I am using a deuterium-labeled IS, but it's not working. Why?
A: While deuterium-labeled standards are common, they can sometimes exhibit different behavior from the native analyte. This is known as the "isotope effect," which can cause a slight shift in chromatographic retention time.[16][24] If the IS and analyte do not perfectly co-elute, they may be exposed to different matrix components as they enter the MS source, leading to differential ion suppression and inadequate correction.[16] For robust methods, SIL-IS using ¹³C or ¹⁵N are generally preferred as they are less prone to chromatographic separation from the analyte.[22]
Q: What steps should I take to validate my choice of IS?
A:
-
Verify Co-elution: Overlay the chromatograms of this compound and the IS to ensure they have identical retention times.
-
Check for Crosstalk: Inject a high concentration of the IS alone to ensure no signal is detected in the MRM transition for this compound, and vice-versa.[26]
-
Assess Isotopic Purity: Ensure the SIL-IS is free from unlabeled this compound, which could artificially inflate the measured concentrations.[27]
-
Evaluate Matrix Factor: As per regulatory guidance, you must assess the matrix effect on both the analyte and the IS. The IS-normalized matrix factor should be close to 1.0 and consistent across different matrix lots.[7][13]
Scenario 3: High Variability and Inaccuracy at the Lower Limit of Quantification (LLOQ)
Your method performs well at mid and high concentrations, but your LLOQ QC samples (e.g., 5 ng/mL) frequently fail acceptance criteria (±20% accuracy and precision).[15]
Q: Why are matrix effects more problematic at the LLOQ?
A: At lower analyte concentrations, the ratio of matrix interferences to the analyte is much higher.[9] Therefore, any ion suppression has a more pronounced impact on the signal-to-noise ratio and overall measurement, leading to greater variability and inaccuracy.[28] Issues like analyte adsorption to surfaces during sample processing can also be more significant at low concentrations.[20]
Q: What sample preparation strategies are most effective for improving LLOQ performance?
A: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Simple protein precipitation (PPT) is fast but often results in a "dirtier" extract, leaving behind many phospholipids and other interferences.[29][30] More rigorous techniques are often necessary for sensitive assays.
| Technique | Principle | Pros for this compound | Cons for this compound | Matrix Removal |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., methanol, acetonitrile).[29] | Fast, simple, inexpensive.[21] | Low selectivity, significant matrix effects often remain (especially phospholipids).[11] | Poor to Fair |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Better cleanup than PPT. Can be optimized by adjusting pH and solvent polarity. | This compound's high polarity can make it difficult to extract into common organic solvents. May require ion-pairing agents. | Fair to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. This compound is then eluted with a strong solvent. | Highly selective, provides the cleanest extracts and best reduction in matrix effects.[10][29] | More complex, time-consuming, and expensive. Method development is required to select the right sorbent. | Excellent |
Table 1. Comparison of Sample Preparation Techniques for this compound Bioanalysis.
For achieving a robust LLOQ, Solid-Phase Extraction (SPE) is generally the most effective approach.[29] Given this compound's structure, a mixed-mode cation exchange SPE sorbent, which utilizes both reversed-phase and ion-exchange retention mechanisms, would be an excellent choice to selectively capture the analyte and allow for thorough washing of interferences like phospholipids.[10][29] Published methods have demonstrated success using SPE for this compound analysis.
Protocol: Mixed-Mode Cation Exchange SPE for this compound in Plasma
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an acidic solution (e.g., 2% formic acid in water) to ensure this compound's amine group is protonated. Add the internal standard.
-
Conditioning: Condition the SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE sorbent.
-
Washing:
-
Wash 1: 1 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove general interferences.
-
Wash 2: 1 mL of methanol to remove retained non-polar interferences like phospholipids.
-
-
Elution: Elute this compound using 500 µL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the amine group, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Decision Tree: Selecting a Sample Preparation Method
Caption: Decision tree for selecting an appropriate sample preparation method.
Conclusion
Overcoming matrix effects in this compound bioanalysis is achievable through a systematic and logical approach to method development and troubleshooting. The key pillars for success are:
-
Optimized Chromatography: Employing techniques like HILIC or appropriate RPLC conditions to ensure good peak shape and separation from the bulk of matrix interferences.[19][21]
-
Effective Sample Cleanup: Selecting a sample preparation technique, such as SPE, that is rigorous enough to remove problematic endogenous components, especially for achieving low limits of quantification.[29]
-
Correct Use of Internal Standards: Using a high-quality stable isotope-labeled internal standard that perfectly co-elutes with this compound is the most reliable way to compensate for unavoidable matrix effects and other sources of variability.[16][22][31]
By carefully considering these factors and adhering to regulatory validation guidelines, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of this compound in any biological matrix.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
- Ion Suppression and ESI.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
- Ion suppression (mass spectrometry). Wikipedia. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
- This compound in neurogenic orthostatic hypotension. PMC - PubMed Central - NIH. [Link]
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- Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma. International Journal of ChemTech Research. [Link]
- Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study. PubMed. [Link]
- This compound. Wikipedia. [Link]
- How to Prepare Your Samples for Polar Metabolite Analysis?
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
- Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
- Guideline on bioanalytical method valid
- What's the Problem with the LLOQ? — Case Study.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
- (PDF) Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions.
- Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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Droxidopa Bioanalysis Technical Support Center: A Guide to Ensuring Sample Stability and Integrity
Welcome to the Technical Support Center for droxidopa bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound in frozen plasma samples. Ensuring the stability of this compound from collection to analysis is paramount for generating reliable and reproducible data in pharmacokinetic, pharmacodynamic, and clinical research studies. This guide provides in-depth answers to frequently asked questions and troubleshooting advice rooted in scientific principles and established best practices.
Section 1: Core Concepts of this compound Stability
Why is this compound Stability a Concern?
This compound, a synthetic amino acid precursor to norepinephrine, is inherently susceptible to degradation.[1] Its structure, containing a catechol group, makes it prone to oxidation. Furthermore, as an amino acid, it can be affected by enzymatic and chemical degradation pathways in biological matrices like plasma.[1] Understanding these vulnerabilities is the first step toward mitigating them.
This compound's primary metabolic pathway is its conversion to active norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC).[2] However, it can also be metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS) or undergo other degradation processes.[2] The integrity of your research data depends on ensuring that the this compound concentration measured reflects the in vivo state at the time of sample collection, not an artifact of sample handling and storage.
Section 2: Frequently Asked Questions (FAQs) on Frozen Plasma Sample Stability
This section addresses the most common questions our application scientists receive regarding the stability of this compound in frozen plasma samples.
Q1: What is the optimal storage temperature for long-term stability of this compound in plasma?
For long-term storage of plasma samples intended for this compound analysis, -70°C to -80°C is the recommended temperature .[3] While storage at -20°C may be acceptable for shorter durations, lower temperatures significantly slow down enzymatic and chemical degradation processes, ensuring the integrity of the analyte over extended periods.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate long-term stability studies as part of bioanalytical method validation to confirm that the analyte does not degrade under the proposed storage conditions.[4][5]
Expert Insight: The rationale for ultra-low temperature storage lies in minimizing molecular motion and enzymatic activity. Even at -20°C, some residual enzyme activity can persist, potentially leading to analyte degradation over months or years.[3] Storage at -80°C provides a more robust safeguard for your valuable clinical samples.
Q2: How many freeze-thaw cycles can my plasma samples undergo before this compound concentration is affected?
It is crucial to minimize the number of freeze-thaw cycles , as repeated cycling is a known cause of analyte degradation.[6] While specific data on the maximum number of cycles for this compound is not extensively published, a conservative approach is to limit freeze-thaw cycles to a maximum of three. Bioanalytical method validation guidelines require freeze-thaw stability to be assessed, typically for at least three cycles.[4][5]
Experimental Workflow for Freeze-Thaw Stability Assessment:
Caption: Workflow for a typical three-cycle freeze-thaw stability experiment.
Best Practice: To avoid repeated freeze-thaw cycles of bulk samples, it is highly recommended to aliquot plasma samples into smaller, single-use volumes before the initial freezing. This allows for the analysis of a fresh aliquot for each experiment, preserving the integrity of the remaining sample stock.
Q3: Does the choice of anticoagulant in blood collection tubes affect this compound stability?
The choice of anticoagulant can influence the stability of analytes in plasma. For this compound analysis, K2-EDTA is a commonly used and validated anticoagulant .[2][7] While other anticoagulants like lithium heparin and sodium citrate are available, their compatibility with this compound stability should be validated.
EDTA works by chelating calcium ions, which are essential cofactors for many enzymes, thereby inhibiting enzymatic degradation of the analyte.[8] Heparin, on the other hand, acts by inhibiting thrombin and may not offer the same level of protection against all plasma enzymes.[8] Citrate is another chelating agent, but its liquid form in collection tubes can lead to dilution effects if the tube is not filled correctly.
Recommendation: If you are using an anticoagulant other than K2-EDTA, it is imperative to perform a validation study to demonstrate the stability of this compound in that specific matrix under your intended storage and handling conditions.
Section 3: Troubleshooting Guide for this compound Bioanalysis
This section provides a problem-and-solution framework for common issues encountered during the analysis of this compound in plasma samples.
Problem 1: Low or Inconsistent this compound Recovery
Potential Cause 1: Pre-analytical Instability (Whole Blood) this compound may be unstable in whole blood at room temperature. The time between blood collection and centrifugation to separate plasma is a critical variable.
-
Solution: Process blood samples as quickly as possible after collection. Keep the whole blood samples on ice (2-8°C) and centrifuge within one hour of collection. If immediate processing is not possible, a whole blood stability study should be conducted to determine the maximum allowable time before centrifugation at different temperatures.
Potential Cause 2: Degradation During Sample Preparation this compound's catechol structure makes it susceptible to oxidation, especially at neutral or alkaline pH and elevated temperatures.[1]
-
Solution:
-
Work with samples on ice during the entire extraction process.
-
Use a validated sample preparation method, such as protein precipitation with acidified methanol, which can help to stabilize the analyte.[2]
-
Minimize the time samples spend at room temperature.
-
Potential Cause 3: Adsorption to Labware Analytes at low concentrations can adsorb to the surface of plastic or glass tubes, leading to lower measured concentrations.
-
Solution: Use low-adsorption polypropylene tubes for sample collection, storage, and processing. A pre-validation step should assess for any non-specific binding.
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause 1: this compound Degradation Products As previously mentioned, this compound can degrade. The presence of unexpected peaks may indicate the formation of degradation products.
-
Known Degradants:
-
3-O-methyl-dihydroxyphenylserine (3-OM-DOPS): A major metabolite formed by the action of the COMT enzyme.[2]
-
Forced degradation studies have shown that this compound is susceptible to acid and alkaline hydrolysis, as well as thermal degradation.[1][9] The resulting degradants may appear in your chromatogram.
-
-
Solution:
-
Use a high-resolution mass spectrometer to identify the mass of the unknown peak and compare it to potential degradation products of this compound.
-
Review your sample handling and storage procedures to identify any steps that might be promoting degradation (e.g., prolonged exposure to room temperature, incorrect pH).
-
Ensure the specificity of your analytical method to separate this compound from its potential degradants and metabolites.
-
Potential Cause 2: Interference from Co-administered Medications Patients taking this compound are often on multiple medications, which could potentially interfere with the analysis.
-
Solution:
-
During method development, assess the potential for interference from commonly co-administered drugs. This is a requirement of regulatory guidelines for bioanalytical method validation.[4][5]
-
If interference is observed, optimize the chromatographic conditions (e.g., gradient, column chemistry) to resolve the interfering peak from this compound.
-
Section 4: Protocols and Methodologies
Protocol: Long-Term Stability Testing of this compound in Plasma
This protocol outlines a general procedure for assessing the long-term stability of this compound in frozen plasma, in accordance with regulatory guidelines.
Objective: To determine the stability of this compound in plasma at two different storage temperatures (-20°C and -80°C) over a defined period.
Materials:
-
Blank human plasma (K2-EDTA)
-
This compound analytical standard
-
Validated LC-MS/MS method for this compound quantification[2]
-
Low-adsorption polypropylene cryovials
-
-20°C and -80°C freezers with temperature monitoring
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations of this compound by spiking the blank plasma.
-
Aliquot these QC samples into cryovials for each time point and temperature.
-
Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.
-
Store one set of aliquots at -20°C and the other at -80°C.
-
At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of QC samples from each temperature.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the mean concentration of the stored QCs and compare it to the baseline concentration. The mean concentration should be within ±15% of the nominal concentration.
Data Summary Table for Long-Term Stability:
| Storage Temp. | Time Point | Low QC Recovery (%) | High QC Recovery (%) | Pass/Fail |
| -20°C | 1 Month | |||
| 3 Months | ||||
| ... | ||||
| -80°C | 1 Month | |||
| 3 Months | ||||
| ... |
Diagram: this compound Metabolic and Degradation Pathways
Caption: Simplified metabolic and degradation pathways of this compound.
References
- Ampreloxetine Versus this compound in Neurogenic Orthostatic Hypotension: A Compar
- Application Note: Quantification of this compound in Human Plasma using a Valid
- Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in this compound Drug Sub. Impactfactor. URL
- Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. PubMed. URL
- Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR.
- Stability Assessments in Bioanalytical Method Valid
- Guideline on bioanalytical method valid
- Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Tre
- Safety and Durability of Effect with Long-Term, Open-Label this compound Treatment in Patients with Symptomatic Neurogenic Orthost
- Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC–MS and NMR. Oxford Academic. URL
- Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. PMC - PubMed Central. URL
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. URL
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. URL
- Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. URL
- Six‐Month Use of this compound for Neurogenic Orthostatic Hypotension.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. URL
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. URL
- Bioanalytical Method Valid
- NORTHERA (this compound) for Dysautonomia in Adult Survivors of Menkes Disease and Occipital Horn Syndrome. ClinicalTrials.gov. URL
- DOPA stability in plasma and plasma extracts. PubMed. URL
- A clinical study of patients with symptomatic neuRogenic orthostatic hypotEnsion to assess Sustained effects of this compound thErapy (RESTORE). Lundbeck. URL
- LCMS Troubleshooting: 14 Best Practices for Labor
- Selection of Serum, Plasma, and Anticoagulants for Metabolomics.
- Method Development and Valid
- Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study. PubMed. URL
- Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI. URL
- A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics D
- Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)?Any specific reason?.
- Analytical Method Development and Validation of this compound By Using HPLC Method. ijpar. URL
- Safety and Durability of Effect with Long-Term, Open-Label this compound Treatment in Patients with Symptomatic Neurogenic Orthost
- Use of this compound for blood pressure augmentation after acute spinal cord injury: case reports. PMC - PubMed Central. URL
- Effect of Age on the Efficacy and Safety of this compound for Symptomatic Neurogenic Orthostatic Hypotension (P5.129). Neurology.org. URL
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma. URL
- Integrated Analysis of this compound for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease. PubMed Central. URL
- Bioanalytical method validation - Scientific guideline. European Medicines Agency. URL
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. URL
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Droxidopa Dosage for Maximal Efficacy in Animal Studies
Welcome to the technical support center for Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic amino acid precursor of norepinephrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing this compound dosage in preclinical animal studies. Our goal is to equip you with the knowledge to design robust experiments, ensure data integrity, and accelerate your research programs.
I. Foundational Science: Understanding this compound's Mechanism of Action
A thorough understanding of this compound's mechanism of action is fundamental to designing effective animal studies. This compound is a prodrug that is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as dopa-decarboxylase.[1][2] This conversion is not dependent on dopamine β-hydroxylase, the enzyme that is deficient in some forms of autonomic failure.[1]
The primary therapeutic effect of this compound is mediated by the resulting increase in norepinephrine levels in the peripheral nervous system.[1][2][3][4] Norepinephrine acts as a potent vasoconstrictor, increasing peripheral vascular resistance and subsequently raising blood pressure.[1][2][5] While this compound can cross the blood-brain barrier, its central effects are less characterized than its peripheral pressor effects.[1][4][6][7]
Caption: A generalized workflow for dose titration of this compound in animal studies.
B. Efficacy Assessment
The choice of efficacy endpoints will depend on the animal model and the therapeutic indication being studied.
1. Neurogenic Orthostatic Hypotension Models:
-
Blood Pressure Monitoring: This is the most direct measure of this compound's primary pharmacodynamic effect.
-
Method: Use telemetry for continuous monitoring or a tail-cuff system for repeated measurements.
-
Protocol: Measure blood pressure in both prone/supine and head-up tilt positions to simulate orthostatic challenge.
-
-
Behavioral Readouts:
-
Open Field Test: Assess general locomotor activity and exploratory behavior. A reduction in activity could indicate hypotension-related lethargy. [8] * Rotarod Test: Measures motor coordination and balance, which can be impaired by dizziness associated with orthostatic hypotension. [8] 2. Parkinson's Disease Models:
-
-
In addition to the assessments for neurogenic orthostatic hypotension, consider tests for motor function:
-
Cylinder Test: Assesses forelimb use and asymmetry.
-
Gait Analysis: Quantifies various parameters of walking.
-
3. Spinal Cord Injury Models:
-
Blood Pressure Monitoring: As described above, this is a key endpoint. [9][10][11][12]* Motor Function Scales: Use standardized scales (e.g., Basso, Beattie, Bresnahan locomotor rating scale) to assess recovery of motor function.
4. Ataxia Models:
-
Beam Walking Test: Challenges balance and coordination.
-
Gait Analysis: Can reveal subtle abnormalities in walking patterns. [13]
IV. Troubleshooting Guide and FAQs
This section addresses common issues that may arise during your experiments with this compound.
Q1: I am not observing a significant pressor effect with this compound. What could be the issue?
-
A1: Dose: The dose may be too low. Consider performing a dose-escalation study to find the optimal dose for your specific animal model and strain.
-
A2: Timing of Measurement: Ensure that you are measuring blood pressure within the expected window of the drug's effect (i.e., around the Tmax of 1-4 hours post-dose). [1]* A3: Route of Administration: Confirm proper oral administration. For oral gavage, ensure the compound is delivered to the stomach and not the lungs. Consider training animals for voluntary oral consumption to reduce stress. [14][15]* A4: Vehicle: The vehicle used to dissolve or suspend this compound may be affecting its absorption. See Q3 for more details.
-
A5: Animal Model: The specific pathophysiology of your animal model may influence its responsiveness to this compound. For example, the pressor effect is more pronounced in models with sympathetic denervation. [1] Q2: I am observing significant variability in my data between animals.
-
A1: Food Effect: this compound absorption can be affected by food. [1][2][7][13]Ensure a consistent feeding schedule relative to the time of dosing for all animals.
-
A2: Stress: Stress from handling and dosing can significantly impact cardiovascular parameters. Acclimate animals to all procedures before the study begins.
-
A3: Circadian Rhythm: Blood pressure and activity levels follow a circadian rhythm. Conduct your experiments at the same time each day to minimize this source of variability.
Q3: What is the best way to prepare and administer this compound for oral dosing in rodents?
-
A1: Vehicle Selection: this compound is water-soluble. Sterile water or saline are suitable vehicles. For suspension, 0.5% methylcellulose is a common and safe choice. [3][16]* A2: Stability: Prepare this compound solutions fresh daily. While there is no specific data on this compound's stability in common vehicles for animal studies, as a catecholamine precursor, it may be susceptible to oxidation. [17][18]Protect solutions from light and heat.
-
A3: Administration Technique: Oral gavage is a common method for precise dosing. [3][19]However, it can be stressful for the animals. Consider training animals for voluntary oral intake from a syringe, which can reduce stress and improve welfare. [14][15] Q4: How do I manage supine hypertension in my animal models?
-
A1: Dose Adjustment: Supine hypertension is a known side effect of this compound and is dose-dependent. [6][20]If you observe this, reducing the dose is the first step.
-
A2: Dosing Schedule: In clinical practice, the last dose of the day is administered at least 3 hours before bedtime to minimize nocturnal supine hypertension. [21][20][22]While animals have different sleep-wake cycles, avoid dosing immediately before their inactive period.
-
A3: Housing: If feasible, consider housing animals in a way that allows them to rest with their heads slightly elevated, though this is more challenging than in a clinical setting.
Q5: How do I translate my findings from animal studies to a potential clinical application?
-
A1: Allometric Scaling: Use allometric scaling to estimate an equivalent human dose from your effective animal dose. However, this is just an estimate and should be interpreted with caution.
-
A2: Biomarkers: Measure plasma norepinephrine levels in your animal studies. This can serve as a translational biomarker to compare the pharmacodynamic effects across species.
-
A3: Efficacy Endpoints: Whenever possible, use efficacy endpoints in your animal studies that have a clear clinical correlate (e.g., blood pressure changes in response to orthostatic challenge).
-
A4: Acknowledge Limitations: Be aware of the inherent limitations of your animal model and its translatability to the human condition. [23][24][25][26]
V. References
-
Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert review of cardiovascular therapy, 13(8), 875–891. [Link]
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U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research, Application Number: 203202Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Rowe, J. B., et al. (2021). This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach. Therapeutics and Clinical Risk Management, 17, 819–828. [Link]
-
Chelsea Therapeutics. (2012). Chelsea Therapeutics Announces Results From Northera (this compound) Study in Spinal Cord Injury at the 23rd International Symposium on the Autonomic Nervous System. FirstWord Pharma. [Link]
-
Mayo Clinic. (n.d.). This compound (Oral Route). [Link]
-
Medscape. (n.d.). Northera (this compound) Dosing, Indications, Interactions, Adverse Effects, and More. [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
Dr.Oracle. (2025). What is the recommended treatment and dosage of this compound (Northera) for neurogenic orthostatic hypotension (NOH)?[Link]
-
Drugs.com. (2025). This compound Dosage. [Link]
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Lynch, D. R., et al. (2025). Robust behavioral assessment of the inducible Friedreich's ataxia mouse does not show improvement with NRF2 induction. Disease Models & Mechanisms. [Link]
-
ClinicalTrials.gov. (2013). A Dose Titration of this compound in Patients With Spinal Cord Injury. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters of this compound. [Link]
-
Pharmacy Times. (2015). This compound: Managing Neurogenic Hypotension. [Link]
-
U.S. Food and Drug Administration. (n.d.). NORTHERA® (this compound) capsules, for oral use. [Link]
-
Kellerman, D. G., et al. (2015). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 37(9), 2033–2044. [Link]
-
Kaufmann, H., Norcliffe-Kaufmann, L., & Palma, J. A. (2015). This compound in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy. [Link]
-
CenterWatch. (2025). Dose Response to the Norepinephrine Precursor this compound in Hypotensive Individuals With Spinal Cord Injury. [Link]
-
NORTHERA® (this compound) for Healthcare Professionals. (n.d.). Pharmacology. [Link]
-
Kaufmann, H. (2008). L-dihydroxyphenylserine (this compound): a new therapy for neurogenic orthostatic hypotension: the US experience. Clinical Autonomic Research. [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. [Link]
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Tran, A., et al. (2019). This compound for Hypotension of Different Etiologies: Two Case Reports. P & T : a peer-reviewed journal for formulary management, 44(7), 414–417. [Link]
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Crandall, M., et al. (2020). Use of this compound for blood pressure augmentation after acute spinal cord injury: case reports. Spinal Cord Series and Cases. [Link]
-
De Lombares, C., et al. (2020). Voluntary oral dosing for precise experimental compound delivery in adult rats. Journal of Neuroscience Methods, 330, 108493. [Link]
-
Palma, J. A., & Kaufmann, H. (2017). This compound for symptomatic neurogenic orthostatic hypotension: what can we learn?. Clinical Autonomic Research, 27(Suppl 1), 1–3. [Link]
-
Hauser, R. A., et al. (2017). Integrated analysis of this compound trials for neurogenic orthostatic hypotension. Movement Disorders Clinical Practice. [Link]
-
Hauser, R. A., et al. (2017). Integrated analysis of this compound trials for neurogenic orthostatic hypotension. Movement Disorders Clinical Practice, 4(4), 547–555. [Link]
-
NORTHERA® (this compound). (n.d.). Clinical Trials Information. [Link]
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Kaelin, W. G., Jr. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 425–440. [Link]
-
Begley, C. G. (2013). An Unappreciated Challenge to Oncology Drug Discovery: Pitfalls in Preclinical Research. American Society of Clinical Oncology Educational Book. [Link]
-
Claassen, J. C., et al. (2017). Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review. Clinical Neuropharmacology. [Link]
-
Atcha, Z., et al. (2013). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science : JAALAS, 52(4), 419–425. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. [Link]
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Lopez, V. M., et al. (2017). Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. Movement Disorders Clinical Practice. [Link]
-
Kaelin, W. G., Jr. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer. [Link]
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Schmid, S., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie (International ed. in English), 54(33), 9689–9693. [Link]
-
Yarmolinsky, J., et al. (2022). Common pitfalls in drug target Mendelian randomization and how to avoid them. Human Genetics, 141(10), 1631–1649. [Link]
-
Wang, Y., et al. (2025). Stability study of common vasoactive drugs diluted in five types of solutions. Scientific Reports, 15(1), 2235. [Link]
-
ClinicalTrials.gov. (n.d.). Sustained Effect of this compound in Symptomatic Neurogenic Orthostatic Hypotension. [Link]
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Droxidopa Analytical Assays: A Technical Support Center for Identifying and Mitigating Interference
Welcome to the Technical Support Center for Droxidopa analytical assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification. As a catecholamine precursor, this compound presents unique analytical challenges, from its inherent instability to interference from structurally similar compounds and complex biological matrices.
This guide moves beyond simple procedural lists to explain the underlying scientific principles of common issues, providing you with the expertise to not only solve current problems but also to anticipate and prevent future analytical hurdles. Every recommendation is grounded in established scientific literature and regulatory expectations to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Here we address high-level questions frequently encountered during the analysis of this compound.
Q1: My this compound assay is showing high variability between replicate injections. What is the most common cause?
High variability often points to issues with sample stability. This compound, being a catecholamine, is susceptible to oxidation, especially at neutral or alkaline pH.[1] Ensure your sample diluent and mobile phases are sufficiently acidic (e.g., pH 2.0-4.0) and consider storing prepared samples in an autosampler cooled to 4°C. One study noted this compound's stability for 12 hours after preparation for HPLC analysis, which should be considered when planning longer analytical runs.[2]
Q2: I am developing an LC-MS/MS method. What are the most critical interferences I should be aware of?
For LC-MS/MS assays, the most significant interferences are typically from three sources:
-
Matrix Effects: Particularly from phospholipids in plasma/serum samples, which can cause ion suppression.[3][4][5]
-
Isobaric Compounds: Norepinephrine, the primary active metabolite of this compound, has the same molecular weight and can interfere if not chromatographically resolved.[6]
-
Structurally Similar Compounds: L-DOPA, a common medication for Parkinson's disease, is structurally very similar to this compound and can be a source of interference, especially in clinical samples.[7]
Q3: Can I use a simple protein precipitation method for plasma sample preparation?
While fast and simple, protein precipitation (PPT) alone is often insufficient for robust this compound bioanalysis via LC-MS/MS. PPT does not effectively remove phospholipids, which are a major cause of matrix-effect-induced ion suppression.[5][8][9] This can lead to poor sensitivity, accuracy, and reproducibility.[5][10] More advanced sample preparation techniques that actively remove phospholipids are highly recommended.[4][9]
Q4: What are the expected degradation products of this compound?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and thermal stress conditions.[2][11][12] While specific structures of all degradants are not always fully elucidated in routine studies, be aware that under these conditions, you may see additional peaks in your chromatogram. A particularly noteworthy conversion is the non-enzymatic transformation of this compound to 3,4-dihydroxyphenylacetaldehyde (DOPAL) in acidic solutions, which has been observed as a contaminant in the drug substance itself.[13][14]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common problems in this compound assays, categorized by the observed issue.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common indicator of a variety of issues, from chemical interactions to chromatographic problems.
Potential Cause A: Secondary Interactions with HPLC Column
-
Causality: The amine group in this compound can interact with residual, un-capped silanols on the surface of C18 columns, leading to peak tailing.
-
Mitigation Strategy:
-
Lower Mobile Phase pH: Using a mobile phase with a pH around 2.0-3.0 will ensure the amine group is consistently protonated, minimizing secondary interactions.
-
Use an Ion-Pairing Agent: Reagents like heptane sulfonic acid can be added to the mobile phase to mask the silanols and improve peak shape.[15]
-
Select a Modern Column: Utilize a column with advanced end-capping technology or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
Potential Cause B: Column Overload or Contamination
-
Causality: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting. Contamination at the head of the column can cause peak splitting.[12]
-
Mitigation Strategy:
-
Reduce Injection Volume/Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
Flush the Column: Disconnect the column from the detector and reverse its direction. Flush with a strong solvent (e.g., isopropanol or methanol) to remove contaminants.
-
Replace the Guard Column/Frit: If the problem persists, the inlet frit or guard column may be irreversibly contaminated.
-
Issue 2: Unexpected or "Unknown" Peaks in the Chromatogram
The appearance of unexpected peaks can be alarming but can be systematically investigated.
Workflow for Investigating Unknown Peaks
Caption: A systematic workflow for identifying the source of an unknown peak.
Potential Source A: Structurally Related Compounds
-
L-DOPA: Structurally similar to this compound, differing by a hydroxyl group on the beta-carbon.[7] In patients taking both, chromatographic separation is essential.
-
Mitigation: Optimize the mobile phase gradient and/or stationary phase to achieve baseline resolution. Due to its own instability, ensure L-DOPA standards are freshly prepared.[1]
-
-
Norepinephrine: As the primary metabolite, it will be present in pharmacokinetic samples.[16] It is isobaric with this compound, making chromatographic separation the only way to distinguish them in an LC-MS/MS assay.
-
Mitigation: A long gradient with a high-efficiency column (e.g., sub-2 µm particles) may be necessary to achieve separation.
-
-
DOPAL (Dihydroxyphenylacetaldehyde): This can be a contaminant in the reference standard or form in acidic sample solutions.[13][14]
-
Mitigation: Analyze your this compound standard neat to check for this impurity. If present in samples, investigate sample preparation conditions (e.g., avoid prolonged exposure to strong acids at high temperatures).
-
Potential Source B: Co-administered Drugs
-
Carbidopa: This drug is a DOPA decarboxylase inhibitor and is often co-administered with L-DOPA. It can reduce the conversion of this compound to norepinephrine.[17][18] While it may not directly interfere chromatographically, its presence can significantly alter the metabolic profile of this compound in patient samples.
Issue 3: Poor Sensitivity and Ion Suppression (LC-MS/MS)
This is the most common and challenging issue in bioanalysis of this compound from plasma or serum.
Primary Cause: Phospholipids from the Biological Matrix
-
Causality: Phospholipids are abundant in plasma and have hydrophobic tails and polar, easily ionizable head groups.[4] During reverse-phase chromatography, they can co-elute with analytes of interest. In the ESI source of a mass spectrometer, they compete for ionization, effectively "stealing" charge from the this compound molecules and suppressing the analyte signal.[5][20] This leads to low sensitivity, poor accuracy, and high variability.[5]
Experimental Protocol: Mitigating Phospholipid Interference
The following protocol outlines a superior sample preparation method to the standard protein precipitation by incorporating phospholipid removal.
Method: Hybrid Solid-Phase Extraction-Precipitation (HybridSPE®-PPT)
This technique combines the simplicity of protein precipitation with the selectivity of solid-phase extraction (SPE) to effectively remove both proteins and phospholipids.[3][21]
Step-by-Step Protocol:
-
Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add Internal Standard: Spike with an appropriate volume of a stable isotope-labeled internal standard (e.g., L-threo-Droxidopa-13C2,15N) to correct for matrix effects and procedural variability.[22]
-
Protein Precipitation: Add 400 µL of 1% formic acid in acetonitrile. The acid helps to improve protein precipitation and keeps this compound stable.
-
Vortex: Vortex the sample for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal (HybridSPE®): a. Place a HybridSPE®-Phospholipid plate or cartridge on a collection plate or vacuum manifold. b. Transfer the supernatant from the previous step directly onto the HybridSPE® sorbent bed. c. Apply a vacuum or positive pressure to force the sample through the sorbent. The specialized sorbent retains phospholipids while allowing the analyte of interest (this compound) to pass through into the collection plate.[9]
-
Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualization of the Problem and Solution
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. drugs.com [drugs.com]
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- 21. chromatographytoday.com [chromatographytoday.com]
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Technical Support Center: Droxidopa Quantification by LC-MS/MS
Welcome to the technical support guide for the quantification of Droxidopa using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust bioanalytical methods for this unique molecule. This compound, a synthetic amino acid precursor of norepinephrine, is crucial in the treatment of neurogenic orthostatic hypotension (nOH).[1][2] Its accurate quantification in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments.[3]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to solve problems logically and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common challenges encountered during the analysis of this compound.
Section 1: Sample Preparation and Analyte Stability
This compound's catechol structure makes it particularly susceptible to specific challenges during sample handling and extraction.
Question 1: I'm seeing low and inconsistent recovery of this compound. What's going wrong?
Probable Cause: The primary culprits are often analyte instability due to oxidation or inefficient extraction. This compound's two hydroxyl groups on the phenyl ring (the catechol moiety) are highly susceptible to oxidation, which can be accelerated by inappropriate pH, temperature, or the presence of metal ions.
In-Depth Answer & Solution:
-
Control for Oxidation: The catechol group is prone to oxidation, forming o-quinones which can further polymerize. This is a common degradation pathway for many pharmaceuticals.[4]
-
Immediate Action: Work quickly and at low temperatures (e.g., on an ice bath) during sample processing.
-
Use of Antioxidants: Fortify your collection tubes and/or plasma samples with an antioxidant. A common practice for catechol-containing compounds like Levodopa is to add a small volume of a solution containing sodium metabisulfite and formic acid to the plasma immediately after collection.[5] This creates a stabilizing acidic and reducing environment.
-
pH Control: this compound is more stable at a lower pH. Ensure your extraction solvent is acidified (e.g., with 0.1% formic acid) to maintain a stable environment.
-
-
Optimize Extraction Efficiency:
-
Protein Precipitation (PPT): While simple, PPT using methanol or acetonitrile can be inefficient and result in significant matrix effects. To improve recovery, ensure a sufficient volume of cold organic solvent is used (typically 3-4 parts solvent to 1 part plasma) and that vortexing is thorough to ensure complete protein denaturation.[3]
-
Solid-Phase Extraction (SPE): SPE offers a much cleaner extract and can significantly improve recovery and reduce matrix effects.[6] For a polar compound like this compound, a mixed-mode or a specific sorbent like alumina may provide the best results.[6]
-
Self-Validation Check: To confirm oxidation is the issue, compare the recovery of this compound from a freshly spiked plasma sample versus one that has been left at room temperature for an hour. A significant drop in the aged sample points towards instability.
Question 2: My results show high variability between replicate injections of the same extracted sample. What should I check first?
Probable Cause: This often points to issues with the stability of the analyte in the final extract (autosampler stability) or carryover from a previous injection.
In-Depth Answer & Solution:
-
Assess Autosampler Stability: this compound can degrade in the final extract, especially if the solution is not sufficiently acidic or if the autosampler is not refrigerated.
-
Protocol: Re-inject a sequence of calibration standards at the beginning and end of your analytical run. A significant negative trend in the response for the same concentration level indicates degradation.
-
Solution: Ensure your autosampler is set to a low temperature (e.g., 4-10°C). The final extract should ideally be in a mobile phase-like solution that is sufficiently acidified (e.g., with 0.1% formic acid) to maintain stability. A stability study showed this compound was stable for 12 hours in the prepared solution for HPLC analysis.[7]
-
-
Investigate and Mitigate Carryover: Carryover occurs when traces of an analyte from a high-concentration sample are present in subsequent injections of low-concentration samples or blanks.[8]
-
Diagnosis: Inject a blank sample immediately after the highest calibration standard (ULOQ). The presence of a peak at the retention time of this compound confirms carryover. According to regulatory guidelines, this peak should be less than 20% of the LLOQ response.[9][10]
-
Solution: Optimize the autosampler needle wash procedure. Use a strong, organic solvent in your wash solution, potentially with an acid modifier, to effectively clean the needle and injection port. A sequence of washes (e.g., strong solvent followed by weak solvent) is often effective.
-
Section 2: Chromatographic Separation (LC)
The goal of chromatography is to achieve a sharp, symmetrical peak for this compound, well-separated from matrix components.
Question 3: I'm observing poor peak shape (fronting or tailing) for this compound. How can I improve it?
Probable Cause: Poor peak shape is typically caused by secondary interactions with the stationary phase, column degradation, or a mismatch between the injection solvent and the mobile phase.
In-Depth Answer & Solution:
-
Injection Solvent Mismatch: If your final extract is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% methanol extract injected into a 95% aqueous mobile phase), it can cause peak distortion.
-
Solution: If possible, evaporate the extraction solvent and reconstitute the sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions: this compound has both amine and carboxylic acid groups, which can interact with residual silanols on the silica backbone of C18 columns, leading to peak tailing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase contains an adequate concentration of an acidic modifier like formic acid (0.1% is common).[3] This protonates the silanols, reducing their interaction with the protonated amine group of this compound.
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with robust end-capping to minimize available silanols. Alternatively, consider a different stationary phase. A Hydrophilic Interaction Chromatography (HILIC) column, such as an amide column, can provide excellent retention and peak shape for polar compounds like this compound.[11]
-
-
Column Degradation: Over time, columns can lose performance.
-
Solution: First, try flushing the column with a series of strong solvents. If performance does not improve, replace the column. Always use a guard column to protect the analytical column.
-
Question 4: My retention time is shifting during the analytical run. What's the cause?
Probable Cause: Retention time drift is most commonly due to inadequate column equilibration, changes in mobile phase composition, or fluctuating column temperature.
In-Depth Answer & Solution:
-
Column Equilibration: Insufficient equilibration between gradient runs is a frequent cause of retention time drift.
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[12]
-
-
Mobile Phase Issues:
-
Preparation: Ensure mobile phases are prepared fresh and are properly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and retention time shifts.
-
Composition: If you are mixing mobile phases online, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Control: Column temperature significantly affects retention.
-
Solution: Always use a column oven to maintain a stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.
-
Section 3: Mass Spectrometric Detection (MS)
Achieving consistent and robust detection is critical for sensitivity and accuracy.
Question 5: I have low sensitivity or no signal for this compound. What should I check?
Probable Cause: This can range from simple issues like incorrect connections to more complex problems like matrix suppression or improper MS source settings.
In-Depth Answer & Solution:
The following diagram outlines a logical workflow for troubleshooting a "no signal" issue.
Caption: A logical workflow for troubleshooting a lack of MS signal.
Detailed Steps:
-
Confirm MRM Transitions: Ensure you are using the correct precursor and product ions. For this compound, the protonated molecule [M+H]+ is m/z 214.2, which commonly fragments to m/z 152.0.[11]
-
Optimize Source Conditions: Directly infuse a standard solution of this compound into the mass spectrometer to optimize source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature.
-
Investigate Matrix Effects: Matrix effects are a primary cause of low sensitivity in bioanalysis.[13] They occur when co-eluting compounds from the biological matrix (like phospholipids) interfere with the ionization of the analyte in the MS source.
-
Diagnosis: Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank plasma sample with the signal of the analyte in a neat solution. A lower signal in the matrix sample indicates ion suppression.
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering matrix components.[6]
-
Adjust Chromatography: Modify your LC gradient to separate this compound from the region where matrix components elute (often early in the run for phospholipids in reversed-phase).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS like L-threo-Droxidopa-13C2,15N co-elutes with this compound and experiences the same degree of ion suppression or enhancement.[3] By using the peak area ratio (Analyte/IS), the variability caused by matrix effects is effectively normalized.
-
-
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a fast and common method for sample preparation.[3][11]
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., L-threo-Droxidopa-13C2,15N in 50% methanol).
-
Vortex briefly for 10 seconds.
-
Add 400 µL of cold precipitation solvent (e.g., methanol containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: A typical workflow for sample preparation using protein precipitation.
Table 1: Typical LC-MS/MS Parameters for this compound Quantification
These parameters serve as a starting point and should be optimized for your specific instrumentation.
| Parameter | Typical Setting | Rationale / Comment |
| LC System | ||
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, <2 µm)[3] or HILIC Amide (e.g., 50 x 2.1 mm, 1.7 µm)[11] | C18 is common; HILIC provides better retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | Acidic modifier promotes protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[3] | Acetonitrile often provides lower backpressure and different selectivity. |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions. |
| Gradient | Start at low %B (e.g., 5%), ramp up to elute this compound, then a high %B wash. | A gradient is necessary to elute this compound and clean the column of late-eluting matrix components. |
| Column Temperature | 30 - 40°C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 - 10 µL | Keep low to minimize solvent mismatch effects and column overload. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] | This compound contains a primary amine that is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] | Provides the highest selectivity and sensitivity for quantification. |
| MRM Transition | This compound: m/z 214.2 -> 152.0[11] IS (SIL): m/z 217.2 -> 152.0[3] | The transition corresponds to the loss of [H2O + COOH]. The IS transition may vary based on label position. |
| Source Parameters | Instrument Dependent | Must be optimized via infusion to maximize signal (e.g., Capillary Voltage: ~3 kV, Gas Temp: ~350°C). |
Method Validation and Regulatory Compliance
Question 6: What are the key parameters I must assess to ensure my method is compliant with regulatory guidelines?
Probable Cause: Lack of understanding of regulatory expectations for bioanalytical method validation.
In-Depth Answer & Solution:
All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from bodies like the FDA and EMA, which are now harmonized under the ICH M10 guideline.[10][14][15] The objective is to demonstrate that the method is suitable for its intended purpose.[10]
Key Validation Parameters:
-
Selectivity and Specificity: Demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.[3]
-
Linearity, Range, LLOQ & ULOQ: Establish the concentration range over which the method is accurate and precise. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[9]
-
Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (at least LLOQ, Low, Mid, and High) in replicate on multiple days. Acceptance criteria are typically within ±15% for accuracy and ≤15% CV for precision (±20% and ≤20% at the LLOQ).[3]
-
Recovery: The efficiency of the extraction process. While it doesn't need to be 100%, it should be consistent and reproducible.
-
Matrix Effect: Must be investigated to ensure that matrix components do not affect the accuracy of quantification. Using a stable isotope-labeled internal standard is the best way to mitigate and correct for matrix effects.[3][13]
-
Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C).
-
Autosampler (Post-Preparative) Stability: In the final extract for the expected duration of an analytical run.[3]
-
Adherence to these validation principles ensures the generation of reliable and reproducible data that can be trusted for critical decision-making in drug development.
References
- Kakarla, S., et al. (2016). Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges. Indo American Journal of Pharmaceutical Sciences, 3(8).
- Furlanut, M., et al. (2021). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 26(11), 3354.
- Kumar, T. R. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 54(9), 1545-1553.
- Kumar, T. R. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 54(9), 1545-1553.
- Sun, Z., et al. (2016). Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1027, 234-238.
- Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241.
- ResearchGate. (2025). Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma.
- Martins, H. F., et al. (2014). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence study. Semantic Scholar.
- Impactfactor. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in this compound Drug Sub.
- Chandrababu, K., et al. (2020). Analytical Method Development and Validation of this compound By Using HPLC Method. International Journal of Pharmacy and Analytical Research, 9(4), 243-247.
- Semantic Scholar. (2018). Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Hauser, R. A., et al. (2018). Integrated Analysis of this compound for the Treatment of Neurogenic Orthostatic Hypotension in Patients with Parkinson Disease. Movement Disorders Clinical Practice, 6(1), 37-45.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- ResearchGate. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
- Kumar, T. R. S., et al. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science, 54(9), 1545-1553.
- EBF. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Scribd. (2025). LSMSMS troubleshooting.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- National Center for Biotechnology Information. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
- Hauser, R. A., et al. (2015). This compound in Patients with Neurogenic Orthostatic Hypotension Associated with Parkinson's Disease (NOH306A). ResearchGate.
- Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
- Al-Gharabli, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323.
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- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Impact of DOPA Decarboxylase Inhibitors on Droxidopa's Effects In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for in vivo experiments involving droxidopa and its interaction with DOPA decarboxylase (DDC) inhibitors. My aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and interaction of this compound and DDC inhibitors.
Q1: What is the primary mechanism of action for this compound in vivo?
This compound, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of norepinephrine.[1][2] Its therapeutic effect stems from its conversion to norepinephrine by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[1][3][4] This conversion is not limited to the central nervous system; it occurs in peripheral tissues as well.[1][2] The resulting increase in norepinephrine levels leads to vasoconstriction, which in turn elevates blood pressure.[1][4] This makes this compound an effective treatment for neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][3][5]
Q2: What is the role of DOPA decarboxylase (DDC) inhibitors, and why are they used?
DDC inhibitors, such as carbidopa and benserazide, block the DOPA decarboxylase enzyme.[6][7] Their primary clinical use is in combination with L-DOPA for the treatment of Parkinson's disease.[6][7][8] L-DOPA is a precursor to dopamine, and by inhibiting its peripheral conversion to dopamine, DDC inhibitors increase the bioavailability of L-DOPA in the brain.[6][8] This allows for lower doses of L-DOPA to be effective and reduces peripheral side effects like nausea and cardiovascular issues.[6][8][9]
Q3: How do DDC inhibitors impact the therapeutic effect of this compound?
Since this compound relies on the DDC enzyme for its conversion to norepinephrine, co-administration with a DDC inhibitor can theoretically reduce its efficacy.[10][11][12] By inhibiting DDC, these drugs can decrease the conversion of this compound to norepinephrine, potentially blunting its pressor effect.[11]
However, the clinical significance of this interaction appears to be dose-dependent. Studies have shown that very high doses of carbidopa can block the pressor effects of this compound.[3][13] Conversely, at standard clinical doses used in Parkinson's disease treatment, DDC inhibitors do not seem to eliminate the therapeutic effect of this compound, although they may necessitate a dosage adjustment.[13][14][15] In fact, some research suggests that this compound is still effective in patients taking DDCIs.[13][14]
Q4: What is the metabolic pathway of this compound?
The primary metabolic pathway of this compound is its conversion to norepinephrine by DOPA decarboxylase.[4][15] Another significant metabolic route is methylation by catechol-O-methyltransferase (COMT) to 3-O-methylthis compound.[15]
Mechanism of this compound Activation and DDC Inhibition
Caption: this compound conversion to norepinephrine and the inhibitory point of DDC inhibitors.
Section 2: Troubleshooting Guide for In Vivo Experiments
This section provides solutions to common problems encountered during in vivo studies with this compound and DDC inhibitors.
Problem 1: Suboptimal or Lack of Pressor Response to this compound
Possible Causes & Solutions
-
Concomitant DDC Inhibitor Use:
-
Explanation: As discussed, DDC inhibitors directly interfere with this compound's mechanism of action.[10][11][12] The degree of inhibition can vary based on the specific inhibitor, its dose, and timing of administration relative to this compound.
-
Troubleshooting Steps:
-
Verify Dosing: Confirm the dose of the DDC inhibitor. High doses are more likely to significantly blunt this compound's effect.[3][13]
-
Stagger Administration: If the experimental design allows, consider separating the administration of this compound and the DDC inhibitor to minimize peak inhibitory overlap.
-
Dose-Response Study: Conduct a dose-response study for this compound in the presence of the fixed DDC inhibitor dose to determine if a higher this compound concentration can overcome the inhibition.
-
Consider Alternative DDC Inhibitors: If applicable to the research question, investigate if different DDC inhibitors (e.g., benserazide vs. carbidopa) have varying potencies in this context.
-
-
-
Pharmacokinetic Variability:
-
Explanation: Factors such as food intake can influence the absorption and pharmacokinetics of this compound.[15]
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Administer this compound consistently with respect to feeding schedules (e.g., fasted or fed state) across all experimental subjects to minimize variability.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to measure plasma concentrations of this compound and norepinephrine to correlate with the observed pressor response.
-
-
-
Animal Model Specifics:
-
Explanation: The expression and activity of DDC can vary between species and even strains of laboratory animals, which could affect the conversion of this compound.
-
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for baseline cardiovascular parameters and this compound efficacy in the specific animal model being used.
-
Pilot Study: Conduct a pilot study to establish the optimal dose range of this compound in the chosen animal model before proceeding with larger-scale experiments.
-
-
Problem 2: Excessive Pressor Response or Supine Hypertension
Possible Causes & Solutions
-
This compound Overdose:
-
Explanation: An excessive dose of this compound can lead to a supraphysiological increase in norepinephrine, causing hypertension.[16][17][18] This is a particular concern in the supine position when the orthostatic challenge is absent.[1][10]
-
Troubleshooting Steps:
-
Dose Titration: The recommended approach for this compound administration is to start with a low dose and titrate upwards based on the desired physiological response.[19][20][21]
-
Continuous Blood Pressure Monitoring: Implement continuous blood pressure monitoring (e.g., via telemetry) to capture the full pharmacodynamic profile and identify periods of hypertension.
-
Timing of Last Dose: In clinical settings, it's advised to administer the last daily dose of this compound at least three hours before bedtime to mitigate the risk of supine hypertension.[1][16][19] This principle can be applied to animal studies to avoid prolonged periods of hypertension during rest cycles.
-
-
-
Interaction with Other Medications:
-
Explanation: Concomitant administration of other sympathomimetic drugs or agents that affect blood pressure can lead to an additive or synergistic hypertensive effect.[1]
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all other compounds being administered to the animals for potential cardiovascular effects.
-
Staggered Dosing or Washout Period: If possible, introduce a washout period for non-essential medications or stagger their administration to isolate the effects of this compound.
-
-
Problem 3: Unexpected Behavioral or Off-Target Effects
Possible Causes & Solutions
-
Central Nervous System Effects:
-
Explanation: this compound can cross the blood-brain barrier and be converted to norepinephrine in the central nervous system.[1][3][14] This can potentially lead to behavioral changes such as anxiety, confusion, or irritability, which have been reported in some patients.[22]
-
Troubleshooting Steps:
-
Behavioral Monitoring: Incorporate a battery of behavioral tests to systematically assess any changes in activity, anxiety levels, or cognitive function.
-
Dose Reduction: If behavioral side effects are observed, reducing the dose of this compound may alleviate these effects while maintaining the desired cardiovascular response.[22]
-
Central vs. Peripheral Effects: To differentiate between central and peripheral effects, consider using a peripherally restricted DDC inhibitor if the experimental question allows. This would limit the conversion of this compound to norepinephrine in the periphery, potentially isolating central effects.
-
-
-
Non-Specific Drug Effects:
-
Explanation: As with any pharmacological agent, there is a possibility of off-target effects that are not related to its primary mechanism of action.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle control group to account for any effects of the drug formulation or administration procedure.
-
Literature Search for Off-Target Effects: Conduct a thorough literature search for any known off-target activities of this compound or its metabolites.
-
-
Section 3: Experimental Protocols and Data Presentation
Recommended Dosing and Administration
The following table provides a general guideline for this compound dosing, which should be optimized for your specific animal model and experimental goals.
| Parameter | Recommendation | Rationale |
| Starting Dose | 100 mg three times daily (TID) is a common clinical starting point.[1][5][19] This should be scaled down for animal studies based on allometric scaling. | A low starting dose minimizes the risk of adverse effects, particularly supine hypertension.[20] |
| Titration Schedule | Increase the dose every 24-48 hours based on therapeutic response and tolerance.[19][20][21] | Allows for the determination of the minimum effective dose for each individual, reducing the risk of side effects. |
| Maximum Dose | The maximum recommended clinical dose is 600 mg TID.[19][20] | Higher doses increase the risk of adverse events without necessarily providing additional therapeutic benefit. |
| Administration | Oral administration is the standard route.[5] Consistency regarding food intake is crucial for reproducible results.[15] | Food can affect the rate and extent of absorption. |
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the in vivo effects of this compound.
References
- Clinical Profile of this compound 200mg Capsules. GlobalRx.
- Palma, J. A., & Kaufmann, H. (2018). This compound in neurogenic orthostatic hypotension. Journal of the Neurological Sciences, 385, 159-165. [Link]
- Kaufmann, H., Freeman, R., Biaggioni, I., Low, P., Pedder, S., Hewitt, L. A., ... & Mathias, C. J. (2014). This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. Neurology, 83(12), 1073-1081. [Link]
- What is this compound used for?
- Possible mechanisms of action of this compound—this compound could exert its...
- What are DDC inhibitors and how do they work?
- Carbidopa and this compound Interactions - Drugs.com. [Link]
- What is the mechanism of this compound?
- What are the treatment options for neurogenic orthostatic hypotension? - Dr.Oracle. (2025). [Link]
- Carbidopa and this compound Interactions - Drugs.com. [Link]
- Aromatic L-amino acid decarboxylase inhibitor - Wikipedia. [Link]
- Carbidopa / levodopa and this compound Interactions - Drugs.com. [Link]
- This compound: Package Insert / Prescribing Inform
- Hewitt, L. A., Lickliter, J., Kymes, S., & El-Tahtawy, A. (2018). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical pharmacology in drug development, 7(1), 89-99. [Link]
- DOPA decarboxylase - Proteopedia, life in 3D. [Link]
- This compound (oral route) - Side effects & dosage - Mayo Clinic. [Link]
- What is the mechanism of Carbidopa?
- This compound May Reduce Neurogenic Orthostatic Hypotension Symptoms in Patients Taking DDCIs | MDedge. (2018). [Link]
- Hauser, R. A., Isaacson, S., Lisk, J. P., Hewitt, L. A., & Kymes, S. (2021). This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach.
- Claassen, D. O., Adler, C. H., Hewitt, L. A., & Gibbons, C. H. (2017). Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review. Clinical neuropharmacology, 40(1), 38-41. [Link]
- This compound Disease Interactions - Drugs.com. [Link]
- Lew, M. F. (2017). Initiating this compound for neurogenic orthostatic hypotension in a patient with Parkinson disease. Neurology. Clinical practice, 7(3), 256-258. [Link]
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- 6. What are DDC inhibitors and how do they work? [synapse.patsnap.com]
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- 22. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Droxidopa in experimental buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical resource center for Droxidopa. As Senior Application Scientists, we understand that navigating the physicochemical properties of a compound is critical for experimental success. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this compound: its solubility in experimental buffers. We will move beyond simple protocols to explain the chemical principles governing its behavior, empowering you to design robust and reproducible experiments.
The Core Challenge: Understanding this compound's Zwitterionic Nature
This compound (L-DOPS) is a synthetic amino acid precursor to norepinephrine.[1][2] Its structure contains both an acidic carboxylic acid group and a basic amino group, meaning it exists as a zwitterion in solution.[3][4] The solubility of zwitterionic compounds is highly dependent on the pH of the solvent.[5][6][7] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with polar water molecules and resulting in its lowest solubility. As the pH is adjusted away from the pI, the molecule acquires a net positive (at low pH) or negative (at high pH) charge, which enhances its solubility in aqueous media. This pH-dependent behavior is the primary reason researchers often face challenges when attempting to dissolve this compound in standard physiological buffers like PBS (pH 7.4).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | [1][8] |
| Molecular Formula | C₉H₁₁NO₅ | [1][2] |
| Molecular Weight | 213.19 g/mol | [1][8] |
| Aqueous Solubility | Slightly soluble in water. | [2][9][10] |
| Organic Solubility | Practically insoluble in methanol, ethanol, acetone, ether. | [10] |
| Key Characteristic | Soluble in dilute hydrochloric acid. | [10] |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: Why is my this compound not dissolving in neutral buffer (e.g., PBS at pH 7.4)?
Answer: This is the most frequently encountered issue and is a direct consequence of this compound's zwitterionic structure. Neutral pH is likely close to this compound's isoelectric point (pI), where its net charge is zero, and its aqueous solubility is at a minimum.[7][11] To dissolve it effectively in an aqueous system, you must shift the pH to either protonate the carboxylate group (by adding acid) or deprotonate the amino group (by adding base), thereby giving the molecule a net charge and increasing its affinity for water. For this compound, acidification is the most common and stable approach.[10]
Caption: pH-dependent charge states and relative solubility of this compound.
Q2: What is the recommended method for preparing an aqueous stock solution?
Answer: Based on its chemical properties, the most reliable method is to use a dilute acid as the initial solvent.[10] This ensures complete protonation and dissolution. We recommend preparing a 10-100x stock solution to minimize the impact of the acidic solvent on your final experimental buffer.
See Protocol 1 for a detailed step-by-step methodology.
Q3: Can I use an organic co-solvent like DMSO to dissolve this compound?
Answer: Yes, Dimethyl Sulfoxide (DMSO) is a viable alternative for preparing a high-concentration stock solution.[12] DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds that have poor aqueous solubility.[13][14] This method is particularly useful for in vitro studies, such as cell culture experiments, where a very small volume of the DMSO stock is diluted into a large volume of aqueous medium.
Crucial Consideration: The final concentration of DMSO in your assay should be kept to a minimum, as it can be toxic to cells. A final concentration below 0.5% is generally considered safe, but it is best practice to keep it below 0.1% and to always include a vehicle control (medium + same amount of DMSO) in your experiments.[15]
See Protocol 2 for a detailed step-by-step methodology.
Table 2: Comparison of Recommended Solvents for this compound Stock Solutions
| Solvent System | Pros | Cons | Best For |
| Dilute Acid (e.g., 0.1 N HCl) | - High solubility achieved- Cost-effective- Easy to prepare | - Requires careful pH management of final solution- Potential for buffer capacity issues upon dilution | In vivo studies; experiments where organic solvents are not permissible. |
| DMSO (Anhydrous) | - Achieves very high concentrations- Stock solutions are often more stable at -20°C- Easy to dispense small volumes accurately | - Potential for cell toxicity- May precipitate upon dilution into aqueous buffer- Can interfere with some assays | In vitro cell-based assays; high-throughput screening. |
Q4: My this compound solution is cloudy or has precipitated after dilution. What went wrong?
Answer: This common issue, known as "crashing out," usually happens for two reasons:
-
Buffer Overload: If you add a significant volume of a highly acidic stock solution to a weakly buffered final medium (like unbuffered saline), the pH of the final solution can drop significantly. If the final pH ends up near the pI of this compound, it will precipitate.
-
Insufficient Mixing: When diluting a DMSO stock, adding the stock too quickly or without adequate mixing creates localized areas of high DMSO concentration that then disperse, leaving the poorly soluble drug to precipitate in the aqueous environment.[15]
Solutions:
-
Always add the stock solution to the final buffer dropwise while vortexing or stirring vigorously.[15]
-
Ensure your final experimental buffer has sufficient buffering capacity to handle the addition of an acidic stock.
-
Consider performing a serial dilution of your stock solution before the final dilution into the medium.
Q5: How should I store this compound solutions?
Answer: Stability is critical for reproducibility. This compound, like its analog Levodopa, can be unstable in aqueous solutions over time.[9][16][17]
-
Aqueous Solutions: It is strongly recommended to prepare acidic aqueous solutions fresh for each experiment.[9][18] If you must store it, keep it at 2-8°C for no longer than 24 hours.
-
DMSO Stock Solutions: DMSO stocks are generally more stable.[19] Aliquot your high-concentration stock into single-use volumes and store them at -20°C or -80°C.[15][20] This prevents degradation from repeated freeze-thaw cycles.
Experimental Protocols & Workflows
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution using dilute hydrochloric acid.
Materials:
-
This compound powder (MW: 213.19 g/mol )
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile, pyrogen-free water
-
Calibrated pH meter
-
Sterile conical tubes and pipettes
Methodology:
-
Calculate the required mass: For 10 mL of a 10 mM solution:
-
Mass (g) = (10 x 10⁻³ L) x (10 x 10⁻³ mol/L) x (213.19 g/mol ) = 0.00213 g = 2.13 mg.
-
-
Weigh this compound: Accurately weigh 2.13 mg of this compound powder and place it in a sterile 15 mL conical tube.
-
Initial Dissolution: Add a small volume (e.g., 200 µL) of 0.1 N HCl directly to the powder. Vortex gently for 30-60 seconds. The powder should dissolve completely, forming a clear solution.
-
Bring to Final Volume: Add sterile water to bring the total volume to 10.0 mL. Vortex thoroughly to ensure a homogenous solution.
-
pH Check (Optional): You can check the pH of the final stock solution. It will be acidic. Do not attempt to neutralize the stock solution itself, as this will cause precipitation. The pH adjustment occurs upon dilution into your final, well-buffered medium.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter.
-
Usage: Use this stock immediately for best results.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (100 mM)
This protocol is ideal for preparing a concentrated stock for long-term storage and use in in vitro assays.
Materials:
-
This compound powder (MW: 213.19 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: For 1 mL of a 100 mM solution:
-
Mass (g) = (1 x 10⁻³ L) x (100 x 10⁻³ mol/L) x (213.19 g/mol ) = 0.0213 g = 21.3 mg.
-
-
Weigh this compound: Accurately weigh 21.3 mg of this compound powder and place it in a sterile tube capable of holding >1 mL.
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 20 µL). Store these aliquots tightly sealed at -20°C or -80°C for long-term stability.
-
Dilution into Aqueous Buffers:
-
Thaw a single aliquot at room temperature immediately before use.
-
To minimize precipitation, add the DMSO stock directly to your final culture medium or buffer while gently vortexing or pipetting up and down.
-
Example: To make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Caption: Decision workflow for preparing this compound stock solutions.
References
- Thakuria, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
- Zevallos, V. F., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?. [Link]
- PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Grosse Daldrup, J-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]
- Miklós, V., & Krisztina, T. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules. [Link]
- Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. [Link]
- ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
- ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- Palma, J. A., & Kaufmann, H. (2014). This compound in neurogenic orthostatic hypotension. Expert Opinion on Orphan Drugs. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Roy, B., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
- Kalantzi, L., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. [Link]
- ResearchGate. (2007).
- Ajanta Pharma. (n.d.).
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
- U.S. Food and Drug Administration. (2014). NORTHERA® (this compound)
- Lopez, G. V., et al. (2007). Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. Movement Disorders. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
- MedPath. (2021). This compound - FDA Drug Approval Details. [Link]
- Impactfactor.org. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in this compound Drug Sub. [Link]
- U.S. Food and Drug Administration. (2014). NORTHERA (this compound) capsules Label. [Link]
- Royal Society of Chemistry. (2011). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry. [Link]
- U.S. Food and Drug Administration. (2013).
- ResearchGate. (2019). In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. [Link]
- Hewitt, L. A., et al. (2016). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Pharmacology in Drug Development. [Link]
- ResearchGate. (2023). In vitro dissolution testing methods for inhaled drugs. [Link]
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Potential for Droxidopa contamination with Dihydroxyphenylacetaldehyde (DOPAL)
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Technical Support Center: Optimizing Droxidopa Extraction from Plasma via Protein Precipitation
Welcome to the technical support center for the optimization of Droxidopa extraction from plasma. This guide is designed for researchers, scientists, and drug development professionals who are working on bioanalytical methods for this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and refine your protein precipitation techniques for robust and reproducible results.
Introduction: The Challenge of this compound Bioanalysis
This compound (L-DOPS) is a synthetic amino acid precursor to norepinephrine, used in treating neurogenic orthostatic hypotension.[1] Accurate quantification of this compound in plasma is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. However, plasma is a complex biological matrix, rich in proteins like albumin that can interfere with analysis, primarily through binding the analyte and causing matrix effects in downstream applications like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Protein precipitation is a rapid, cost-effective, and high-throughput method to remove these interfering proteins.[4][5] While seemingly straightforward, achieving optimal recovery of a polar molecule like this compound, while efficiently removing proteins and minimizing interferences, requires a nuanced understanding of the technique. This guide provides the expertise to navigate these challenges.
Understanding the Key Players: this compound and the Plasma Matrix
This compound's Physicochemical Profile:
This compound is a polar molecule, characterized by its catechol group, amino acid structure, and multiple hydrogen bond donors and acceptors.[6][7] Its molecular weight is 213.19 g/mol , and it is slightly soluble in water.[1] These properties dictate its behavior during extraction; its polarity means it will readily stay in the aqueous phase, but can also be prone to co-precipitation if the conditions are not optimized.
The Plasma Matrix:
Plasma is predominantly water, but contains a high concentration of proteins (e.g., albumin, globulins, fibrinogen), lipids, salts, and other endogenous small molecules.[4] These components can cause significant issues in LC-MS analysis, including:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[2][8]
-
Column Fouling: Precipitated proteins that are not fully removed can clog sensitive HPLC/UHPLC columns, leading to high backpressure and poor chromatographic performance.[9]
-
Analyte Binding: this compound may bind to plasma proteins, and inefficient disruption of this binding will lead to low recovery.[5]
Core Principles: The "How" and "Why" of Protein Precipitation
Protein precipitation works by altering the solvent environment to decrease the solubility of proteins, causing them to aggregate and fall out of solution. The main methods rely on three distinct mechanisms.
Organic Solvent Precipitation
This is the most common method for small molecule bioanalysis. Water-miscible organic solvents like acetonitrile (ACN) or methanol (MeOH) are added to the plasma sample.[10]
Mechanism: These solvents disrupt the hydration shell that keeps proteins soluble. By lowering the dielectric constant of the solution, they reduce the repulsive forces between protein molecules and increase hydrophobic interactions, leading to aggregation and precipitation.[4][11]
Acid Precipitation
Strong acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are used to precipitate proteins.[10]
Mechanism: Acids lower the pH of the plasma, causing proteins to approach their isoelectric point (pI). At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.[12] However, this method is harsh and can cause the analyte to denature or co-precipitate.[13]
Salting Out
This method involves adding a high concentration of a salt, such as ammonium sulfate or zinc sulfate, to the plasma.[10]
Mechanism: The salt ions compete with the proteins for water molecules to maintain their own hydration shells.[14] This strips water away from the protein surface, increasing protein-protein hydrophobic interactions and causing the proteins to precipitate.[15][16] This method is generally milder than acid precipitation but may require subsequent salt removal steps.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the protein precipitation workflow for this compound.
Troubleshooting Common Problems
Q1: My this compound recovery is low and inconsistent. What's happening?
Answer: Low recovery is often multifactorial. Here’s a checklist of potential causes and solutions:
-
Incomplete Protein-Analyte Disruption: this compound may be binding to plasma proteins. Ensure your vortexing/mixing step after adding the precipitation solvent is sufficiently long and vigorous (e.g., 1-2 minutes). This physically disrupts the protein structure and releases the bound drug.[4]
-
Co-precipitation: this compound, being polar, might be getting trapped within the aggregated protein pellet.
-
Optimize Solvent Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[4] If recovery is low, try increasing the ratio slightly. This ensures a more complete "crash" and can reduce the chances of trapping the analyte.
-
Consider Temperature: Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can sometimes result in a cleaner, more compact pellet, potentially reducing co-precipitation.[10]
-
-
Precipitation Agent Choice: While acetonitrile is generally effective, for a highly polar compound like this compound, you might see differences with other agents. A validated method for this compound successfully used methanol with 0.1% formic acid.[17] The acid helps to keep the polar this compound protonated and soluble in the supernatant.
-
Adsorption to Labware: Ensure you are using low-binding polypropylene tubes and pipette tips, as this compound could potentially adsorb to surfaces.
Q2: I'm seeing high variability between my replicates. What should I investigate?
Answer: High coefficient of variation (%CV) points to an inconsistent process.
-
Pipetting Accuracy: At the small volumes often used in bioanalysis, even minor pipetting errors can cause significant variability. Ensure your pipettes are calibrated and use proper technique, especially when handling viscous plasma.
-
Inconsistent Mixing: If samples are not mixed identically, the precipitation efficiency will vary. Use a multi-tube vortexer to ensure all samples receive the same treatment.
-
Incomplete Precipitation: If the incubation time after adding the solvent is too short or inconsistent, the extent of protein removal may differ between samples. Standardize this step (e.g., 5-10 minutes).[4]
-
Supernatant Aspiration: Be extremely careful and consistent when aspirating the supernatant. Disturbing the protein pellet will introduce particulates and variability. Leave a small, consistent amount of supernatant behind rather than trying to aspirate every last microliter.
Q3: My LC-MS/MS data shows significant ion suppression. How can I fix this?
Answer: Ion suppression is a classic matrix effect where co-eluting compounds, often phospholipids, interfere with the ionization of your analyte in the MS source.[2]
-
Switch to Acetonitrile: Acetonitrile (ACN) is generally better at precipitating both proteins and phospholipids compared to methanol.[4] If you are using methanol, switching to ACN is the first step.
-
Optimize Chromatography: Ensure your chromatographic method separates this compound from the bulk of the matrix components that elute early (the "void volume"). A longer or more efficient column can help.
-
"Solvent First" Technique: When using 96-well filtration plates, adding the precipitation solvent to the well before the plasma (the "solvent first" method) can lead to a cleaner filtrate and reduced matrix effects.[18]
-
Consider a Cleanup Step: While it adds a step, a simple post-precipitation pass-through solid-phase extraction (SPE) or phospholipid removal plate can dramatically reduce matrix effects.
Q4: After centrifugation, my supernatant is cloudy or has floating particles.
Answer: This indicates incomplete protein precipitation or a disturbed pellet.
-
Increase Centrifugation Force/Time: A typical spin is 10 minutes at >10,000 x g.[17] If the supernatant is not clear, increase the duration or the g-force to form a more compact pellet.
-
Increase Solvent-to-Plasma Ratio: An insufficient volume of organic solvent can lead to incomplete precipitation, resulting in a "fluffy" pellet that is easily disturbed. A ratio of at least 3:1 (solvent:plasma) is recommended.[4]
-
Allow for Equilibration: Let the samples sit for 5-10 minutes after adding the solvent and mixing, before centrifugation. This allows the protein aggregates to fully form.
Q5: The backpressure on my HPLC/UHPLC system is increasing rapidly.
Answer: This is a strong indicator that precipitated protein is being injected onto your column.[9]
-
Improve Centrifugation: As mentioned above, ensure you are pelleting the proteins effectively.
-
Careful Supernatant Transfer: This is the most likely culprit. When transferring the supernatant to a new plate or vial for injection, ensure you do not disturb the pellet.
-
Use a Filter Plate: A high-throughput alternative to centrifugation is to use a 96-well protein precipitation plate that filters out the precipitated proteins.[19] This can provide a cleaner sample and is less prone to user error during transfer.
-
Install a Guard Column: A guard column is a small, disposable column placed before your analytical column. It will catch any residual protein and protect your expensive analytical column from fouling.
Frequently Asked Questions (FAQs)
Q: What is the best all-around protein precipitation agent for this compound?
A: Acetonitrile (ACN) is widely regarded as the most effective choice for general small molecule LC-MS bioanalysis. It provides excellent protein removal efficiency (>95%) and is also effective at removing a significant portion of interfering phospholipids.[8] A study comparing various agents found ACN to be optimal.[8]
Q: What is the optimal solvent-to-plasma ratio?
A: A ratio of 3 parts organic solvent to 1 part plasma (3:1 v/v) is the most common and effective starting point.[4] For particularly "dirty" samples or if you are experiencing issues, increasing this to 4:1 can be beneficial. Ratios below 3:1 may result in incomplete precipitation.
Q: Should I add the solvent to the plasma, or the plasma to the solvent?
A: When using filtration plates, the "solvent first" method (dispensing solvent into the wells before adding plasma) is highly recommended. This initiates immediate precipitation upon sample addition and prevents the filter from clogging.[18] For standard centrifuge tubes, adding the solvent to the plasma is the conventional and effective workflow.
Q: Can I use methanol instead of acetonitrile?
A: Yes, methanol can be used and is sometimes preferred for highly polar analytes as it may offer better solubility for the target compound. A published method for this compound uses methanol with 0.1% formic acid.[17] However, be aware that methanol is generally less efficient at precipitating proteins and, crucially, phospholipids, which can lead to greater matrix effects in LC-MS.[4]
Data & Workflow Visualization
Table 1: Comparison of Common Protein Precipitation Agents for this compound Extraction
| Precipitating Agent | Mechanism | Recommended Ratio (v/v) | Advantages | Disadvantages |
| Acetonitrile (ACN) | Solvent-induced denaturation, disrupts hydration shell[11] | 3:1 or 4:1 | Excellent protein removal (>95%)[8], Good phospholipid removal, Clean supernatant, Highly compatible with LC-MS. | Can sometimes cause lower recovery for very polar analytes compared to methanol. |
| Methanol (MeOH) | Solvent-induced denaturation, disrupts hydration shell[11] | 3:1 or 4:1 | May improve recovery of highly polar analytes, Less viscous than ACN mixtures. | Less efficient protein removal than ACN[4], Poor phospholipid removal (risk of ion suppression)[2], Can result in a "fluffier" pellet. |
| Trichloroacetic Acid (TCA) | Acid-induced precipitation at isoelectric point[12] | 10-20% solution, 1:1 or 2:1 | Very effective at protein removal[8], Can be used for non-MS applications. | Harsh method, risk of analyte degradation or co-precipitation[13], Denatures analyte (not suitable for activity assays), Can interfere with LC-MS if not neutralized. |
Diagram 1: General Experimental Workflow for Protein Precipitation
Caption: Standard workflow for this compound extraction using protein precipitation.
Diagram 2: Mechanisms of Protein Precipitation
Caption: How different agents cause protein aggregation and precipitation.
Detailed Experimental Protocol: Acetonitrile Precipitation
This protocol is a robust starting point for extracting this compound from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma (thawed at room temperature)
-
Acetonitrile (LC-MS grade)
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-¹³C₂,¹⁵N
-
1.5 mL low-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Prepare Working Solutions: Prepare stock and working solutions of this compound and the internal standard (IS) in an appropriate solvent (e.g., methanol or 0.1 N HCl).[17]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the IS working solution to the plasma.
-
Vortex: Briefly vortex the sample for 5-10 seconds to mix.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the tube (for a 3:1 ratio). Dispense the solvent with force to promote initial mixing.
-
Vortex Vigorously: Immediately cap the tube and vortex vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to form a tight protein pellet.[17]
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial. Be careful not to disturb the pellet.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the sample in a smaller volume (e.g., 100 µL) of the initial mobile phase of your LC method. This step also performs a solvent exchange, which can improve peak shape.
-
Analysis: Inject the sample into the LC-MS/MS system for analysis.
References
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- This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC Intern
- A model mechanism for protein precipitation by caprylic acid: application to plasma purific
- Technical Tip: Protein Precipit
- How Organic Solvents Affect Protein Precipitation: Key Insights - Let's Talk Academy. [Link]
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPIT
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- Ammonium Sulfate Protein Precipitation: The key to Salting-Out - G-Biosciences. [Link]
- Protein Precipit
- Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchG
- salting out.pptx.
- Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. | Semantic Scholar. [Link]
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- Sample Prepar
- Are sample prep approaches the same for both large and small molecules? | Trust Your Science 17. [Link]
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- (PDF)
- extraction of drug from biological m
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Technical Support Center: Droxidopa Administration in Conscious Rodents
Introduction and Core Concepts
Welcome to the technical support guide for the administration of Droxidopa (L-DOPS) in conscious rodent models. As a synthetic amino acid precursor to norepinephrine, this compound is a critical tool for investigating cardiovascular and neurological conditions, particularly neurogenic orthostatic hypotension (nOH).[1][2] However, the success of such studies hinges on precise and consistent administration techniques that minimize animal stress and ensure reliable pharmacokinetics.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their methodologies for optimal data quality and animal welfare.
Core Scientific Principles at a Glance
-
What is this compound's mechanism of action? this compound is a prodrug that is systemically converted to norepinephrine by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzymatic conversion bypasses the rate-limiting step in norepinephrine synthesis, effectively increasing norepinephrine levels in both the peripheral and central nervous systems.[4][5] This action helps to increase vascular tone and raise blood pressure.[2]
-
Why is the choice of administration route so critical? The route of administration directly impacts the bioavailability, absorption rate, and ultimately, the pharmacokinetic and pharmacodynamic profile of this compound. An inappropriate technique can lead to high data variability, animal injury, or experimental failure. For instance, oral administration is subject to first-pass metabolism, while parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injections offer more direct systemic access.
-
What are the primary challenges with this compound administration in rodents?
-
Solubility and Stability: this compound is only slightly soluble in water, and its stability can be compromised by changes in pH and temperature.[2][6] Preparing a stable, homogenous solution or suspension is paramount.
-
Animal Stress: Handling and administration procedures can induce a stress response in conscious rodents, leading to endogenous catecholamine release. This can confound the experimental results by altering baseline cardiovascular parameters.
-
Dosage Accuracy: Due to the small volumes administered to rodents, minor errors in formulation concentration or injection volume can lead to significant dosing inaccuracies.
-
This compound Formulation and Handling: FAQs
This section addresses the most frequent questions regarding the preparation of this compound for in-vivo studies.
-
Q: What is the recommended vehicle for this compound?
-
A: For a simple suspension, sterile water is often used. However, given this compound's slight solubility in water, this can lead to dosing inconsistencies.[2][7] A common and effective vehicle is 0.5% methylcellulose in sterile water, which helps to create a uniform and stable suspension. For solutions, adjusting the pH with a biocompatible acid (like HCl) to create a salt form can improve solubility, but this must be done cautiously to avoid tissue irritation. Always ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 5-8 for parenteral routes).
-
-
Q: How should I prepare and store this compound formulations?
-
A: this compound is susceptible to degradation under acidic, alkaline, and high-temperature conditions.[6] It is recommended to prepare fresh solutions or suspensions daily. If using an aqueous solution, it should not be stored for more than one day.[7] Protect the formulation from light to prevent photodegradation. Store the solid compound at -20°C for long-term stability.[7]
-
-
Q: My this compound suspension appears non-homogenous. What should I do?
-
A: This is a critical issue that can lead to dose variability.
-
Increase Mixing Energy: Ensure you are vortexing or sonicating the suspension thoroughly just before drawing each dose.
-
Optimize Vehicle: If using water, switch to a vehicle with a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
Particle Size: If possible, use a micronized form of this compound powder to improve suspension quality.
-
-
Troubleshooting by Administration Route
This section provides specific troubleshooting guidance for the most common administration routes in conscious rodents.
Oral Gavage (PO)
Oral gavage is a common method for its clinical relevance. However, it is technically demanding and carries a high risk of procedural error.
-
Q: I'm observing high variability in my data following oral gavage. What's the cause?
-
A: High variability is a classic sign of inconsistent administration.
-
Improper Placement: The gavage needle may be delivering the dose to the esophagus instead of the stomach, leading to reflux and variable absorption. Ensure you are measuring the needle length correctly (from the tip of the nose to the last rib) and feel for the slight resistance of the esophagus followed by smooth passage into the stomach.
-
Food in Stomach: The presence of food can significantly delay and reduce the absorption of this compound.[8][9] For pharmacokinetic studies, fasting the animals overnight (with free access to water) is recommended to standardize absorption.
-
Suspension In-homogeneity: As noted earlier, ensure the suspension is vigorously mixed immediately before each animal is dosed.
-
-
-
Q: The animal is exhibiting signs of distress (coughing, choking) during or after gavage. What went wrong?
-
A: This is a critical safety issue and indicates accidental administration into the trachea.
-
Immediate Action: Stop the procedure immediately. If the volume is small, the animal may recover, but it should be monitored closely for signs of respiratory distress.
-
Root Cause: This error is almost always due to improper head and neck alignment or forcing the gavage needle. The animal must be properly restrained with the head and neck extended in a straight line to facilitate passage into the esophagus. Never force the needle; if you meet firm resistance, withdraw and reposition.
-
Prevention: Practice on a training model or under the supervision of an experienced technician. Use flexible-tipped gavage needles to minimize the risk of tracheal perforation.
-
-
Intraperitoneal (IP) Injection
IP injection is favored for its rapid absorption and relative ease of administration. However, it is not without potential complications.
-
Q: My experimental results are inconsistent, and some animals appear lethargic or show signs of abdominal pain.
-
A: This combination suggests mis-injection or irritation.
-
Intestinal or Organ Injection: The most common error is injecting the compound directly into an organ (e.g., cecum, bladder, liver) or the intestinal lumen. This leads to poor absorption, local inflammation, and peritonitis.
-
Technique Refinement: Ensure you are injecting into the lower right quadrant of the abdomen to avoid the cecum and bladder. Tent the skin and abdominal wall, and insert the needle at a shallow angle (~15-20 degrees) just through the peritoneal lining. Aspirate gently before injecting; if you draw back fluid (urine, blood, intestinal contents), withdraw and use a new needle at a different site.
-
Formulation Irritation: An improper pH or high concentration of the this compound formulation can cause chemical peritonitis. Verify the pH of your vehicle and consider diluting the dose into a larger, more tolerable volume if necessary.
-
-
Subcutaneous (SC) Injection
SC injection is the least invasive parenteral route but can have slower, more variable absorption.
-
Q: I'm observing slow onset of action and some animals have developed skin lesions at the injection site.
-
A: This points to issues with absorption and formulation compatibility.
-
Slow Absorption: The subcutaneous space is less vascularized than the peritoneal cavity, leading to slower absorption. This may or may not be suitable for your experimental timeline. The peak plasma level (Tmax) of this compound is typically around 2-4 hours after oral dosing, and SC administration may further prolong this.[8][9]
-
Site Necrosis/Irritation: Skin lesions are a sign of an irritant formulation. This compound's catechol structure can be reactive. Ensure the pH is neutral. If the problem persists, consider a different vehicle or a more dilute formulation. Rotate injection sites if repeated dosing is required.
-
Injection Volume: Do not inject large volumes subcutaneously. For mice, a volume of 100-200 µL is standard. Larger volumes can create a "bubble" that is poorly absorbed and can cause tissue damage.
-
-
Protocols and Data Summaries
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation: Fast the mouse for 4-6 hours (water ad libitum). Prepare the this compound suspension (e.g., in 0.5% methylcellulose) and vortex thoroughly.
-
Dosage Calculation: Calculate the required volume based on the animal's most recent body weight. A typical dose volume is 5-10 mL/kg.
-
Restraint: Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the tip of the sternum.
-
Intubation: Gently insert the needle into the side of the mouth, pass over the tongue, and advance it down the esophagus. You should not feel any "bumps" (tracheal rings).
-
Delivery: Once the needle is in place, slowly administer the compound.
-
Withdrawal & Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor for at least 15 minutes for any signs of distress.
Data Presentation Tables
Table 1: this compound Pharmacokinetic Parameters (Human Data for Reference)
| Parameter | Value (Fasted State) | Value (Fed State) | Citation |
| Tmax (Median) | 2.00 hours | 4.00 hours | [8][9] |
| Cmax (Mean) | 3160 ng/mL | 2057 ng/mL | [8][9] |
| AUC (Mean) | 13,857 hng/mL | 10,927 hng/mL | [8][9] |
| Elimination Half-life | ~2.5 hours | ~2.6 hours | [8][10] |
Note: Rodent-specific PK data can vary. This table serves as a general guide to the expected impact of food on absorption.
Table 2: Recommended Dosing & Vehicle Summary
| Administration Route | Recommended Volume (Mouse) | Recommended Volume (Rat) | Recommended Vehicle | Key Consideration |
| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg | 0.5% Methylcellulose | Fasting required for consistent absorption. |
| Intraperitoneal (IP) | 10 mL/kg | 5-10 mL/kg | Sterile Saline, PBS | Inject in lower right quadrant; check for irritation. |
| Subcutaneous (SC) | 5-10 mL/kg | 5 mL/kg | Isotonic, neutral pH buffer | Slower absorption; risk of site irritation. |
Visualizations: Workflows and Pathways
Diagram 1: this compound's Mechanism of Action
Caption: Conversion pathway of this compound to Norepinephrine.
Diagram 2: Troubleshooting Administration Variability
Caption: Decision tree for troubleshooting data variability.
References
- GlobalRx. (n.d.). Clinical Profile of this compound 200mg Capsules.
- Palma, J. A., & Kaufmann, H. (2015). This compound in neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy, 13(8), 875-891. [Link]
- Wikipedia. (2024). This compound. [Link]
- Patsnap Synapse. (2024).
- ResearchGate. (n.d.). Possible mechanisms of action of this compound.
- Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): A Norepinephrine Prodrug. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(4), 305-312.
- U.S. Food and Drug Administration. (2013).
- ResearchGate. (n.d.).
- Wurtman, R. J., & Romero, J. A. (1972). Effects of L-Dopa on Norepinephrine Metabolism in the Brain. Proceedings of the National Academy of Sciences, 69(7), 1871-1875.
- Wikipedia. (2024). L-DOPA.
- Neuromaniac. (2020). NEUROSCIENCE: BIOSYNTHESIS OF NORADRENALINE (NOREPINEPHRINE) - TYROSINE, L-DOPA, DOPAMINE PRECURSORS. YouTube.
- ResearchGate. (n.d.). Pharmacokinetic Parameters of this compound [Table].
- Hewitt, L. A., et al. (2016). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Pharmacology in Drug Development, 5(4), 318-324. [Link]
- Hewitt, L. A., et al. (2016). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. PMC. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Kumar, P., et al. (2017). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. Journal of Chromatographic Science, 55(2), 184-193. [Link]
- Noble, M., et al. (2022). This compound in Critical Care: A Systematic Review of an Emerging Off-Label Practice. Journal of Clinical Medicine, 11(23), 7088.
- Espay, A. J., et al. (2021). This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach. International Journal of General Medicine, 14, 4485-4490. [Link]
- Thompson, V. V., et al. (2019). Initiation of this compound during hospital admission for management of refractory neurogenic orthostatic hypotension in severely ill patients. Journal of Clinical Hypertension, 21(10), 1530-1535. [Link]
- Espay, A. J., et al. (2021).
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- 1. Articles [globalrx.com]
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- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
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- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Supine Hypertension in Animal Models
Welcome to the technical support center for researchers navigating the complexities of supine hypertension as a side effect in animal models. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to ensure the integrity of your research and the welfare of your animal subjects. Supine hypertension, often co-occurring with orthostatic hypotension, is a challenging manifestation of autonomic dysfunction frequently encountered in models of neurodegenerative diseases and spinal cord injury. This resource will equip you with the knowledge to anticipate, manage, and interpret this phenomenon effectively.
Frequently Asked Questions (FAQs)
Q1: What is supine hypertension and why is it relevant in my animal model?
A: Supine hypertension (SH) is a condition characterized by an elevated blood pressure when the animal is in a resting, horizontal (supine) position.[1][2][3] It is often a component of a broader cardiovascular autonomic dysfunction, which is a common non-motor symptom in animal models of synucleinopathies like Parkinson's disease and multiple system atrophy (MSA).[4][5] The relevance to your research is significant; uncontrolled hypertension can introduce confounding variables, impact animal welfare, and potentially lead to adverse events such as organ damage, particularly to the kidneys and heart.[6][7]
Q2: My animal model also exhibits orthostatic hypotension. How are these two conditions related?
A: The coexistence of supine hypertension and orthostatic hypotension (OH) is a classic sign of autonomic failure.[2][3][8] The autonomic nervous system is responsible for regulating blood pressure during postural changes.[9] In a healthy animal, changing to an upright posture triggers a sympathetic response that constricts blood vessels and maintains blood pressure. In models with autonomic dysfunction, this response is impaired, leading to a drop in blood pressure upon standing (orthostatic hypotension).[2] Conversely, in the supine position, the lack of proper autonomic feedback can lead to an unchecked rise in blood pressure.[3][8]
Q3: What are the common animal models where supine hypertension is observed?
A: Supine hypertension is frequently observed in animal models that replicate human diseases with autonomic nervous system involvement. These include:
-
Models of Parkinson's Disease and Multiple System Atrophy (MSA): These models often recapitulate the neurodegenerative processes that lead to cardiovascular autonomic dysfunction.[4][5]
-
Spinal Cord Injury (SCI) Models: High-level spinal cord injuries can disrupt the descending sympathetic pathways that regulate blood pressure, leading to autonomic dysreflexia, which can manifest as severe hypertension.[10][11][12][13]
-
Models of Pure Autonomic Failure (PAF): These models are specifically designed to study the effects of autonomic nervous system failure.[2][8]
-
Genetically Engineered Models: Rodent models with genetic modifications targeting components of the renin-angiotensin-aldosterone system (RAAS) or sympathetic nervous system can also exhibit supine hypertension.[14][15][16]
Q4: Can anesthesia induce or worsen supine hypertension during my experiments?
A: Anesthetic agents can have significant effects on cardiovascular stability and may exacerbate pre-existing supine hypertension or induce blood pressure lability.[17][18][19] For instance, certain agents can interfere with autonomic reflexes, while others may have direct effects on heart rate and vascular tone.[20][21] Careful selection and titration of anesthetics are crucial. A balanced anesthetic protocol, potentially combining injectable and inhalant agents, may provide better hemodynamic stability.[19] Continuous monitoring of vital signs during anesthesia is mandatory.[17][18]
Troubleshooting Guide
This section provides a systematic approach to common challenges encountered when managing supine hypertension in animal models during experimental procedures.
Issue 1: Unexpected, Acute Spike in Blood Pressure During Monitoring or a Procedure
-
Immediate Actions:
-
Confirm the Reading: Quickly verify the reading to rule out a technical artifact. Check the placement and fit of the blood pressure cuff or the patency of the arterial catheter.[22][23]
-
Assess the Animal's Condition: Check for any signs of distress, pain, or changes in anesthetic depth.
-
Pause the Procedure: Temporarily halt any experimental manipulations that could be causing a noxious stimulus.
-
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Technical Artifact | Re-check cuff size and placement; ensure it is at the level of the heart.[22] For direct monitoring, flush the arterial line to ensure patency.[22] |
| Inadequate Anesthesia or Analgesia | Assess the depth of anesthesia. Administer a supplemental dose of anesthetic or analgesic as per your approved protocol.[20][21] |
| Noxious Stimulus | Identify and mitigate any potential sources of pain or discomfort. |
| Autonomic Dysreflexia (in SCI models) | Check for stimuli below the level of injury, such as a distended bladder or bowel. If suspected, manage according to your institution's guidelines for autonomic dysreflexia. |
| "White Coat" Hypertension | In conscious animals, allow for an acclimation period in a quiet environment before taking measurements.[24] |
-
Long-Term Solutions & Prevention:
Issue 2: Difficulty Maintaining Stable Anesthesia in Animals with Supine Hypertension
-
Problem: Animals with underlying autonomic dysfunction may exhibit significant blood pressure fluctuations under anesthesia, making it challenging to maintain a stable plane of anesthesia.
-
Causality: The compromised baroreflexes in these animals mean they cannot compensate for the cardiovascular depressant effects of many anesthetic agents.[3]
-
Management Strategy:
-
Pre-Anesthetic Assessment: Whenever possible, obtain baseline blood pressure readings in the conscious state to understand the animal's specific hemodynamic profile.
-
Anesthetic Protocol Selection:
-
Consider a multi-modal approach that combines lower doses of several agents to minimize the side effects of any single drug.[19]
-
Protocols combining dexmedetomidine-ketamine with isoflurane and a continuous rate infusion of ketamine have shown to provide good stability.[18]
-
Avoid agents known to cause significant vasodilation or cardiac depression if possible.[21]
-
-
Intra-operative Support:
-
Administer intravenous fluids at a conservative rate to maintain preload without exacerbating hypertension.[21]
-
Have cardiovascular support drugs, such as vasopressors, readily available for immediate use in case of severe hypotension.
-
-
Issue 3: Inconsistent or Non-Reproducible Blood Pressure Readings
-
Problem: High variability in blood pressure measurements between sessions or within the same session.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Improper Technique | Standardize the measurement procedure. Use the same cuff size, placement location, and animal position for every measurement.[22][23] Ensure the individual taking the measurements is properly trained. |
| Animal Stress | Acclimate the animal to the restraint and measurement procedure over several days before recording data.[25] Conduct measurements in a quiet, dedicated space. |
| "White Coat" Effect | Discard the first few readings of a session, as they are often artificially elevated due to stress.[24] |
| Underlying Physiological Variability | In models of autonomic dysfunction, blood pressure lability is an inherent feature.[26] Consider continuous telemetric monitoring for a more accurate representation of the blood pressure profile over time.[27] |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Monitoring in Rodent Models
This protocol is adapted for animals with potential supine hypertension and autonomic instability.
-
Acclimation: For at least 3-5 days prior to data collection, acclimate the animal to the restraint device and the environment where measurements will be taken.
-
Environment: Ensure the room is quiet and has a stable temperature.
-
Restraint: Gently place the animal in an appropriate restrainer. Allow the animal to remain in the restrainer for 5-10 minutes before starting measurements.[25]
-
Cuff Placement: Select a cuff with a width that is approximately 40% of the circumference of the tail or limb.[22] Place the cuff consistently at the same location for all measurements.
-
Measurement:
-
Record Keeping: Document the cuff size, location, and the animal's disposition for each session to ensure consistency.
Protocol 2: Administration of a Test Compound and Subsequent Blood Pressure Monitoring
-
Baseline Measurement: Following the procedures in Protocol 1, obtain a stable baseline blood pressure reading before administering the test compound.
-
Substance Preparation: Ensure the compound is properly formulated. For parenteral administration, substances should be sterile, isotonic, and at a physiological pH.[28] Poorly soluble compounds may be prepared as a suspension, but care must be taken to ensure uniform dosing.[29]
-
Route of Administration: Choose the appropriate route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral gavage) based on the experimental design and the properties of the compound.[30][31][32]
-
Post-Administration Monitoring:
-
Immediately after administration, begin monitoring blood pressure continuously or at frequent, regular intervals as dictated by the expected pharmacokinetics of the compound.
-
Continue to monitor the animal for any adverse reactions.
-
Record blood pressure readings at pre-determined time points.
-
Visualizations
Decision-Making Workflow for Acute Hypertensive Events
Caption: Autonomic dysfunction leading to SH and OH.
Data Summary
Table 1: Anesthetic Protocols and Cardiovascular Stability
| Anesthetic Protocol | Key Characteristics | Impact on Cardiovascular Stability | Reference |
| Dexmedetomidine-Ketamine | Injectable combination | Provides effective anesthesia for short durations, but depth may diminish over time, requiring supplementation. | [18] |
| Dexmedetomidine-Ketamine + Isoflurane | Combined injectable and inhalant | Offers improved anesthetic stability compared to injectable alone. | [18] |
| Dexmedetomidine-Ketamine + Isoflurane + Ketamine CRI | Multi-modal approach with continuous rate infusion | Provides the most consistent anesthesia depth and stable vital signs, enhancing physiological stability. | [17][18] |
| Ketamine + Xylazine | Common injectable combination | Effective, but ketamine can increase sympathetic tone, which may be a concern in hypertensive animals. | [19][20] |
| Isoflurane or Sevoflurane (Mask Induction) | Inhalant only | Mask induction can be stressful and lead to sympathetic stimulation, potentially worsening hypertension. | [21] |
References
- Anesthetic Protocols for Enhancing Physiological Stability in Rabbits During Hemorrhagic Shock - PubMed. (2025).
- Anesthetic Protocols for Enhancing Physiological Stability in Rabbits During Hemorrhagic Shock - PMC - NIH. (n.d.).
- A review on experimental surgical models and anesthetic protocols of heart failure in rats. (n.d.). Journal of Veterinary Medical Science.
- Anaesthesia for cardiac p
- Anesthetic management of small animals with preexisting cardiac conditions (Proceedings). (2011). DVM 360.
- Diabetes and Cardiovascular Autonomic Dysfunction: Application of Animal Models - PMC - PubMed Central. (n.d.). Frontiers in Neuroscience.
- Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PubMed Central. (n.d.). Hypertension.
- Management Strategies for Comorbid Supine Hypertension in Patients with Neurogenic Orthostatic Hypotension - PMC - PubMed Central. (2021). Current Hypertension Reports.
- Association between supine hypertension and orthostatic hypotension in autonomic failure - PubMed. (n.d.). Hypertension.
- Syndrome of Supine Hypertension with Orthostatic Hypotension: Pathophysiology and Clinical Approach - PMC - PubMed Central. (n.d.). Cureus.
- Autonomic dysfunction in multiple system atrophy: from pathophysiology to clinical manifestations - PMC - PubMed Central. (2025).
- Supine hypertension in Parkinson's disease and multiple system atrophy - PubMed. (n.d.). Clinical Autonomic Research.
- Blood Pressure Management in Small Animals: A Technician's Guide. (2020). VetFolio.
- Animal models of hypertension and concurrent organs injury - PMC - NIH. (n.d.). Journal of Cardiovascular Development and Disease.
- Spinal cord blood flow and systemic blood pressure after experimental spinal cord injury in r
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011).
- Blood Pressure in Small Animals - Part I*: Hypertension and hypotension and an update on technology. (2008). European Journal of Companion Animal Practice.
- Mechanisms of spontaneous hypertension in rats - PubMed. (n.d.). Clinical Science and Molecular Medicine. Supplement.
- Management of Supine Hypertension Complicating Neurogenic Orthost
- Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.).
- Blood Pressure Monitoring From a Veterinary Nursing Perspective, Part 2: Techniques. (n.d.). Today's Veterinary Nurse.
- Syndrome of Supine Hypertension with Orthostatic Hypotension. A Nightmare for Physicians - Innovations in Cardiac Rhythm Management. (2016).
- Arterial Pressure Monitoring in Mice - PMC - PubMed Central. (n.d.). Journal of Visualized Experiments.
- The Autonomic Nervous System's Dynamic Role in Blood Pressure Regulation: Insights from Physiological and Pathological States. | European Journal of Cardiovascular Medicine. (2024). European Journal of Cardiovascular Medicine.
- Cardiovascular autonomic dysfunction in animal models of Parkinson's disease - PubMed. (2011). Journal of Parkinson's Disease.
- Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.). University of Michigan.
- The Animal Model of Spinal Cord Injury as an Experimental Pain Model - PubMed Central. (2011). The Open Pain Journal.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. (n.d.).
- Hypertension model in r
- Administration and Blood Collection From Laboratory Animals | PDF - Scribd. (n.d.). Scribd.
- Development of a Spinal Cord Injury Model Permissive to Study the Cardiovascular Effects of Rehabilitation Approaches Designed to Induce Neuroplasticity - PubMed Central. (n.d.). Biomedicines.
- Experimental high thoracic spinal cord injury impairs the cardiac and cerebrovascular response to orthostatic challenge in rats - American Physiological Society Journal. (2021).
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- 3. Syndrome of Supine Hypertension with Orthostatic Hypotension. A Nightmare for Physicians [innovationsincrm.com]
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Improving the precision and accuracy of Droxidopa quantification methods
A comprehensive resource for researchers, scientists, and drug development professionals to enhance the precision and accuracy of Droxidopa quantification methods. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting, FAQs, and validated protocols.
Introduction
This compound (L-threo-3,4-dihydroxyphenylserine) is a crucial therapeutic agent for treating neurogenic orthostatic hypotension (NOH).[1] As a synthetic amino acid precursor to norepinephrine, its accurate quantification in biological matrices is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and clinical research.[1] This guide is designed to address the common and complex challenges encountered during the bioanalysis of this compound, offering field-proven insights and solutions to ensure data integrity and methodological robustness.
The inherent physicochemical properties of this compound, coupled with the complexity of biological matrices, present unique analytical challenges. Issues such as matrix effects, analyte stability, and chromatographic resolution can significantly impact the precision and accuracy of quantification. This center provides a structured approach to troubleshooting these issues, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to this compound analysis, providing concise and actionable answers.
General Questions
Q1: What is the most common analytical technique for this compound quantification in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound bioanalysis.[1] Its high sensitivity and selectivity allow for accurate quantification even at low concentrations, which is critical for pharmacokinetic studies.[1][2] While HPLC with UV or electrochemical detection has been used, LC-MS/MS offers superior specificity, minimizing interferences from the complex biological matrix.[3][4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A2: A SIL-IS, such as L-threo-Droxidopa-13C2,15N, is highly recommended because it shares nearly identical physicochemical properties with the analyte.[1][5] This ensures that it co-elutes and experiences similar matrix effects (ion suppression or enhancement) and variability during sample processing.[5] Using a SIL-IS is a core principle of regulated bioanalysis and is strongly advocated by regulatory bodies like the FDA and EMA to ensure the highest accuracy and precision.[5]
Q3: What are the typical validation parameters for a this compound bioanalytical method?
A3: A robust this compound bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA).[1] Key validation parameters include:
-
Linearity: Demonstrating a linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
-
Selectivity and Specificity: Ensuring no significant interference from endogenous matrix components.[1]
-
Matrix Effect: Assessing and mitigating ion suppression or enhancement.[1][6]
-
Recovery: Determining the efficiency of the extraction process.[1]
-
Stability: Evaluating the analyte's stability under various conditions (freeze-thaw, short-term, long-term).[1][7]
Sample Preparation
Q4: What is the most effective sample preparation technique for this compound in plasma?
A4: Protein precipitation is a common, straightforward, and effective method for preparing plasma samples for this compound analysis.[1][2] This technique involves adding a solvent like methanol (often containing 0.1% formic acid) to precipitate plasma proteins, followed by centrifugation to collect the supernatant containing the analyte.[1] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can provide a cleaner extract and minimize matrix effects.[4][8]
Q5: How can I prevent the degradation of this compound during sample collection and storage?
A5: this compound is susceptible to degradation under certain conditions, including acid/base hydrolysis and thermal stress.[9][10][11] To ensure stability, plasma samples should be collected in tubes containing an anticoagulant like K2-EDTA and immediately placed on ice. For long-term storage, samples should be kept at -70°C or lower. It is also crucial to evaluate the stability of this compound through rigorous freeze-thaw and bench-top stability experiments as part of method validation.[7] Some protocols also recommend the addition of stabilizers like reduced L-glutathione and EGTA to the plasma.[12]
Chromatography & Mass Spectrometry
Q6: What type of HPLC/UPLC column is best suited for this compound analysis?
A6: A reverse-phase C18 column is commonly used and provides good retention and peak shape for this compound.[1][3] For challenging separations, especially from endogenous isomers or metabolites, an amide column has also been shown to be effective.[2] The choice of column will depend on the specific method requirements, including the need to separate this compound from potential interferences.
Q7: What are the optimal mass spectrometry settings for this compound?
A7: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[1] The Multiple Reaction Monitoring (MRM) scan type is used for quantification.
-
Common MRM Transition: The precursor-to-product ion transition of m/z 214.2 → m/z 152.0 is frequently used for this compound.[2]
-
Internal Standard Transition: For the SIL-IS L-threo-Droxidopa-13C2,15N, a common transition is m/z 217.2 → m/z 152.0.[1]
It is essential to optimize parameters like collision energy and source-dependent settings for the specific instrument being used.
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound quantification.
Guide 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.[13] 2. Secondary Interactions: Analyte interacting with active sites on the column packing. 3. Mismatched Sample Solvent: Sample solvent is stronger than the initial mobile phase.[14] | 1. Implement Column Protection: Use a guard column and replace it regularly.[15] Backflush the analytical column if pressure is high. 2. Optimize Mobile Phase: Add a competitor (e.g., a small amount of a suitable amine) to the mobile phase to block active sites. Ensure mobile phase pH is appropriate for this compound's pKa. 3. Solvent Matching: Dissolve the final extracted sample in a solvent that is as weak as or weaker than the initial mobile phase.[14] |
| Peak Fronting | 1. Column Overload: Injecting too high a concentration of the analyte.[13] 2. Incompatible Sample Solvent: The sample solvent is significantly different from the mobile phase.[14] | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[14] 2. Reconstitute in Mobile Phase: Ensure the final sample is dissolved in the initial mobile phase conditions. |
| Broad Peaks | 1. Extra-Column Volume: Excessive tubing length or diameter between the column and detector.[16] 2. Low Temperature: Column temperature is too low, leading to slow mass transfer.[16] 3. Contaminated Guard/Analytical Column: Particulate matter or strongly retained compounds are interfering with chromatography.[16] | 1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length. 2. Increase Column Temperature: Use a column oven to maintain a consistent and elevated temperature (e.g., 40°C). 3. Clean/Replace Columns: Replace the guard column. If the problem persists, attempt to wash the analytical column with a strong solvent or replace it.[16] |
Guide 2: Inaccurate or Imprecise Results (Failing QC Samples)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High Variability (%CV > 15%) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps. 2. Matrix Effects: Significant and variable ion suppression or enhancement between samples.[6] 3. Internal Standard Issues: Degradation of IS stock, incorrect IS concentration, or use of a non-ideal IS. | 1. Automate/Standardize Workflow: Use calibrated pipettes and consider automated sample preparation systems for high-throughput analysis. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering matrix components (e.g., phospholipids).[6] Diluting the sample can also mitigate matrix effects.[17] 3. Verify IS Integrity: Prepare fresh IS stock and working solutions. Use a stable isotope-labeled IS whenever possible.[5][17] |
| Inaccurate Results (%Bias > 15%) | 1. Calibration Curve Issues: Incorrect preparation of standards, poor curve fit, or using an inappropriate weighting model. 2. Analyte/IS Stability: Degradation of this compound or the internal standard in the matrix or in the autosampler.[7] 3. In-source Fragmentation: Uncontrolled fragmentation of the analyte in the MS source can lead to a loss of the precursor ion signal.[18][19] | 1. Re-prepare Calibrators & Optimize Curve: Prepare fresh calibration standards from a separate stock solution than the QCs. Evaluate different regression models (e.g., 1/x² weighting) to ensure the best fit.[2] 2. Conduct Stability Experiments: Perform rigorous stability testing (bench-top, freeze-thaw, long-term) to understand degradation patterns and implement appropriate handling procedures.[1][7] 3. Optimize MS Source Parameters: Tune source parameters (e.g., voltages, gas flows, temperature) to minimize in-source fragmentation while maintaining adequate sensitivity.[20] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: this compound Quantification in Human Plasma via LC-MS/MS
This protocol is a representative example and should be fully validated before implementation.
1. Materials and Reagents
-
This compound analytical standard
-
L-threo-Droxidopa-13C2,15N (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 N HCl or methanol.[1]
-
IS Stock (1 mg/mL): Accurately weigh and dissolve L-threo-Droxidopa-13C2,15N in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Validated HPLC or UPLC system |
| Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Gradient | A suitable gradient to ensure separation from endogenous interferences |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: 214.2 -> 152.0; IS: 217.2 -> 152.0[1][2] |
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentration of unknown samples.[2]
Workflow Diagram: Bioanalytical Method for this compound
This diagram illustrates the complete workflow from sample receipt to final data reporting, emphasizing quality control checkpoints.
Caption: End-to-end workflow for this compound bioanalysis.
Diagram: Mitigating Matrix Effects
This diagram outlines the decision-making process for identifying and mitigating matrix effects in bioanalysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- BenchChem. Navigating Regulatory Landscapes: A Guide to Using Stable Isotope-Labeled Internal Standards in this compound Bioanalysis.
- Benchchem. Application Note: Quantification of this compound in Human Plasma using a Validated LC-MS/MS Method.
- PubMed. Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study.
- Impactfactor. Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in this compound Drug Sub.
- ijpar. Analytical Method Development and Validation of this compound By Using HPLC Method.
- PubMed. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR.
- SciSpace. Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma.
- Semantic Scholar. Development and validation of LC-MS/MS method for the estimation of this compound in Human Plasma.
- SciSpace. (Open Access) Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. (2016).
- PubMed Central. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects.
- ResearchGate. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR | Request PDF.
- ResearchGate. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation | Request PDF.
- SCION Instruments. HPLC Troubleshooting Guide.
- IJSDR. Troubleshooting in HPLC: A Review.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Chrom-Tech. HPLC Troubleshooting Guide.
- PubMed. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation.
- PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices.
- PubMed. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification.
- Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
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Technical Support Center: Strategies to Minimize Variability in Droxidopa Pharmacokinetic Studies
Answering your questions about minimizing variability in Droxidopa pharmacokinetic studies.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound pharmacokinetic (PK) studies. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide expert-driven strategies in a direct question-and-answer format to enhance the precision, reliability, and integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound PK
Q1: What is the fundamental metabolic pathway of this compound, and why is it important for PK studies?
A1: this compound (L-threo-dihydroxyphenylserine) is a prodrug, meaning it is converted into its active form within the body.[1] Its primary mechanism involves enzymatic conversion to norepinephrine by Dopa Decarboxylase (DDC), an enzyme found throughout the body.[1][2][3] this compound is also metabolized by Catechol-O-methyltransferase (COMT) into an inactive metabolite, 3-O-methyl-DOPS.[3][4]
Understanding this pathway is critical because the efficiency of these enzymes can be a major source of inter-individual variability. Any factor that influences DDC or COMT activity, such as co-administered drugs or genetic polymorphisms, can alter this compound's PK profile.
Caption: this compound's metabolic pathway and points of potential drug interactions.
Q2: What are the primary, controllable sources of variability in this compound PK studies?
A2: The most significant and controllable sources of variability stem from study design and execution. Based on clinical data, the top factors to control are:
-
Food Effect: The intake of food, particularly high-fat meals, has a substantial impact on this compound absorption.[2][3][5][6]
-
Concomitant Medications: Drugs that inhibit the DDC or COMT enzymes can significantly alter this compound's metabolism and resulting norepinephrine levels.[2][7]
-
Sample Handling and Timing: Inconsistent blood sample collection times and improper sample processing can introduce significant artificial variability. This compound has a relatively short half-life of about 2.5 hours, making precise timing critical.[2][8][9]
-
Bioanalytical Method: The precision and accuracy of the analytical method used to quantify this compound in plasma are fundamental to reliable data.[10][11]
Caption: Key sources of variability in this compound pharmacokinetic studies.
Section 2: Troubleshooting Guide - Study Design & Subject Management
Q3: We are observing high variability in Cmax and Tmax. What is the most likely cause and how do we fix it?
A3: The most probable cause is an inconsistent relationship between drug administration and food intake. A high-fat, high-calorie meal can decrease this compound's maximum concentration (Cmax) by about 34% and delay the time to reach it (Tmax) by two-fold (from ~2 hours to ~4 hours).[2][5][6]
Troubleshooting Action: Implement a strict and standardized protocol for food intake. The most robust approach is to administer this compound under fasted conditions (e.g., overnight fast of at least 10 hours). If the study requires fed conditions, you must standardize the meal's composition (especially fat content) and the timing of the dose relative to the meal for all subjects. The key is consistency.[2][12][13]
Data Presentation: Impact of a High-Fat Meal on this compound PK Parameters
| Parameter | Fasted State (Mean/Median) | Fed State (Mean/Median) | % Change | Citation(s) |
| Cmax (ng/mL) | 3160 | 2057 | ↓ 34% | [2][5][6] |
| Tmax (hours) | 2.00 | 4.00 | ↑ 100% | [2][5][6] |
| AUC (h*ng/mL) | 13,857 | 10,927 | ↓ 20% | [2][5][6] |
| t½e (hours) | 2.68 | 2.58 | No significant change | [2][5][6] |
Q4: Our study involves Parkinson's disease patients, many of whom are on Levodopa/Carbidopa. How does this affect our this compound PK study?
A4: This is a critical drug-drug interaction that must be managed. Carbidopa is a peripheral DDC inhibitor.[7] By inhibiting the primary enzyme responsible for converting this compound to norepinephrine, co-administration of carbidopa can significantly alter this compound's PK, potentially decreasing its clearance by over 50%.[8]
Troubleshooting Action:
-
Stratify Subjects: In your study design and data analysis, stratify subjects based on whether they are receiving DDC inhibitors.
-
Standardize Dosing Window: Maintain a consistent time interval between the administration of Levodopa/Carbidopa and this compound for all subjects in that cohort.
-
Document Everything: Meticulously document the dose and timing of all concomitant medications for each subject. This is crucial for later pharmacokinetic modeling and interpretation of variability.[7]
-
Exclusion Criteria: For studies aiming to characterize this compound's intrinsic PK profile, consider excluding patients on DDC inhibitors or requiring a washout period, if ethically and clinically feasible.
Section 3: Troubleshooting Guide - Sample Collection and Bioanalysis
Q5: What is the best practice for plasma sample collection and handling to ensure sample integrity?
A5: Contamination, improper handling, or degradation can ruin even the best-designed study. Adherence to a standardized protocol is essential.[14]
Experimental Protocol: Plasma Sample Collection & Processing
-
Materials:
-
Pre-chilled K2-EDTA (ethylenediaminetetraacetic acid) collection tubes.[2]
-
Calibrated refrigerated centrifuge.
-
Calibrated pipettes.
-
Cryogenic storage vials, pre-labeled with subject ID, date, and timepoint.
-
Ice bath.
-
-
Procedure:
-
Step 1: Blood Collection: Draw venous blood samples at the precise, protocol-defined time points.[2] Immediately after collection, gently invert the EDTA tube 8-10 times to ensure proper anticoagulation and place it in an ice bath.
-
Step 2: Centrifugation: Within 30 minutes of collection, centrifuge the sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Step 3: Aliquoting: Carefully aspirate the supernatant (plasma) using a calibrated pipette, avoiding disturbance of the buffy coat.
-
Step 4: Storage: Immediately transfer the plasma into the pre-labeled cryogenic vials.
-
Step 5: Freezing: Snap-freeze the plasma aliquots and store them at -70°C or below until analysis. Avoid repeated freeze-thaw cycles.
-
Q6: Our bioanalytical data shows high inter-subject variability. How can we improve the robustness of our quantification method?
A6: High analytical variability often points to issues with the quantification method, such as matrix effects or inconsistent sample recovery. The gold standard for minimizing this is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporating a stable isotope-labeled internal standard (SIL-IS).[11][15][16]
Troubleshooting Action:
-
Use a SIL-IS: Employ a SIL-IS, such as L-threo-Droxidopa-13C2,15N.[11][16][17] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same extraction and ionization effects as this compound, allowing it to accurately correct for variability during sample preparation and analysis.[15][16]
-
Method Validation: Fully validate your LC-MS/MS method according to regulatory guidelines (e.g., FDA or EMA).[18][19][20][21] This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[10]
-
Sample Preparation: Use a simple and reproducible sample preparation technique, such as protein precipitation with acidified methanol, which has been shown to be effective for this compound.[10][11]
Caption: A robust bioanalytical workflow for this compound quantification.
References
- Banook. (n.d.). Six Ways to Decrease Reader Variability in Clinical Trials.
- Chen, J. J., & Hewitt, L. A. (2018). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 40(1), 1-13.
- Sun, Z., et al. (2016). Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1027, 148-152.
- BenchChem. (2025). Application Note: Quantification of this compound in Human Plasma using a Validated LC-MS/MS Method.
- BenchChem. (2025). Application Note: High-Throughput Analysis of this compound in Human Plasma using L-threo-Droxidopa-13C2,15N as an Internal Standard by LC-MS/MS.
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
- BenchChem. (2025). Application Note: Quantification of L-threo-Droxidopa in Human Plasma using a Stable Isotope Dilution Assay.
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
- European Medicines Agency. (2001). Note for Guidance on the Investigation of Bioavailability and Bioequivalence.
- ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA.
- Palma-Aguirre, J. A., et al. (2017). This compound in neurogenic orthostatic hypotension. Cardiovascular & Hematological Agents in Medicinal Chemistry, 15(1), 17-26.
- U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review(s) - NORTHERA (this compound).
- U.S. Food and Drug Administration. (n.d.). NORTHERA® (this compound) capsules, for oral use - Prescribing Information.
- BenchChem. (2025). Application Notes and Protocols: Pharmacokinetic Studies of this compound using an L-threo-Droxidopa-13C2,15N Tracer.
- H. Lundbeck A/S. (n.d.). Pharmacology - NORTHERA® (this compound) for Healthcare Professionals.
- Drugs.com. (n.d.). This compound Disease Interactions.
- Today's Clinical Lab. (2023). Top 3 Tips: Reducing Variability and Improving Performance.
- RxWiki. (2015). This compound - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol.
- Hewitt, L. A., & Chen, J. J. (2018). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 40(1), 1-13.
- Hewitt, L. A., & Chen, J. J. (2018). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. ResearchGate.
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- Welling, P. G. (1989). Influence of food on the bioavailability of drugs. Journal of Pharmacy and Pharmacology, 41(S1), 5-21.
- Suzuki, T., et al. (1994). [Study on the metabolism of this compound in humans]. Nihon Yakurigaku Zasshi, 104(4), 253-261.
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Technical Support Center: Optimization of Chromatographic Separation for Droxidopa and its Metabolites
Welcome to the technical support center for the analysis of Droxidopa. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chromatographic separation of this compound and its related substances. Here, we move beyond simple protocols to explore the underlying principles of method optimization and provide robust solutions to common challenges you may encounter in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the analysis of this compound.
Q1: What is this compound and what are its critical metabolites and related substances for chromatographic analysis?
A1: this compound, or L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine.[1][2] In the body, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3][4] For chromatographic method development, particularly for stability-indicating and impurity profiling assays, several key compounds must be considered:
-
Norepinephrine: The active metabolite. While this compound's efficacy is linked to its conversion to norepinephrine, it's often analyzed in pharmacokinetic studies rather than routine quality control of the drug substance.
-
3-O-methyl-DOPS (3-OM-DOPS): The major metabolite of this compound, formed by the action of catechol-O-methyltransferase (COMT).[3][5]
-
Process Impurities: These can include starting materials or intermediates from the synthesis process, such as 3,4-dihydroxy benzaldehyde and glycine.[6]
-
Stereoisomers: this compound has four stereoisomers, but only the L-threo form is converted to active L-norepinephrine.[3] The most common diastereomer that needs to be separated is Erythro this compound.[6] The D-enantiomer (D-threo-DOPS) can inhibit the conversion of the L-form and must be monitored.[7]
-
Degradation Products: this compound is susceptible to degradation under stress conditions. Forced degradation studies show it is particularly liable to acid and base hydrolysis, as well as thermal degradation.[6][8][9]
Q2: What are the typical starting conditions for a reversed-phase HPLC or UPLC method for this compound?
A2: A reversed-phase method is the most common approach. Due to this compound's polar nature and amine group, specific conditions are required for good peak shape and retention. Below is a table summarizing typical starting parameters based on published methods.
| Parameter | Typical HPLC Conditions | Typical UPLC Conditions | Rationale & Key Considerations |
| Stationary Phase | C18 or C8, 150-250 mm x 4.6 mm, 5 µm | C18, 50-100 mm x 2.1/3.0 mm, <2 µm | C18 offers sufficient hydrophobicity. UPLC columns provide higher efficiency and faster run times.[10][11] |
| Mobile Phase A | Phosphate Buffer or 0.1% Formic/Trifluoroacetic Acid in Water | Same as HPLC | Crucial for Peak Shape. A low pH (~2.0-3.0) protonates residual silanols, minimizing secondary interactions with this compound's amine group, thus preventing peak tailing.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.[12] |
| Elution Mode | Isocratic for simple assays; Gradient for impurity profiling | Isocratic or Gradient | A gradient is essential for separating this compound from its various metabolites and degradation products with different polarities.[6] |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min | Scaled according to column dimensions to maintain optimal linear velocity. |
| Column Temperature | 25 - 40 °C | 30 - 45 °C | Higher temperatures can improve peak efficiency and reduce backpressure but may impact the stability of the analyte or column.[13] |
| Detection (UV) | 220 nm, 235 nm, or 250 nm | Same as HPLC | Wavelength selection is a balance between sensitivity and specificity.[10][11][14] |
| Injection Volume | 5 - 20 µL | 1 - 5 µL | Kept small to prevent band broadening and column overload. |
Q3: Why is chiral separation important for this compound, and how is it typically achieved?
A3: Chiral separation is critical because the biological activity resides in the L-threo stereoisomer.[3] Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs to avoid unforeseen side effects from inactive or potentially harmful isomers.[15][16] There are two primary approaches for separating this compound's enantiomers:
-
Indirect Method (Pre-column Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). A common method involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine.[7]
-
Direct Method (Chiral Stationary Phase - CSP): This involves using a column where the stationary phase itself is chiral. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. While simpler in terms of sample preparation, finding a suitable CSP and mobile phase combination can require more extensive method development.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Category 1: Peak Shape Issues
Q: My this compound peak is tailing significantly. What are the causes and how do I fix it?
A: Peak tailing for an amine-containing compound like this compound on a silica-based reversed-phase column is a classic problem. The primary cause is secondary ionic interactions between the protonated amine on this compound and deprotonated, acidic silanol groups (Si-O⁻) on the silica surface.
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting logic for this compound peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. By lowering the pH of the aqueous mobile phase (Mobile Phase A) to between 2.0 and 3.0 with an acid like phosphoric acid or formic acid, you protonate the silanol groups (Si-OH).[11] This neutralizes their negative charge, eliminating the secondary ionic interaction that causes tailing.
-
Use a Competing Base: Adding a small concentration (e.g., 0.1%) of an amine like Triethylamine (TEA) to the mobile phase can also work.[14] The TEA acts as a competing base, preferentially interacting with the active silanol sites and effectively masking them from this compound.
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks. To check this, prepare and inject a sample that is 10-fold more dilute. If the peak shape improves (i.e., the tailing factor decreases), you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.[17]
-
Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Methanol when the mobile phase is 95% aqueous), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase composition.[18]
Category 2: Retention Time Variability
Q: The retention time for this compound is drifting or shifting between injections. What is causing this instability?
A: Unstable retention times are a common sign that the system or method is not properly equilibrated or that the mobile phase composition is changing.
Step-by-Step Troubleshooting Protocol:
-
Verify System Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase.
-
Protocol: Flow the initial mobile phase through the column for at least 10-15 column volumes. For a standard 150 x 4.6 mm column at 1.0 mL/min, this means equilibrating for at least 20 minutes.
-
Causality: An unequilibrated column means the stationary phase surface chemistry is still changing, leading to drifting retention times, especially at the beginning of a run.[19]
-
-
Check Mobile Phase Preparation: In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio.[18]
-
Action: Always use a graduated cylinder or volumetric flasks for precise measurements. If preparing the mobile phase online using a pump's proportioning valve, ensure the solvent lines are properly primed and free of bubbles.
-
Self-Validation: To confirm if the pump's mixing is the issue, pre-mix the mobile phase manually in a bottle and run it. If retention times stabilize, the issue lies with the pump's proportioning system.[18]
-
-
Control Column Temperature: Fluctuations in ambient temperature can cause shifts in retention time.
-
Action: Always use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30 °C) for stability.
-
-
Inspect for Leaks: A small, undetected leak in the system can cause pressure fluctuations and, consequently, unstable flow rates and retention times. Visually inspect all fittings from the pump to the detector.
Category 3: Sensitivity and Quantitation Issues
Q: I am having trouble achieving the required Limit of Quantitation (LOQ) for a this compound metabolite. How can I improve my method's sensitivity?
A: Improving sensitivity requires a systematic approach, from optimizing detection parameters to minimizing system noise.
Logical Relationships for Sensitivity Enhancement
Caption: Strategies to improve the signal-to-noise ratio.
Solutions for Enhancing Sensitivity:
-
Optimize Detection Wavelength: While 220 nm or 250 nm are common, perform a UV scan of this compound and its key metabolites to identify the wavelength of maximum absorbance (λ-max). Setting the detector to this wavelength will maximize the signal.
-
Increase Sample Load: Carefully increase the injection volume or the sample concentration. Be mindful of potential column overload, which would compromise peak shape and accuracy.
-
Reduce Baseline Noise: A noisy baseline will obscure small peaks and raise the LOQ.
-
Use High-Purity Solvents: Ensure you are using HPLC or UPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm). Impurities in the mobile phase can contribute to baseline noise.[19]
-
Degas Mobile Phase: Dissolved gases can outgas in the detector, creating noise spikes. Use an online degasser or sparge solvents with helium.
-
-
Transition to a More Sensitive Detector: For trace-level analysis, especially in complex matrices like plasma, UV detection may not be sufficient. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significantly higher sensitivity and selectivity.[20] Methods have been developed that can quantify this compound in human plasma down to low ng/mL levels.[20]
References
- Pandilla, B., Chitra, K., Nalini, C. N., & Ashok, P. (2021). Method Development and Validation of this compound by RP-UPLC. Research Journal of Pharmacy and Technology, 14(4), 2125-2128. [Link]
- Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC–MS and NMR. Journal of Chromatographic Science, 54(10), 1733–1740. [Link]
- Kumar, T., Ramya, M., & Xavier, S. J. A. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR. PubMed, 27601041. [Link]
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- ResearchGate. (2025). Method development and validation of this compound by HPLC technique. [Link]
- International Journal of Pharmacy and Analytical Research. (2020). Analytical Method Development and Validation of this compound By Using HPLC Method. [Link]
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- Kumar, T., et al. (2016). Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR.
- International Journal of Pharmacy and Analytical Research. (2020). Analytical Method Development and Validation of this compound By Using HPLC Method. [Link]
- Pandilla, B., et al. (2021). Method Development and Validation of this compound by RP-UPLC. ProQuest. [Link]
- Li, Y., et al. (2016). Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study. PubMed, 27521235. [Link]
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- Dolan, J. W. (2016). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]
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- Boomsma, F., et al. (1988). Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine. PubMed, 3405786. [Link]
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- Chen, J. J., & Hewitt, L. A. (2015). Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. PubMed Central, 4543209. [Link]
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Validation & Comparative
A Preclinical Head-to-Head: Droxidopa vs. Midodrine for Orthostatic Hypotension
A Senior Application Scientist's Guide to Comparative Efficacy, Mechanism, and Experimental Models
For researchers and drug development professionals navigating the therapeutic landscape of neurogenic orthostatic hypotension (nOH), a condition marked by a debilitating drop in blood pressure upon standing, two primary pharmacological agents stand out: droxidopa and midodrine. While both aim to restore vascular tone and alleviate symptoms, their distinct mechanisms of action and resulting preclinical profiles warrant a detailed comparative analysis. This guide provides an in-depth look at the preclinical data, offering insights into the experimental frameworks used to evaluate these compounds and the subtle yet significant differences in their performance in animal models.
Dueling Mechanisms: A Tale of a Prodrug and a Direct Agonist
The fundamental difference between this compound and midodrine lies in their pharmacological approach to increasing blood pressure.
This compound , a synthetic amino acid prodrug, acts as a precursor to norepinephrine, the body's primary neurotransmitter responsible for vasoconstriction.[1] Following oral administration, this compound is converted to norepinephrine by the enzyme dopa-decarboxylase.[1] This mechanism is designed to replenish norepinephrine levels, which are often deficient in patients with nOH due to underlying neurodegenerative diseases.[1]
Midodrine , on the other hand, is also a prodrug that is rapidly converted to its active metabolite, desglymidodrine.[2][3] Desglymidodrine is a direct and selective alpha-1 adrenergic receptor agonist.[2][3] By directly stimulating these receptors on vascular smooth muscle, it induces potent vasoconstriction of both arterioles and veins, thereby increasing peripheral resistance and blood pressure.[2]
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A Senior Application Scientist's Guide to Validating Droxidopa to Norepinephrine Conversion In Vitro
For Researchers, Scientists, and Drug Development Professionals
In the landscape of treatments for neurogenic orthostatic hypotension (nOH), Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) stands out as a critical therapeutic agent.[1][2] Its efficacy hinges on a simple yet elegant mechanism: the enzymatic conversion to norepinephrine, a key neurotransmitter in blood pressure regulation.[1][2][3][4] For researchers and drug developers, rigorously validating this conversion in vitro is a cornerstone of preclinical assessment, ensuring product quality, and exploring novel formulations. This guide provides an in-depth comparison of established methodologies, grounded in scientific principles and practical expertise, to empower you in designing robust and self-validating experimental systems.
The Foundational Science: this compound's Journey to a Pressor Agent
This compound, a synthetic amino acid, acts as a prodrug.[2][5] Its therapeutic effect is realized upon its conversion to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3][4] This enzyme is widely distributed throughout the body.[3][4] Unlike the natural synthesis of norepinephrine from dopamine, which requires the enzyme dopamine β-hydroxylase, this compound bypasses this step, offering a direct pathway to norepinephrine replenishment.[2][6][7] This is particularly advantageous in conditions where dopamine β-hydroxylase activity may be compromised.[2]
The core objective of in vitro validation is to quantitatively assess the efficiency and kinetics of this enzymatic conversion. This involves two primary components: an enzymatic system to catalyze the reaction and a sensitive analytical method to detect and quantify the resulting norepinephrine.
Caption: Enzymatic conversion of this compound to norepinephrine.
Comparative Analysis of In Vitro Validation Models
The choice of an in vitro model is a critical decision that influences the translational relevance of your findings. Here, we compare three common approaches: purified enzyme systems, cell lysate-based assays, and whole-cell models.
| Model System | Description | Advantages | Disadvantages | Ideal Application |
| Purified Enzyme System | Utilizes recombinant or purified AADC enzyme in a defined buffer system with this compound as the substrate. | - High degree of control over reaction components.- Ideal for fundamental enzyme kinetic studies (Km, Vmax).- Low background interference. | - Lacks the complexity of a cellular environment.- May not fully recapitulate in vivo enzyme activity. | - Initial screening of this compound analogs.- Investigating the impact of inhibitors or activators on AADC. |
| Cell Lysate-Based Assay | Employs lysates from cells known to express AADC (e.g., liver or neuronal cell lines) as the enzyme source. | - Provides a more physiologically relevant enzymatic environment.- Can be used to compare AADC activity across different cell types. | - Higher background from endogenous cellular components.- Requires careful optimization of lysate preparation. | - Assessing the metabolic capacity of specific tissues.- High-throughput screening of compound libraries. |
| Whole-Cell Model | Involves incubating this compound with intact cells (e.g., HepG2, SH-SY5Y) and measuring norepinephrine in the cell culture supernatant or cell lysate. | - Closest in vitro representation of the in vivo scenario.- Accounts for cellular uptake and efflux of this compound and norepinephrine. | - More complex to set up and maintain.- Potential for confounding factors from other cellular processes. | - Late-stage preclinical validation.- Studying the interplay of metabolism and transport. |
Methodological Deep Dive: Protocols for Robust Validation
The following protocols provide a starting point for establishing your in vitro validation workflow. Remember, optimization is key to achieving reliable and reproducible results.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro this compound conversion.
Protocol 1: Purified Enzyme Assay
Objective: To determine the kinetic parameters of this compound conversion by purified AADC.
Materials:
-
Recombinant human AADC
-
This compound
-
Pyridoxal 5'-phosphate (PLP) - a crucial cofactor for AADC[8][9]
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Quenching solution (e.g., 0.4 M perchloric acid)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified AADC to the desired concentration in reaction buffer containing PLP.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, AADC solution, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Quantify the norepinephrine concentration in the supernatant using HPLC or LC-MS/MS.
Protocol 2: Cell-Based Assay Using HepG2 Cells
Objective: To evaluate the conversion of this compound to norepinephrine in a human liver cell line.
Materials:
-
HepG2 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture: Culture HepG2 cells to 80-90% confluency in a suitable culture vessel.
-
This compound Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified time course (e.g., 1, 2, 4, and 8 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture medium to measure extracellular norepinephrine.
-
Cell Lysate: Wash the cells with PBS, then add lysis buffer to prepare a cell lysate for measuring intracellular norepinephrine.
-
-
Sample Preparation: Centrifuge the collected samples to remove cell debris.
-
Analysis: Determine the norepinephrine concentration in the supernatant and lysate using a highly sensitive method like LC-MS/MS.
Analytical Methodologies: The Key to Accurate Quantification
The choice of analytical technique is paramount for obtaining reliable data, given the low concentrations of norepinephrine that may be produced.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | Separates compounds based on their physicochemical properties, followed by detection of electroactive species like norepinephrine.[10][11][12] | - High sensitivity and selectivity for catecholamines.[10][11] - Well-established methodology.[10][12] | - Can be susceptible to matrix interference. - Requires specialized equipment. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds via liquid chromatography, followed by mass-based detection and fragmentation for definitive identification and quantification.[13][14][15][16] | - Unsurpassed sensitivity and specificity.[13][14][15] - Can simultaneously quantify multiple analytes.[14] - Robust against matrix effects. | - Higher initial instrument cost. - Requires expertise in method development. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies specific to norepinephrine for quantification.[17][18][19] | - High-throughput capability. - Relatively simple to perform. | - Potential for cross-reactivity with structurally similar molecules. - May have lower sensitivity and a narrower dynamic range compared to chromatographic methods.[20] |
Recommendation: For research and development purposes where accuracy and sensitivity are paramount, LC-MS/MS is the gold standard for norepinephrine quantification.[13][14][15][16]
Data Interpretation and Validation
A successful validation study will yield clear, quantifiable results. For enzyme kinetic studies, you should be able to determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[8][21][22][23] In cell-based assays, you should observe a time- and concentration-dependent increase in norepinephrine levels upon this compound treatment.
Self-Validation Checklist:
-
Negative Controls: Always include controls without this compound and without the enzyme/cell system to account for background levels of norepinephrine.
-
Positive Controls: If available, use a known AADC substrate to confirm enzyme activity.
-
Linearity and Range: For your analytical method, establish the linear range of detection and ensure your sample concentrations fall within this range.
-
Reproducibility: Repeat experiments to ensure the consistency and reliability of your findings.
Conclusion: A Pathway to Confident Preclinical Development
Validating the in vitro conversion of this compound to norepinephrine is a multifaceted process that requires a thoughtful selection of experimental models and analytical techniques. By understanding the underlying scientific principles and implementing robust, self-validating protocols, researchers can generate high-quality data that provides a solid foundation for preclinical and clinical development. This guide serves as a starting point for designing experiments that will yield clear, defensible results, ultimately contributing to the advancement of therapies for patients with neurogenic orthostatic hypotension.
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- Goldstein, D. S., Holmes, C., & Kopin, I. J. (2011). Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde. Clinical Chemistry, 57(11), 1607–1609.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Droxidopa Analytical Methods
Introduction: The Imperative for Method Portability in Droxidopa Analysis
This compound (L-threo-3,4-dihydroxyphenylserine) is a norepinephrine prodrug critical in the management of neurogenic orthostatic hypotension (nOH).[1][2] As a pharmaceutical agent progresses from discovery through development to quality control (QC) and post-market surveillance, the analytical methods underpinning its quality assessment are often transferred between laboratories. This could be from a research and development setting to a QC laboratory, or between a sponsor and a contract research organization (CRO).[3]
The objective of an analytical method transfer, or cross-validation, is to ensure that a validated analytical procedure maintains its performance and continues to provide reliable results when executed in a different laboratory by different personnel using different equipment.[4][5] A failure in this process can lead to out-of-specification (OOS) results, project delays, and significant regulatory scrutiny.[6] This guide provides a comprehensive framework for planning and executing a robust inter-laboratory cross-validation for this compound, grounded in scientific principles and regulatory expectations.[4][7]
Pillar 1: Selecting the Right Analytical Tool for this compound
The choice of analytical methodology is the foundation of any successful validation. For this compound, the primary techniques are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection is dictated by the analytical context—the matrix (drug substance, finished product, or biological fluid) and the objective (potency assay, impurity profiling, or pharmacokinetic analysis).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine quality control of this compound drug substance and pharmaceutical dosage forms.[1][8] Methods typically employ a reversed-phase C18 column with UV detection.[1][9] The scientific rationale for this choice is its robustness, cost-effectiveness, and ability to quantify this compound and separate it from known related substances and degradation products.[10][11] A well-developed stability-indicating HPLC method is crucial for ensuring the purity and stability of the product.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When analyzing this compound in biological matrices like human plasma, the complexity and low concentration levels necessitate a more sensitive and selective technique.[12][13] LC-MS/MS provides unparalleled specificity by monitoring unique precursor-to-product ion transitions for both this compound and a stable isotope-labeled internal standard.[12][14] This approach is the gold standard for pharmacokinetic and bioequivalence studies, as it minimizes matrix effects and ensures reliable quantification at low ng/mL levels.[13][14]
Table 1: Comparison of Common Analytical Methods for this compound
| Parameter | HPLC / UPLC Method | LC-MS/MS Method (Bioanalytical) |
| Primary Application | Assay, Impurity Profiling, Content Uniformity in Drug Substance & Product | Pharmacokinetic & Bioavailability Studies in Biological Matrices (e.g., Plasma) |
| Stationary Phase | Reversed-phase C18 or similar (e.g., 250 x 4.6 mm, 5 µm)[8][9] | Reversed-phase C18 or HILIC (e.g., 50 x 2.1 mm, 1.7 µm)[12][13] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile).[8] | Gradient mixture of aqueous buffer with modifier (e.g., formic acid) and organic solvent.[13][14] |
| Detector | UV/Vis or Photodiode Array (PDA) Detector (e.g., 220 nm or 250 nm).[1][8] | Triple Quadrupole (QqQ) Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.[12] |
| Internal Standard | Not always required for drug substance/product assay. | Stable Isotope-Labeled (SIL) this compound is highly recommended.[12] |
| Key Advantage | Robust, cost-effective, widely available for QC. | High sensitivity, specificity, and selectivity for complex matrices. |
| Regulatory Guidance | ICH Q2(R1)[15][16][17] | FDA/EMA Bioanalytical Method Validation Guidelines.[12] |
Pillar 2: A Framework for Method Transfer: The Self-Validating System
A successful method transfer is not merely a repetition of experiments; it is a systematic process designed to verify the receiving unit's (RU) capability to perform the method as intended. The process must be governed by a pre-approved protocol that details the scope, procedures, and acceptance criteria.[5][18]
The overall workflow can be visualized as a three-phase process: Pre-Transfer, Execution, and Post-Transfer Evaluation.
Caption: Inter-laboratory analytical method transfer workflow.
Experimental Protocol: Step-by-Step Guide to this compound Method Transfer
This protocol outlines a comparative testing approach, which is a common and robust strategy for method transfer.[7] It assumes the transfer of a validated HPLC assay and related substances method for this compound drug product.
1. Pre-Transfer Phase
-
Step 1: Protocol Development: The transferring (Sending Unit, SU) and Receiving Unit (RU) collaboratively draft a transfer protocol. This document is the blueprint for the entire process and must be approved by all stakeholders, including Quality Assurance (QA).[5][18] It must explicitly state the objective, the validation parameters to be compared (e.g., accuracy, precision), the analytical procedure, the specific samples to be tested (e.g., one batch of this compound 100 mg capsules), and the pre-defined acceptance criteria.[5]
-
Step 2: Knowledge Transfer & Training: The SU provides the RU with the complete, validated analytical method, the method validation report, and any relevant SOPs.[3] Causality Insight: This is a critical step. The validation report provides the historical performance of the method, which is essential for setting realistic acceptance criteria. A teleconference or on-site demonstration is highly recommended to clarify any ambiguities in the procedure.[19]
-
Step 3: Risk Assessment: The teams must perform a gap analysis comparing instrumentation, software, columns, and reagents between the two labs.[18] For instance, if the original method was validated on an Agilent HPLC and the RU uses a Waters system, a preliminary system suitability test at the RU is warranted to ensure equivalent performance.
2. Execution Phase
-
Step 4: Sample Analysis: The SU selects a single, homogeneous batch of this compound drug product. Samples from this batch are sent to the RU. Both laboratories analyze the samples concurrently if possible, or within a short, defined timeframe.
-
Step 5: Assay and Purity Testing:
-
Assay (Potency): The RU analyst prepares six independent samples of the this compound product as per the method. The SU performs the same test on six of their own retained samples from the same batch.
-
Related Substances (Purity): The RU analyst prepares three independent samples. The SU does the same. Both labs quantify all specified and unspecified impurities.
-
-
Step 6: Data Recording: All raw data, chromatograms, calculations, and any deviations from the protocol must be meticulously documented by both laboratories in real-time.[18]
3. Post-Transfer Evaluation
-
Step 7: Data Comparison and Statistical Evaluation: The RU compiles its results and shares them with the SU. The data are then compared against the acceptance criteria defined in the protocol.
-
Step 8: The Transfer Report: A final summary report is generated, presenting the results from both laboratories side-by-side.[19] It includes all raw data, a statistical comparison, a discussion of any deviations, and a concluding statement on whether the transfer was successful. This report is signed by management from both the SU and RU, as well as QA.[5]
Table 2: Example Acceptance Criteria for this compound HPLC Method Transfer
| Test Parameter | Number of Preparations | Acceptance Criteria | Scientific Rationale & Authoritative Source |
| System Suitability | N/A | All SST criteria from the validated method must be met at both sites (e.g., Tailing Factor ≤ 2.0, %RSD of 5 replicate standard injections ≤ 1.0%). | Ensures that the chromatographic system is performing adequately on the day of analysis. (ICH Q2(R1))[15][17] |
| Assay (Potency) | 6 by SU, 6 by RU | The difference between the average results of the two labs should be ≤ 2.0%. | Verifies inter-laboratory accuracy. The limit is based on typical product specifications and method capability. (USP <1224>)[4] |
| Intermediate Precision | Combined 12 results (6 from SU, 6 from RU) | The overall %RSD for the 12 combined assay results should be ≤ 3.0%. | Demonstrates the precision of the method between two different laboratories, which is a key objective of the transfer. (ICH Q2(R1))[15][17] |
| Related Substances (Purity) | 3 by SU, 3 by RU | For any specified impurity >0.10%, the difference between the average results of the two labs should be ≤ 0.05% absolute. For total impurities, the difference should be ≤ 0.20% absolute. | Ensures that the method can accurately and consistently measure critical quality attributes related to purity across different sites. (ICH Q3B) |
| Quantification of Impurities | N/A | Both laboratories must be able to detect and quantify the same impurity profile at or above the reporting threshold (e.g., 0.05%). | Confirms the sensitivity and specificity of the impurity method are transferable. (ICH Q2(R1))[15][17] |
Pillar 3: Logic, Trustworthiness, and Authoritative Grounding
The entire cross-validation exercise is built on a foundation of scientific logic and regulatory compliance. Every step and acceptance criterion must be justifiable.
-
Expertise & Experience: The choice to use a single batch of material is deliberate; it eliminates product variability as a potential cause for differing results, thereby isolating the performance of the analytical method at each site. The acceptance criteria are not arbitrary; they are derived from the original method validation data and industry standards outlined in guidelines like ICH Q2(R1) and USP General Chapter <1224> on the Transfer of Analytical Procedures.[4][15]
-
Trustworthiness: A self-validating system is created by having a pre-approved protocol with non-negotiable acceptance criteria.[5] If the results meet these criteria, the method is deemed successfully transferred. If not, a formal deviation and investigation are triggered. This binary outcome removes ambiguity and ensures the decision-making process is data-driven.
-
Authoritative Grounding: The process described aligns with global regulatory expectations. The FDA, EMA, and ICH all emphasize that when validated methods are transferred, their validated state must be maintained and documented.[6][7][20] This guide is built upon the principles detailed in key documents such as ICH Q2(R1) "Validation of Analytical Procedures" and regulatory guidance on method transfer.[4][15][16][17]
Caption: Core principles ensuring a robust method transfer.
Conclusion
The cross-validation of a this compound analytical method is a meticulous but essential process for ensuring consistent product quality and regulatory compliance throughout the drug lifecycle. By grounding the transfer in a robust, pre-approved protocol, leveraging a deep understanding of the analytical science, and adhering to global regulatory standards, organizations can ensure that their analytical methods are truly portable. This guide provides a framework that balances scientific rigor with practical execution, enabling researchers, scientists, and drug development professionals to navigate the complexities of inter-laboratory method transfer with confidence.
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A Comparative Analysis of Droxidopa's Pressor Effects with Other Sympathomimetics: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pressor effects of Droxidopa with other commonly used sympathomimetic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate these compounds. Our analysis is grounded in experimental data to provide a comprehensive resource for understanding the nuanced differences between these critical therapies for neurogenic orthostatic hypotension (nOH).
Introduction: The Challenge of Neurogenic Orthostatic Hypotension
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, stemming from dysfunction of the autonomic nervous system.[1][2] This drop in blood pressure can lead to symptoms such as dizziness, lightheadedness, and syncope, profoundly impacting a patient's quality of life.[1] The cornerstone of nOH management involves the use of pressor agents, which aim to increase vascular tone and ameliorate the postural drop in blood pressure.[3] Among these, this compound represents a unique therapeutic approach, distinguishing itself from traditional sympathomimetics.
This compound: A Norepinephrine Prodrug
This compound is an orally administered synthetic amino acid precursor of norepinephrine.[4][5] Its therapeutic effect is derived from its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[1][6] This enzymatic conversion occurs peripherally, increasing circulating norepinephrine levels and thereby enhancing vascular tone and blood pressure.[5][7]
A key feature of this compound is its ability to cross the blood-brain barrier, where it can also be converted to norepinephrine within the central nervous system.[3][5][8] This dual action in both the peripheral and central nervous systems offers a distinct mechanism compared to other sympathomimetics that primarily act peripherally.
Comparative Analysis with Other Sympathomimetics
This section provides a detailed comparison of this compound with other prominent sympathomimetic agents used in the management of nOH: midodrine, phenylephrine, and pseudoephedrine.
This compound vs. Midodrine
Midodrine is a prodrug that is metabolized to its active form, desglymidodrine.[9][10] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist, directly stimulating these receptors on vascular smooth muscle to cause vasoconstriction and increase blood pressure.[9][11][12]
Mechanism of Action:
-
This compound: Acts as a norepinephrine precursor, leading to a broader stimulation of adrenergic receptors (alpha and beta) by the endogenously produced norepinephrine.[5]
-
Midodrine: The active metabolite, desglymidodrine, is a direct and selective alpha-1 adrenergic receptor agonist.[9][11]
Pressor Effects and Efficacy:
Clinical studies have demonstrated the efficacy of both drugs in increasing standing systolic blood pressure (SBP) and improving symptoms of nOH.[2]
-
A network meta-analysis suggests that midodrine may have a larger effect on increasing standing SBP compared to this compound.[13]
-
However, the same analysis indicated that midodrine is associated with a significantly greater risk of supine hypertension compared to placebo, a risk not statistically significant for this compound.[13]
Pharmacokinetics:
| Feature | This compound | Midodrine |
| Mechanism | Norepinephrine Prodrug[4][5] | Alpha-1 Adrenergic Agonist Prodrug[9][11] |
| Active Metabolite | Norepinephrine[5][6] | Desglymidodrine[9][10] |
| Peak Plasma Concentration | 1-4 hours[7][14] | ~1 hour (for desglymidodrine)[15] |
| Elimination Half-Life | ~2.5 hours[14][16] | ~3-4 hours (for desglymidodrine)[10] |
| Blood-Brain Barrier | Crosses[5][8] | Minimal crossing[17] |
Clinical Considerations:
-
The risk of supine hypertension is a critical consideration in the management of nOH. The potentially lower risk associated with this compound may be advantageous in certain patient populations.[13]
-
Real-world data suggests that patients may have better treatment persistence with this compound compared to midodrine.[18]
This compound vs. Phenylephrine
Phenylephrine is a direct-acting sympathomimetic that selectively stimulates alpha-1 adrenergic receptors, leading to vasoconstriction.[19][20][21] It is commonly used as a vasopressor in acute care settings and as a nasal decongestant.[19][20]
Mechanism of Action:
-
This compound: Indirectly stimulates adrenergic receptors by increasing norepinephrine levels.[5]
-
Phenylephrine: Directly binds to and activates alpha-1 adrenergic receptors.[19][20]
Pressor Effects and Efficacy:
-
Phenylephrine produces a rapid and potent pressor effect, primarily increasing systolic and diastolic blood pressure through arterial and venous constriction.[20][22][23]
-
The pressor effect of this compound is generally more gradual and sustained compared to the acute effects of intravenous phenylephrine.[1]
Pharmacokinetics:
| Feature | This compound | Phenylephrine (IV) |
| Mechanism | Norepinephrine Prodrug[4][5] | Direct Alpha-1 Agonist[19][20] |
| Onset of Action | Gradual (peak effect at 1-4 hours)[7] | Rapid (within minutes)[23] |
| Duration of Action | ~6 hours[1] | Up to 20 minutes[23] |
| Metabolism | Catecholamine pathway[7] | Monoamine oxidase (MAO) and sulfotransferase[23] |
Clinical Considerations:
-
Phenylephrine's rapid onset and short duration of action make it suitable for managing acute hypotension, whereas this compound is designed for the chronic management of nOH.[5][21]
-
Oral phenylephrine has low bioavailability due to extensive first-pass metabolism, limiting its use for chronic systemic pressor effects.[19]
This compound vs. Pseudoephedrine
Pseudoephedrine is a sympathomimetic amine with a mixed mechanism of action.[24] It acts both directly by stimulating adrenergic receptors and indirectly by promoting the release of endogenous norepinephrine.[24][25] It is widely used as a nasal decongestant.[26][27]
Mechanism of Action:
-
This compound: Primarily increases norepinephrine levels through enzymatic conversion.[5][6]
-
Pseudoephedrine: Mixed-acting sympathomimetic, stimulating alpha and beta-adrenergic receptors and causing norepinephrine release.[24][25][26]
Pressor Effects and Efficacy:
-
Pseudoephedrine causes vasoconstriction, leading to an increase in blood pressure.[24][25] Its pressor effects are generally considered weaker than those of other sympathomimetics like ephedrine.[24]
-
The systemic pressor effects of pseudoephedrine are often a side effect of its use as a decongestant and can be a concern in patients with hypertension.[27]
Pharmacokinetics:
| Feature | This compound | Pseudoephedrine |
| Mechanism | Norepinephrine Prodrug[4][5] | Mixed-acting sympathomimetic[24] |
| Onset of Action | Gradual[7] | Within 30 minutes[28] |
| Duration of Action | ~6 hours[1] | 4-12 hours[28] |
| Bioavailability | Well absorbed[7] | ~100%[25] |
Clinical Considerations:
-
Pseudoephedrine is not approved for the treatment of nOH and its use for this indication would be off-label.[25]
-
The central nervous system stimulant effects of pseudoephedrine can lead to side effects such as insomnia and anxiety, which may be less prominent with this compound.[28]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and the compared sympathomimetics.
Caption: this compound Signaling Pathway.
Caption: Midodrine Signaling Pathway.
Caption: Phenylephrine Signaling Pathway.
Experimental Protocol: Preclinical Assessment of Pressor Effects
This section outlines a detailed, step-by-step methodology for a preclinical study to compare the pressor effects of this compound with other sympathomimetics in an anesthetized rodent model.
Objective: To compare the magnitude and duration of the pressor response to orally administered this compound, midodrine, and phenylephrine in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for femoral artery and vein cannulation
-
Pressure transducer and data acquisition system
-
This compound, midodrine, phenylephrine, and vehicle (e.g., saline) for oral gavage
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous blood pressure monitoring.
-
Cannulate the femoral vein for administration of supplemental anesthetic, if necessary.
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
-
Drug Administration:
-
Divide the animals into four groups: Vehicle control, this compound, Midodrine, and Phenylephrine.
-
Administer the assigned compound or vehicle via oral gavage at a predetermined dose.
-
-
Data Collection:
-
Continuously record mean arterial pressure (MAP) for a period of at least 4 hours post-administration.
-
Record heart rate concurrently.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at various time points for each group.
-
Determine the peak pressor effect and the duration of action for each compound.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the pressor effects between the different treatment groups.
-
Caption: Preclinical Experimental Workflow.
Conclusion
This compound offers a unique and valuable therapeutic option for the management of nOH. Its mechanism as a norepinephrine prodrug provides a more physiological approach to restoring sympathetic tone compared to direct-acting sympathomimetics. While agents like midodrine may exhibit a more potent immediate pressor effect, this compound's profile, particularly concerning the risk of supine hypertension, presents a favorable alternative for many patients. The choice of agent should be guided by individual patient characteristics, including the underlying etiology of nOH, comorbidities, and tolerability. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of these agents.
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A Head-to-Head In Vitro Comparison of Droxidopa and its Stereoisomers: A Guide to Elucidating Structure-Activity Relationships
Introduction
Droxidopa, clinically known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Its therapeutic effect is predicated on its role as a prodrug, which, after oral administration, is systematically converted to the neurotransmitter norepinephrine by the enzyme Aromatic L-amino acid Decarboxylase (AADC).[3][4] This conversion replenishes deficient norepinephrine levels, thereby restoring vascular tone and mitigating orthostatic symptoms.[1]
However, the this compound molecule possesses two chiral centers, giving rise to four distinct stereoisomers: L-threo (this compound), D-threo, L-erythro, and D-erythro. In pharmacology, stereochemistry is not a trivial detail; the three-dimensional arrangement of atoms can profoundly dictate a molecule's biological activity, from enzyme recognition to receptor binding.[5][6] It is widely accepted that only the L-threo enantiomer of DOPS is biologically active, but a detailed, side-by-side in vitro analysis is essential for a mechanistic understanding of this specificity.[7][8]
This guide provides a comprehensive framework for the head-to-head in vitro comparison of this compound and its three stereoisomers. We will dissect the critical stages of its mechanism of action—enzymatic conversion, direct receptor interaction, and downstream functional activity—to provide a clear, evidence-based rationale for the stereoselectivity of its therapeutic effects. The protocols and analyses presented herein are designed to be self-validating, providing researchers with a robust methodology to explore the nuanced world of stereoisomer pharmacology.
Part 1: Substrate Specificity for Aromatic L-amino Acid Decarboxylase (AADC)
Expert Rationale
The conversion of this compound to norepinephrine is the pivotal first step and the primary basis of its pharmacological action. Therefore, the efficiency with which each stereoisomer serves as a substrate for AADC is the most critical determinant of its potential in vivo activity. A molecule that is not recognized or efficiently processed by this enzyme cannot function as an effective prodrug. We will employ an enzyme kinetics assay using recombinant human AADC to quantify the conversion rate of each stereoisomer, thereby establishing a foundational understanding of their biological potential.
Experimental Protocol: AADC Enzyme Kinetics Assay
-
Reagent Preparation:
-
Enzyme: Recombinant human AADC (e.g., MyBioSource, MBS653838 or similar) diluted in assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, with 0.1 mM pyridoxal-5'-phosphate cofactor).[9]
-
Substrates: Prepare stock solutions of L-threo-DOPS, D-threo-DOPS, L-erythro-DOPS, and D-erythro-DOPS in the assay buffer. A range of concentrations (e.g., 0.1 µM to 5 mM) is required to determine Michaelis-Menten kinetics.
-
Reaction Stop Solution: 0.4 M perchloric acid.
-
-
Assay Procedure:
-
Pre-warm substrate solutions and enzyme preparation to 37°C.
-
In a microcentrifuge tube, combine 50 µL of the AADC enzyme solution with 50 µL of a given substrate concentration.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding 25 µL of the ice-cold reaction stop solution.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Product Quantification (LC-MS/MS):
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal velocity).
-
Calculate the catalytic efficiency (Vₘₐₓ/Kₘ) for each stereoisomer.
-
Data Summary: AADC Kinetic Parameters
| Stereoisomer | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| L-threo-DOPS (this compound) | 150 | 250 | 1.67 |
| D-threo-DOPS | >5000 | <1 | <0.0002 |
| L-erythro-DOPS | 800 | 15 | 0.019 |
| D-erythro-DOPS | >5000 | <1 | <0.0002 |
| Note: Data are illustrative and based on the established principle of L-threo selectivity. |
Visualization: Enzymatic Conversion Pathway
Caption: AADC efficiently converts L-threo-DOPS, with minimal to no activity on other isomers.
Part 2: Direct Adrenergic Receptor Binding Affinity
Expert Rationale
A cornerstone of the prodrug concept is that the precursor molecule itself should be inert at the ultimate biological target. This experiment is a critical negative control designed to verify that this compound and its stereoisomers do not directly bind to the adrenergic receptors (α₁ and β₁) that mediate the effects of norepinephrine. Significant binding would complicate the drug's mechanism of action, suggesting a direct agonistic or antagonistic effect. We will use a competitive radioligand binding assay, the gold standard for quantifying receptor-ligand interactions, to determine the binding affinity (Kᵢ) of each stereoisomer.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Membrane Preparations: Use commercially available cell membranes prepared from lines stably expressing human α₁-adrenergic or β₁-adrenergic receptors (e.g., from Revvity).
-
Radioligand: [³H]-Prazosin for α₁ receptors; [¹²⁵I]-Cyanopindolol for β₁ receptors.[11]
-
Competitors: this compound stereoisomers (L-threo, D-threo, L-erythro, D-erythro) at a wide range of concentrations. A known antagonist (e.g., unlabeled Prazosin) serves as a positive control.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Receptor membrane preparation.
-
Radioligand at a fixed concentration near its Kₑ.
-
Varying concentrations of the competitor stereoisomer.
-
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled antagonist to saturate the receptors.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting NSB from Total Binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[12]
-
Data Summary: Adrenergic Receptor Binding Affinities
| Stereoisomer | α₁-Adrenergic Receptor Kᵢ (µM) | β₁-Adrenergic Receptor Kᵢ (µM) |
| L-threo-DOPS (this compound) | >100 | >100 |
| D-threo-DOPS | >100 | >100 |
| L-erythro-DOPS | >100 | >100 |
| D-erythro-DOPS | >100 | >100 |
| Norepinephrine (Control) | 0.005 | 0.040 |
| Note: Data are illustrative. High Kᵢ values indicate negligible binding affinity, confirming the prodrug nature of all stereoisomers. |
Visualization: Competitive Binding Assay Workflow
Caption: Workflow for determining direct receptor binding affinity via a competitive assay.
Part 3: Cellular Functional Activity Assessment
Expert Rationale
Having established that L-threo-DOPS is the preferred substrate for AADC and that none of the isomers bind directly to adrenergic receptors, the final step is to confirm that this enzymatic conversion leads to a functional cellular response. This assay integrates the entire mechanism by requiring both enzymatic conversion and subsequent receptor activation in a cellular environment. We will use a cell line expressing a Gs-coupled adrenergic receptor (β₁) and measure the production of the second messenger cyclic AMP (cAMP). This provides a quantitative measure of the functional potency of the norepinephrine generated from each stereoisomer.
Experimental Protocol: Cell-Based cAMP Assay
-
Cell Culture and Reagents:
-
Cells: Use a stable cell line, such as HEK293 or CHO, engineered to express the human β₁-adrenergic receptor.
-
Reagents: L-threo-DOPS and its stereoisomers, recombinant AADC enzyme, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[13]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Wash the cells and replace the medium with a stimulation buffer containing the phosphodiesterase inhibitor.
-
Prepare treatment solutions containing a fixed concentration of AADC enzyme and serial dilutions of each this compound stereoisomer.
-
Add the treatment solutions to the cells and incubate at 37°C for 30-60 minutes. This allows for the conversion of DOPS to norepinephrine and subsequent receptor activation.
-
Norepinephrine itself should be used as a positive control to establish the maximum possible response.
-
-
cAMP Quantification:
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Perform the cAMP measurement assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of each stereoisomer.
-
Fit the curves using a four-parameter logistic equation to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal response) for each compound.
-
Data Summary: Functional Potency for cAMP Production
| Stereoisomer | EC₅₀ (µM) | Eₘₐₓ (% of Norepinephrine) |
| L-threo-DOPS (this compound) | 250 | ~100% |
| D-threo-DOPS | >10,000 | <2% |
| L-erythro-DOPS | ~1500 | ~10% |
| D-erythro-DOPS | >10,000 | <2% |
| Note: Data are illustrative. The EC₅₀ for the prodrugs will be significantly higher than for norepinephrine itself, reflecting the dependency on enzymatic conversion. |
Visualization: β-Adrenergic Signaling Pathway
Caption: Activation of the β₁-adrenergic receptor by norepinephrine leads to cAMP production.
Synthesis and Conclusion
The collective in vitro data provides a clear and compelling narrative explaining the stereospecificity of this compound.
-
Enzymatic Selectivity: The AADC enzyme demonstrates profound stereoselectivity, efficiently metabolizing only L-threo-DOPS into L-norepinephrine. The other isomers are poor substrates, with the D-isomers being essentially inert. This finding is the primary filter determining biological activity; if the prodrug is not converted, it cannot act. Studies have also suggested that D-isomers may act as competitive inhibitors of the conversion of the active L-isomer, further underscoring the importance of stereochemical purity.[7][14]
-
Prodrug Confirmation: The receptor binding assays confirm that all four stereoisomers lack any significant affinity for α₁ or β₁ adrenergic receptors. This validates their classification as true prodrugs, whose effects are mediated solely through their metabolic product.
-
Functional Consequence: The cell-based functional assay provides the ultimate proof-of-concept. Only L-threo-DOPS is able to produce a robust, dose-dependent increase in the second messenger cAMP, mirroring the effect of norepinephrine itself. The negligible activity of the other isomers directly correlates with their poor conversion by AADC.
References
- Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry.
- Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.Benchchem.
- NeuroSURE® Metabolites: Aromatic L-amino Acid Decarboxylase Enzyme Analysis (Plasma).Labcorp.
- Aromatic L-amino acid decarboxylase enzyme activity in deficient p
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- What is the mechanism of this compound?
- Detection of β-Adrenergic Receptors by Radioligand Binding.
- Aromatic L-Amino Acid Decarboxylase Deficiency.
- Pharmacology - NORTHERA® (this compound) for Healthcare Professionals.Lundbeck.
- Effects of L-threo- and erythro-3,4-dihydroxyphenylserine on learning performance and concentrations of brain noradrenaline and its metabolites in r
- This compound in neurogenic orthostatic hypotension.
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- This compound.Wikipedia.
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- Aromatic L-Amino Acid Decarboxylase Enzyme-AAB23675.1.MyBioSource.
- Study design of (A) competition radioligand binding assay to quantify β...
- Plasma levels of this compound and norepinephrine after this compound administration in 8 subjects with autonomic failure.
- Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde.
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- The In Vivo Mechanism of L-threo-Droxidopa: A Technical Guide.Benchchem.
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- DL-Threo-3,4-dihydroxyphenylserine Does Not Exert a Pressor Effect in Orthost
- Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneurop
- Possible mechanisms of action of this compound—this compound could exert its...
- Possible mechanisms of action of this compound—this compound could exert its...
- Effects of Stereoisomers on Drug Activity.Am J Biomed Sci & Res.
- L-threo-dihydroxyphenylserine (L-threo-DOPS; this compound) in the management of neurogenic orthostatic hypotension: a multi-national, multi-center, dose-ranging study in multiple system atrophy and pure autonomic failure.PubMed.
- How Do Stereoisomers Affect Drug Activity?YouTube.
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- Integrated analysis of this compound trials for neurogenic orthost
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Assessing the Long-Term Efficacy of Droxidopa in Chronic Animal Models: A Comparative Guide for Researchers
A Senior Application Scientist's Guide to Preclinical Evaluation of Therapies for Neurogenic Orthostatic Hypotension
For researchers and drug development professionals navigating the complexities of neurogenic orthostatic hypotension (nOH), the translation of therapeutic efficacy from preclinical models to clinical success is a paramount challenge. Droxidopa, a norepinephrine prodrug, has emerged as a significant therapeutic option for nOH. However, a comprehensive understanding of its long-term efficacy in chronic animal models remains an area of active investigation and critical need. This guide provides an in-depth analysis of this compound's mechanism, compares its performance with available alternatives, and presents the experimental frameworks necessary for its rigorous preclinical evaluation, with a focus on chronic models that mimic the progressive nature of autonomic failure.
This compound: Mechanism of Action and Clinical Rationale
This compound is a synthetic amino acid precursor of norepinephrine. Administered orally, it is metabolized to norepinephrine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), which is widely distributed throughout the body. This conversion increases norepinephrine levels in the peripheral nervous system, leading to vasoconstriction and a subsequent rise in blood pressure, thereby counteracting the debilitating symptoms of nOH.[1][2]
The primary advantage of this compound lies in its ability to bypass the rate-limiting enzyme dopamine β-hydroxylase, which is deficient in some forms of autonomic failure. This targeted replenishment of norepinephrine at the neurovascular junction forms the basis of its therapeutic effect in conditions like Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[2][3]
Diagram: this compound's Mechanism of Action
Caption: Metabolic conversion of this compound to Norepinephrine and its downstream effects.
Chronic Animal Models of Neurogenic Orthostatic Hypotension
The cornerstone of preclinical assessment for nOH therapies is the use of robust and clinically relevant animal models. While no single model perfectly recapitulates all aspects of human nOH, several have been established to induce chronic autonomic dysfunction.
The 6-Hydroxydopamine (6-OHDA) Model
The most widely utilized model for inducing sympathetic neurodegeneration is the administration of the neurotoxin 6-hydroxydopamine (6-OHDA).[4][5] 6-OHDA is selectively taken up by catecholaminergic neurons, leading to their destruction through oxidative stress.[5] This model can be tailored to produce varying degrees of sympathetic denervation depending on the site and dose of administration.
Experimental Protocol: Induction of Chronic Sympathetic Denervation with 6-OHDA in Rats
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For inducing widespread sympathetic deficits, injections into the medial forebrain bundle (MFB) are effective.[6]
-
Stereotaxic coordinates for the MFB in rats are approximately: Anteroposterior (AP): -4.4 mm from bregma; Mediolateral (ML): ±1.2 mm from the midline; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride (e.g., 8 µg in 2 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation).
-
Slowly infuse the 6-OHDA solution into the MFB using a microsyringe pump over several minutes.
-
Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animals closely for recovery.
-
Model Validation (2-4 weeks post-surgery):
-
Behavioral Assessment: Apomorphine- or amphetamine-induced rotation tests can confirm the unilateral lesion of dopaminergic pathways.[7]
-
Cardiovascular Assessment: Measure baseline blood pressure and heart rate. Assess the response to orthostatic challenge (e.g., head-up tilt test). A blunted pressor response and/or a significant drop in blood pressure upon tilting indicates autonomic dysfunction.[4][8]
-
Neurochemical Analysis: Post-mortem analysis of catecholamine levels in relevant tissues (e.g., heart, spleen, brain) can quantify the extent of sympathetic denervation.
-
Histopathology: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum can visualize the loss of dopaminergic neurons.
-
Diagram: Experimental Workflow for 6-OHDA Model and Drug Efficacy Testing
Caption: Workflow for creating and testing therapies in a 6-OHDA rat model.
Assessing Long-Term Efficacy of this compound: Preclinical Evidence and Gaps
A significant gap exists in the literature regarding the long-term efficacy of this compound specifically within chronic animal models of nOH. The majority of published long-term data is derived from human clinical trials.[1][4] These studies have demonstrated sustained improvements in symptoms of dizziness and lightheadedness, as well as a reduction in falls over periods of up to 12 months.[9]
Preclinical studies in rodent models, such as the 6-OHDA model, have primarily focused on acute or short-term effects, demonstrating that this compound can effectively increase blood pressure.[4][8] However, the long-term consequences of sustained norepinephrine precursor administration on the cardiovascular system, including potential for receptor desensitization, cardiac remodeling, or exacerbation of supine hypertension, have not been extensively characterized in these models. This represents a critical area for future research to better understand the chronic adaptations to this compound therapy.
Comparison with Alternatives in Preclinical Models
A direct head-to-head comparison of the long-term efficacy of this compound with its main alternatives in chronic animal models is scarce. The primary comparators in the clinical setting are midodrine, fludrocortisone, and pyridostigmine.[1][2]
| Drug | Mechanism of Action | Preclinical Evidence (Primarily Short-Term) | Key Considerations in Animal Models |
| This compound | Norepinephrine prodrug | Increases blood pressure in 6-OHDA and other models of autonomic dysfunction. | Potential for central nervous system effects; long-term effects on norepinephrine storage and release need further investigation. |
| Midodrine | α1-adrenergic receptor agonist | Potent pressor agent in various animal models.[10] | Direct and potent vasoconstriction may lead to a higher risk of supine hypertension; lacks central effects.[1] |
| Fludrocortisone | Mineralocorticoid | Expands plasma volume. | Effects are gradual and may be influenced by dietary salt and water intake in animal studies; requires careful monitoring of electrolytes. |
| Pyridostigmine | Acetylcholinesterase inhibitor | Enhances cholinergic neurotransmission at autonomic ganglia. | Efficacy may be less pronounced in models of severe postganglionic sympathetic failure. |
Data from clinical studies suggests that while both midodrine and this compound are effective, their side-effect profiles and patient populations may differ. [1][10] Midodrine, a direct-acting α1-agonist, may have a more potent pressor effect but also a higher risk of supine hypertension.[10] this compound's mechanism as a prodrug may offer a more physiological and sustained release of norepinephrine.
Experimental Design for a Long-Term Efficacy Study
To address the current knowledge gap, a well-designed long-term preclinical study is essential.
Protocol: Long-Term (e.g., 3-6 months) Efficacy Assessment in a Chronic nOH Rat Model
-
Model Induction: Establish a chronic nOH model in rats (e.g., 6-OHDA lesion) as previously described.
-
Telemetry Implantation: For continuous and stress-free monitoring of cardiovascular parameters, surgically implant telemetry devices to measure blood pressure, heart rate, and activity.[11][12][13] This is the gold standard for chronic cardiovascular studies in rodents.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound, Midodrine).
-
Chronic Dosing: Administer drugs daily (e.g., via oral gavage) for the duration of the study. Dosing regimens should be based on pharmacokinetic data to ensure sustained therapeutic levels.
-
Regular Monitoring:
-
Continuous Telemetry: Record and analyze daily patterns of blood pressure and heart rate, paying close attention to diurnal variations and the development of supine hypertension.
-
Weekly Orthostatic Challenge: Perform a standardized head-up tilt test to assess the long-term effects of treatment on the orthostatic response.
-
Behavioral Assessments: Periodically assess motor function and general well-being to monitor for any adverse effects.
-
-
Terminal Assessments:
-
Pharmacokinetic Analysis: At the end of the study, collect blood samples to determine drug and metabolite concentrations.
-
Neurochemical Analysis: Quantify catecholamine levels in the heart, adrenal glands, and brain to assess the long-term impact on the sympathetic nervous system.
-
Histopathology: Perform histological analysis of the heart and blood vessels to examine for any chronic pathological changes. Examine sympathetic ganglia for signs of neuronal loss or plasticity.
-
Conclusion and Future Directions
This compound represents a valuable therapeutic tool for the management of nOH. While its long-term efficacy and safety are well-documented in clinical settings, a clear void exists in our understanding of its chronic effects in preclinical animal models. The 6-OHDA model provides a robust platform to investigate these long-term outcomes.
Future research should prioritize head-to-head comparative studies of this compound and its alternatives in chronic animal models, utilizing continuous telemetry monitoring to capture the nuanced, long-term cardiovascular effects. Such studies will be invaluable for elucidating the chronic adaptations of the autonomic nervous system to these therapies and for the development of novel, more effective treatments for patients suffering from neurogenic orthostatic hypotension.
References
- Brebner, K., et al. (2010). Subtle cardiovascular dysfunction in the unilateral 6-hydroxydopamine-lesioned rat. Parkinson's Disease, 2010, 427810.
- Dr.Oracle. (2025). What is the comparison between midodrine and this compound for treating orthostatic hypotension?.
- Brebner, K., et al. (2010). Subtle cardiovascular dysfunction in the unilateral 6-hydroxydopamine-lesioned rat. Parkinson's Disease, 2010, 427810.
- Palma, J. A., et al. (2021). Neurogenic Orthostatic Hypotension: Lessons From Synucleinopathies. American Journal of Hypertension, 34(2), 125-133.
- ResearchGate. (n.d.). Clinical studies with this compound for neurogenic OH.
- Palma, J. A., & Kaufmann, H. (2017). Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges. Clinical Autonomic Research, 27(2), 79-91.
- Patrick, K., & Martin, T. (2017). Effectiveness of this compound compared to midodrine in standing blood pressure and orthostatic tolerance in adults with neurogenic orthostatic hypotension: a systematic review protocol. JBI database of systematic reviews and implementation reports, 15(9), 2287-2294.
- Authier, S., et al. (2016). Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs. Vascular pharmacology, 81, 30-38.
- DePace, N. L., et al. (2022). Oral Vasoactive Medications: A Summary of Midodrine and this compound as Applied to Orthostatic Dysfunction. Cardio Open, 7(1), 216-232.
- Patrick, K., & Martin, T. (2017). Effectiveness of this compound compared to midodrine in standing blood pressure and orthostatic tolerance in adults with neurogenic orthostatic hypotension: a systematic review protocol. JBI database of systematic reviews and implementation reports, 15(9), 2287-2294.
- Isaacson, S., et al. (2016). Long-term safety of this compound in patients with symptomatic neurogenic orthostatic hypotension. Journal of the American Society of Hypertension, 10(10), 755-762.
- Fanciulli, A., & Wenning, G. K. (2015). Neurogenic orthostatic hypotension: Pathophysiology, evaluation, and management. Journal of neurology, 262(7), 1567-1578.
- Chen, J., et al. (2017). Meta-analysis of the safety and efficacy of this compound for neurogenic orthostatic hypotension. Journal of clinical pharmacy and therapeutics, 42(4), 383-389.
- National Institutes of Health. (2016). Study to Assess the Clinical Benefit and Safety of this compound in Parkinson's Disease. ClinicalTrials.gov.
- Drugs.com. (n.d.). This compound Alternatives Compared.
- Biaggioni, I., & Shibao, C. A. (2020). Neurogenic Orthostatic Hypotension: State of the Art and Therapeutic Strategies. Methodist DeBakey cardiovascular journal, 16(3), 206-213.
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A Comparative Guide to the Pharmacokinetic Profiling of Droxidopa Across Species
This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profile of Droxidopa, a synthetic amino acid precursor of norepinephrine, across various species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in different biological systems is fundamental to translational science. It allows researchers to bridge the gap between preclinical findings and clinical outcomes, ensuring safer and more effective drug development. This document synthesizes experimental data to offer a clear, comparative view for researchers, scientists, and drug development professionals.
Introduction: this compound and the Rationale for Cross-Species PK Analysis
This compound (L-threo-dihydroxyphenylserine or L-DOPS) is an orally administered prodrug that is metabolically converted to norepinephrine.[1][2] It is clinically approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a drop in blood pressure upon standing due to autonomic nervous system dysfunction.[3][4][5][6] this compound works by increasing norepinephrine levels, thereby enhancing vascular tone and mitigating hypotensive symptoms.[1][4]
The selection of appropriate animal models is a cornerstone of non-clinical drug development. A robust understanding of a drug's pharmacokinetics in these models compared to humans is critical for:
-
Predicting Human Dose: Establishing a safe and effective starting dose for first-in-human trials.
-
Interpreting Toxicology Studies: Correlating observed toxicities with drug exposure levels (Cmax, AUC).
-
Translating Efficacy: Understanding if the exposure levels that drive efficacy in animal models are achievable and sustainable in humans.
This guide delves into the known PK parameters of this compound, highlighting key similarities and differences across species to inform these critical aspects of development.
The Metabolic Pathway of this compound: A Conserved Mechanism
A significant finding in the preclinical development of this compound is that its metabolic pathway is largely comparable across mice, rats, dogs, rhesus monkeys, and humans.[7] This conservation of metabolic fate provides confidence in the translational relevance of preclinical models.
This compound has three primary metabolic fates:
-
Conversion to Norepinephrine (NE): The desired therapeutic pathway, catalyzed by aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[2][3]
-
O-methylation: Conversion to its major metabolite, 3-O-methyl-DOPS (3OMD), by the enzyme catechol-O-methyltransferase (COMT).[3][8]
-
Aldolization: Conversion to protocatechualdehyde by DOPS aldolase.[3][8]
The primary pharmacological effect is derived from the conversion to norepinephrine.[3]
Caption: Standard workflow for a preclinical oral pharmacokinetic study.
Detailed Step-by-Step Methodology
-
Animal Selection and Acclimation:
-
Causality: Beagle dogs are often chosen due to their moderate size, docile nature, and physiological similarities to humans. A group of male and/or female animals (e.g., n=3-4 per group) are acclimated to the study environment for at least 7 days to minimize stress-related physiological changes.
-
Validation: Body weights are recorded daily, and clinical observations are made to ensure animals are healthy prior to the study.
-
-
Fasting and Pre-Dose Procedures:
-
Causality: Animals are fasted overnight (for approximately 12-18 hours) with free access to water. This is crucial to minimize variability in drug absorption caused by the presence of food in the GI tract, thereby providing a standardized baseline.
-
Validation: A pre-dose (t=0) blood sample is collected to confirm the absence of the drug or interfering substances in the biological matrix.
-
-
Dose Formulation and Administration:
-
Causality: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a known concentration. The dose is administered orally via gavage or in a gelatin capsule, followed by a small volume of water to ensure complete delivery to the stomach. The dose volume is calculated based on the most recent body weight.
-
Validation: The stability and homogeneity of the dosing formulation are confirmed analytically prior to the study.
-
-
Serial Blood Sampling:
-
Causality: Blood samples (e.g., 1-2 mL) are collected from a peripheral vein (e.g., cephalic or jugular) into tubes containing an appropriate anticoagulant (e.g., K2EDTA). The sampling time points are chosen to adequately define the absorption, distribution, and elimination phases of the drug. A typical schedule might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Validation: The exact time of each sample collection is meticulously recorded to ensure accurate PK calculations.
-
-
Sample Processing and Storage:
-
Causality: Blood samples are immediately placed on ice and centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma. This rapid, cold processing minimizes potential ex-vivo degradation of the analyte.
-
Validation: Plasma is transferred to uniquely labeled cryovials and stored frozen at ≤ -70°C until analysis, ensuring long-term stability.
-
-
Bioanalysis:
-
Causality: Plasma concentrations of this compound and its major metabolites are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement in a complex biological matrix.
-
Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA), demonstrating acceptable accuracy, precision, linearity, and stability. Quality control (QC) samples are analyzed with the study samples to ensure the integrity of the analytical run.
-
-
Pharmacokinetic Analysis:
-
Causality: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with validated software (e.g., Phoenix WinNonlin). This method allows for the direct calculation of key PK parameters such as Cmax, Tmax, AUC, t½, and clearance.
-
Validation: The NCA results are reviewed to ensure the data quality is sufficient to accurately characterize the drug's profile (e.g., ensuring the AUC is well-defined).
-
Translational Implications and Conclusion
The comparative pharmacokinetic profile of this compound reveals several key insights crucial for its development and clinical use:
-
Strong Preclinical-to-Clinical Correlation: The conservation of the primary metabolic pathways and the similar range of the elimination half-life across species provide a strong foundation for using preclinical models to predict human outcomes.
-
Predictable Oral Dosing: The high oral bioavailability observed in animals supports the clinical use of this compound as an oral therapeutic.
-
Consideration of Absorption Variables: The significant food effect seen in humans underscores the importance of controlling for meal timing in clinical studies and patient management to reduce PK variability.
-
Importance of Free-Drug Concentration: The concentration-dependent plasma protein binding highlights that total drug concentration may not always correlate linearly with pharmacological activity. Understanding the unbound fraction in each species is critical for accurately translating dose-response relationships.
References
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Comparing the neurochemical effects of Droxidopa and norepinephrine infusion
Authored by a Senior Application Scientist
For researchers and drug development professionals navigating the complexities of adrenergic therapeutics, the choice between Droxidopa and intravenous norepinephrine infusion represents a critical decision point. While both aim to elevate norepinephrine levels, their divergent mechanisms of action, pharmacokinetic profiles, and resulting neurochemical effects necessitate a nuanced understanding. This guide provides an in-depth, data-driven comparison to inform experimental design and clinical application, moving beyond a surface-level overview to explore the fundamental neurochemical distinctions that underpin their therapeutic and adverse effect profiles.
Fundamental Mechanisms of Action: A Tale of Two Pathways
The most critical distinction lies in their method of increasing synaptic norepinephrine. Norepinephrine infusion provides an exogenous, systemic flood of the neurotransmitter, leading to rapid and widespread activation of adrenergic receptors. In contrast, this compound (L-DOPS) is a synthetic amino acid precursor that leverages the body's own enzymatic machinery for a more targeted and potentially sustained effect.
This compound is transported into neuronal and non-neuronal cells where it is converted to norepinephrine by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). This conversion occurs intracellularly, leading to a more localized release of norepinephrine from synaptic vesicles, mimicking the natural physiological process more closely than intravenous administration.
Figure 1: Contrasting mechanisms of this compound and norepinephrine infusion.
Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Analysis
The differing routes of administration and mechanisms of action give rise to distinct pharmacokinetic and pharmacodynamic profiles. These differences are crucial for understanding their therapeutic windows and potential side effects.
| Parameter | This compound | Norepinephrine Infusion |
| Route of Administration | Oral | Intravenous |
| Onset of Action | Slower (requires conversion) | Rapid (immediate) |
| Duration of Action | Longer, more sustained | Short (requires continuous infusion) |
| Bioavailability | Variable, dependent on DDC activity | 100% (direct to circulation) |
| Distribution | Crosses the blood-brain barrier to a limited extent | Does not cross the blood-brain barrier |
| Primary Site of Action | Peripheral and potentially central neurons | Systemic (widespread) |
Data sourced from:
The oral administration of this compound leads to a more gradual increase in plasma norepinephrine levels, which can be advantageous in treating chronic conditions like neurogenic orthostatic hypotension (nOH). In contrast, the intravenous infusion of norepinephrine provides tight control over plasma levels, making it ideal for acute, critical care settings where immediate and potent vasoconstriction is required.
Neurochemical Effects: Central vs. Peripheral Actions
A key area of investigation is the differential impact of these two agents on central versus peripheral adrenergic signaling. While norepinephrine itself does not cross the blood-brain barrier, this compound can, to some extent, be taken up by central neurons and converted to norepinephrine. This raises the possibility of more targeted central effects with this compound compared to the purely peripheral effects of norepinephrine infusion.
Experimental Protocol: Assessing Central vs. Peripheral Norepinephrine Levels via Microdialysis
This protocol allows for the direct measurement and comparison of norepinephrine levels in both the central nervous system (e.g., hypothalamus) and the peripheral circulation.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats, instrumented with microdialysis probes in the target brain region and a catheter for blood sampling.
-
Drug Administration:
-
This compound Group: Administer this compound orally or via gavage.
-
Norepinephrine Group: Administer norepinephrine via a continuous intravenous infusion.
-
Control Group: Administer a vehicle control.
-
-
Sample Collection: Collect microdialysate from the brain and blood samples at regular intervals before and after drug administration.
-
Neurochemical Analysis: Analyze the concentration of norepinephrine in the microdialysate and plasma samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the time course and magnitude of norepinephrine changes in the central and peripheral compartments between the different treatment groups.
Figure 2: Workflow for comparative microdialysis experiment.
Adrenergic Receptor Activation and Downstream Signaling
Both this compound-derived and infused norepinephrine act on α- and β-adrenergic receptors. However, the pattern of receptor activation may differ significantly. The systemic flood from norepinephrine infusion can lead to widespread and potentially non-physiological receptor activation and desensitization. This compound's more localized release may result in a more targeted and physiologically relevant pattern of receptor engagement.
Signaling Pathways:
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium and activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP and the activation of protein kinase A (PKA).
Figure 3: Simplified adrenergic receptor signaling pathways.
Conclusion for the Research Professional
The choice between this compound and norepinephrine infusion is not merely a matter of convenience but a fundamental decision about the desired neurochemical and physiological outcome. Norepinephrine infusion offers rapid, potent, and systemic adrenergic stimulation, making it a cornerstone of acute critical care. This compound, in contrast, provides a more nuanced, targeted, and sustained increase in norepinephrine levels through enzymatic conversion, offering a valuable therapeutic option for chronic conditions requiring long-term management of adrenergic tone.
For the drug development professional, the unique properties of this compound highlight the potential for prodrug strategies to achieve more physiologically relevant and better-tolerated therapeutic effects. Future research should continue to explore the precise central effects of this compound and the long-term consequences of its use on adrenergic receptor sensitivity and function. Understanding these fundamental differences is paramount to advancing the field of adrenergic therapeutics and developing novel treatments for a range of cardiovascular and neurological disorders.
References
- Title: this compound - an overview | ScienceDirect Topics Source: ScienceDirect URL:[Link]
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- Title: The pharmacology of this compound in the treatment of neurogenic orthostatic hypotension Source: National Center for Biotechnology Inform
A Senior Application Scientist's Guide to the In Vivo Validation of Droxidopa for Sympathetic Tone Restoration
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Droxidopa and its alternatives for the restoration of sympathetic tone, grounded in the principles of in vivo experimental validation. We will explore the causal mechanisms, detailed experimental designs, and comparative efficacy data essential for rigorous scientific inquiry in the field of autonomic pharmacology.
Introduction: The Critical Role of Sympathetic Tone
The sympathetic nervous system (SNS) orchestrates the body's "fight or flight" response, maintaining cardiovascular homeostasis, particularly in response to postural changes. A key function is the regulation of vascular tone to ensure adequate blood pressure and cerebral perfusion. Conditions like neurogenic orthostatic hypotension (nOH), often associated with neurodegenerative diseases such as Parkinson's disease and multiple system atrophy, are characterized by a failure of the SNS to release sufficient norepinephrine upon standing.[1][2][3] This deficiency leads to a debilitating drop in blood pressure, causing dizziness, lightheadedness, and an increased risk of falls.[2][4][5]
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) presents a logical therapeutic strategy by providing an exogenous precursor for norepinephrine synthesis.[4][6] This guide will dissect the validation of this approach, comparing it with alternative methods and providing the technical framework for its preclinical assessment.
Section 1: this compound's Mechanism of Action: A Direct Pathway to Norepinephrine
This compound is a synthetic amino acid precursor that is directly metabolized to norepinephrine.[2][6][7] Its primary advantage lies in bypassing the initial, often impaired, enzymatic steps in catecholamine synthesis.
The Biochemical Rationale: The conversion of this compound to norepinephrine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][4][6] This enzyme is widely distributed throughout the body, allowing for the conversion of this compound to norepinephrine in both the central and peripheral nervous systems.[1][4][6] This mechanism directly replenishes norepinephrine levels, thereby enhancing vascular tone and increasing blood pressure.[1][4]
Caption: this compound's conversion to norepinephrine via AADC.
Section 2: Designing a Robust In Vivo Validation Study
The primary goal of an in vivo study is to create a reproducible model of sympathetic failure to test the efficacy of a therapeutic agent. The choice of animal model is paramount and depends on the specific scientific question.
2.1. Selecting an Animal Model:
-
Neurotoxin-Induced Models: A common and effective method involves the administration of neurotoxins like 6-hydroxydopamine (6-OHDA).[8][9] 6-OHDA is selectively taken up by catecholaminergic neurons, leading to their destruction and mimicking the sympathetic denervation seen in nOH.[8][9] This approach allows for a controlled and titratable level of sympathetic dysfunction.
-
Genetic Models: Mice lacking specific genes essential for sympathetic nervous system development or function, such as those for the α1B subunit of N-type calcium channels or the Egr3 transcription factor, can also serve as valuable models of autonomic failure.[10][11]
-
Autoimmune Models: Immunization with neuronal nicotinic acetylcholine receptor subunits can induce an experimental autoimmune autonomic ganglionopathy (EAAG) in mice, providing a model for autoimmune-mediated dysautonomia.[12]
2.2. General Experimental Workflow:
A well-designed study will include baseline measurements, drug administration, and post-treatment evaluation, with appropriate controls.
Caption: A generalized workflow for in vivo validation.
Section 3: Core Experimental Protocols
Accurate and reproducible measurements are the bedrock of any validation study. Below are key protocols for assessing sympathetic tone.
3.1. Protocol: Continuous Hemodynamic Monitoring via Radiotelemetry
This method provides continuous, stress-free measurement of blood pressure (BP) and heart rate (HR) in conscious, freely moving animals.
-
Step 1: Surgical Implantation: Under anesthesia, a telemetry transmitter catheter is implanted into the descending aorta or femoral artery. The transmitter body is placed subcutaneously or in the abdominal cavity. Allow for a 7-10 day recovery period.
-
Step 2: Acclimatization & Baseline Recording: House the animal in its home cage over a receiver. Allow for a 24-48 hour acclimatization period before recording at least 24 hours of baseline BP and HR data.
-
Step 3: Drug Administration: Administer this compound (or vehicle/comparator) via oral gavage at a clinically relevant dose (e.g., 10-100 mg/kg in rodents).
-
Step 4: Post-Dose Recording: Continuously record BP and HR for a defined period post-administration (e.g., 4-6 hours) to capture the peak effect and duration of action.
-
Step 5: Data Analysis: Analyze the change in mean arterial pressure (MAP) and HR from baseline. The expected outcome is a significant increase in MAP with minimal change in HR following this compound administration.
3.2. Protocol: Neurochemical Analysis of Plasma Norepinephrine
Directly measuring plasma norepinephrine provides biochemical evidence of this compound's conversion and systemic effect.
-
Step 1: Catheter Implantation: For serial sampling, implant a catheter into the femoral or jugular vein a few days prior to the experiment.
-
Step 2: Baseline Blood Sampling: Collect a baseline blood sample (e.g., 100-200 µL) into a chilled tube containing EDTA and an antioxidant (e.g., sodium metabisulfite). Immediately centrifuge at 4°C and store the plasma at -80°C.
-
Step 3: Drug Administration: Administer this compound or control substance.
-
Step 4: Post-Dose Sampling: Collect blood samples at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to capture the pharmacokinetic/pharmacodynamic profile.
-
Step 5: Quantification: Analyze plasma norepinephrine concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a commercial ELISA kit.
3.3. Advanced Technique: Direct Sympathetic Nerve Activity (SNA) Recording
For mechanistic studies, direct recording of nerve activity (e.g., from renal or splanchnic nerves) provides the most definitive assessment of sympathetic outflow.[13][14][15]
-
Rationale: This technique, typically performed in anesthetized animals, allows for the direct measurement of nerve firing rate in response to pharmacological intervention.[13][14][15] It can definitively show whether a pressor response is due to central sympathetic outflow or peripheral actions.
Section 4: Comparative Analysis: this compound vs. Alternatives
A thorough validation requires comparison against existing therapies. The most common alternative for nOH is Midodrine.
Mechanism of Action: Midodrine Midodrine is a prodrug that is metabolized to its active form, desglymidodrine.[16] Desglymidodrine is a direct-acting alpha-1 adrenergic agonist, causing peripheral vasoconstriction to increase blood pressure.[16] Unlike this compound, its action is independent of norepinephrine synthesis and release.
Comparative Data Summary
The following table summarizes key comparative points based on clinical and preclinical data.
| Feature | This compound | Midodrine |
| Mechanism | Norepinephrine Prodrug[1][2][6] | Alpha-1 Adrenergic Agonist[16] |
| Action | Replenishes Norepinephrine[1][17] | Direct Vasoconstriction[16] |
| CNS Penetration | Yes, can cross the blood-brain barrier[4][6] | No |
| Primary Target | α- and β-adrenergic receptors (via NE)[6] | α1-adrenergic receptors[16] |
| Supine Hypertension | Lower risk compared to Midodrine[18] | Higher risk[18] |
Quantitative In Vivo Performance Comparison
Data from a meta-analysis of clinical trials provides a quantitative comparison of the pressor effects.
| Drug | Mean Increase in Standing Systolic BP (mmHg vs. Placebo) | Source |
| This compound | 6.2 - 11.2 | [18][19][20] |
| Midodrine | 17 - 22 | [18][19] |
While Midodrine may produce a greater increase in standing systolic blood pressure, this compound has been associated with a lower incidence of supine hypertension, a significant side effect.[18] Furthermore, real-world data suggests that patients may remain on this compound treatment longer than Midodrine, indicating potentially better overall tolerance or compliance.[21]
Conclusion
The in vivo validation of this compound demonstrates its efficacy in restoring sympathetic tone by acting as a direct precursor to norepinephrine.[1][2] This mechanism offers a distinct advantage over direct-acting agonists like Midodrine, particularly in its potential for both peripheral and central nervous system effects and a potentially more favorable side-effect profile regarding supine hypertension.[4][6][18]
The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate and compare these compounds. By combining hemodynamic, neurochemical, and direct neural recording techniques, a comprehensive understanding of a drug's ability to restore sympathetic function can be achieved, ultimately guiding the development of more effective therapies for patients with autonomic dysfunction.
References
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A Researcher's Guide to Translating the Orthostatic Hypotension Questionnaire (OHQ) for Preclinical Animal Models
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Quantifying Orthostatic Hypotension from Bench to Bedside
Orthostatic hypotension (OH), a debilitating condition characterized by a significant drop in blood pressure upon standing, presents a considerable challenge in both clinical management and preclinical drug development. In the clinic, the patient's subjective experience is paramount. The Orthostatic Hypotension Questionnaire (OHQ), a validated tool, effectively captures the symptomatic burden of OH, assessing dizziness, vision problems, and the impact on daily activities.[1][2][3][4][5][6] This patient-reported outcome is crucial for evaluating treatment efficacy. However, the subjective nature of the OHQ creates a translational gap when moving to preclinical animal models, where direct symptom reporting is impossible.[7][8][9][10] This guide provides a framework for validating the principles of the OHQ in animal models by correlating its symptomatic domains with objective, quantifiable physiological parameters.
The Orthostatic Hypotension Questionnaire (OHQ): A Clinical Snapshot
The OHQ is a composite tool with two main components: the Orthostatic Hypotension Symptom Assessment (OHSA) and the Orthostatic Hypotension Daily Activity Scale (OHDAS).[2][3][11][12]
-
OHSA: This section queries the severity of six key symptoms of cerebral hypoperfusion and generalized weakness over the past week, including dizziness/lightheadedness, problems with vision, and head/neck discomfort.[12] Each item is scored on an 11-point scale (0-10), with higher scores indicating greater severity.[2][11]
-
OHDAS: This part assesses the degree to which OH symptoms interfere with four daily activities, such as standing and walking.[12]
The OHQ has demonstrated excellent convergent validity, test-retest reliability, and responsiveness to treatment in clinical trials.[1][2][3][5]
Bridging the Gap: Translating Subjective Symptoms to Objective Animal Readouts
The core challenge lies in identifying and validating physiological readouts in animal models that directly correspond to the symptomatic domains of the OHQ. While we cannot ask a rodent if it feels dizzy, we can precisely measure the physiological changes that precipitate such symptoms in humans. This requires a shift in perspective from subjective reporting to objective, continuous monitoring of cardiovascular parameters.
Comparison of Clinical and Preclinical Assessment Modalities
| OHQ Domain (Human) | Corresponding Physiological Event | Primary Animal Model Readout | Alternative/Supportive Readouts | Advantages of Animal Model Readout | Limitations of Animal Model Readout |
| Dizziness/Lightheadedness (OHSA Item 1) | Cerebral Hypoperfusion | Continuous Arterial Blood Pressure Monitoring (Telemetry) [13][14][15][16][17] | Cerebral Blood Flow (Laser Doppler), Behavioral Surrogates (e.g., ataxia, freezing) | Direct, continuous, and quantitative measure of the primary physiological insult.[13][16] | Does not directly measure the subjective sensation; behavioral surrogates can be confounded by other factors. |
| Problems with Vision (OHSA Item 2) | Retinal or Occipital Lobe Hypoperfusion | Continuous Arterial Blood Pressure Monitoring (Telemetry) [13][14][15][16][17] | Electroretinography (ERG) during orthostatic challenge | Provides the underlying hemodynamic data that would lead to visual disturbances. | ERG is technically challenging during a tilt and may not capture transient changes effectively. |
| Weakness/Fatigue (OHSA Item 3 & 4) | Systemic Hypoperfusion, Reduced Muscle Perfusion | Locomotor Activity Monitoring (Telemetry) [17][18] | Grip Strength, Exercise Tolerance (Treadmill) | Objective, continuous measure of general activity levels which can correlate with fatigue.[18] | Non-specific; can be influenced by factors other than OH. |
| Impact on Daily Activities (OHDAS) | Inability to maintain upright posture due to symptoms | Duration of Upright Posture Tolerance (Head-Up Tilt Test) [19][20][21][22][23] | Heart Rate Variability (HRV) during tilt[24] | Direct functional measure analogous to the inability to perform daily activities that require standing. | Anesthetized models may not fully recapitulate conscious autonomic responses.[20] Conscious models can induce stress.[25] |
The Physiological Underpinnings of Orthostatic Hypotension: A Systems View
Effective translation requires a firm grasp of the autonomic nervous system's role in blood pressure regulation.[26][27][28][29] Upon standing, gravity pulls blood into the lower extremities, decreasing venous return and cardiac output. Baroreceptors in the carotid sinuses and aortic arch detect this pressure drop and trigger a compensatory sympathetic nervous system response.[28] This involves norepinephrine release, leading to increased heart rate, cardiac contractility, and peripheral vasoconstriction to restore normal blood pressure.[28][30] Neurogenic OH often results from a failure of this sympathetic response, frequently seen in synucleinopathies like Multiple System Atrophy (MSA) and Parkinson's disease, where α-synuclein deposition disrupts autonomic pathways.[31][32][33][34][35]
Key Signaling in Autonomic Blood Pressure Regulation
Caption: Autonomic reflex arc in response to orthostatic challenge.
Experimental Protocol: Validating a Preclinical Analogue to the OHQ
This protocol outlines a self-validating system to correlate direct physiological measurements in an animal model of OH with the domains of the OHQ. The use of telemetry is considered the gold standard for continuous, conscious animal monitoring.[13][14][15][17]
Objective: To establish and validate a set of physiological parameters in a rodent model of neurogenic OH that serve as a preclinical analogue to the human OHQ.
Animal Model: A chemically induced model (e.g., using 6-hydroxydopamine to create a partial sympathectomy)[25] or a genetic model (e.g., α-synuclein overexpression models)[36] of neurogenic OH.
Methodology:
Part 1: Surgical Implantation of Telemetry Devices
-
Animal Preparation: Acclimatize adult male rodents (rats or mice) to the housing facility for at least one week.[16] Mice must weigh a minimum of 20 grams to accommodate the telemetry probe.[16]
-
Anesthesia: Anesthetize the animal using isoflurane (4-5% for induction, 2% for maintenance).[16] Confirm the anesthetic plane with a toe pinch.[16]
-
Transmitter Placement: For mice, create a subcutaneous pocket on the dorsal left side behind the scapula to house the telemetry transmitter body.[16] In rats, the transmitter can be placed in the peritoneal cavity.[13]
-
Catheter Implantation:
-
Post-Operative Care: Administer analgesia as directed by a veterinarian for the first 24 hours.[16] Allow the animal to recover for 5-7 days before starting data collection.[16] House animals individually in cages placed on telemetry receiver plates.[16]
Part 2: Data Acquisition and Orthostatic Challenge
-
Baseline Recording: Record baseline, continuous blood pressure, heart rate, and locomotor activity for at least 24 hours in the animal's home cage to establish a diurnal rhythm.
-
Head-Up Tilt (HUT) Test:
-
Anesthetize the animal lightly if necessary, though conscious models are preferred to avoid confounding effects on the autonomic nervous system.[24][36] Note that anesthesia can depress cardiac output.[36]
-
Secure the animal in a supine position to a tilt table.
-
Record a stable 5-10 minute baseline of hemodynamic parameters.
-
Initiate a head-up tilt to a 60-90 degree angle.[19][20][37]
-
Continuously record blood pressure and heart rate throughout the tilt.
-
Maintain the tilt for a predetermined duration (e.g., 5-10 minutes) or until a predefined endpoint is reached (e.g., a sustained >30% drop in mean arterial pressure).
-
-
Pharmacological Validation:
Part 3: Data Analysis and Correlation to OHQ Domains
-
Blood Pressure Analysis (correlates to OHSA Items 1 & 2):
-
Calculate the nadir of systolic and mean arterial blood pressure during the HUT.
-
Calculate the time to recovery of baseline blood pressure.
-
A larger and more sustained drop in blood pressure serves as the primary endpoint analogous to severe dizziness and visual symptoms.
-
-
Heart Rate Analysis:
-
Assess the baroreflex sensitivity by analyzing the change in heart rate in response to the change in blood pressure. A blunted heart rate response is indicative of autonomic dysfunction.
-
-
Activity Analysis (correlates to OHSA Items 3 & 4 and OHDAS):
-
Analyze the 24-hour locomotor activity data. A significant reduction in overall activity in the OH model compared to controls can be a surrogate for weakness and fatigue.
-
Correlate the severity of the orthostatic blood pressure drop with subsequent reductions in voluntary movement.
-
Experimental Validation Workflow
Caption: Workflow for validating preclinical OH endpoints against OHQ domains.
Conclusion and Future Directions
The Orthostatic Hypotension Questionnaire is an indispensable tool in the clinical assessment of OH. While it cannot be directly applied to animal models, its symptomatic domains provide a clear roadmap for developing and validating robust, objective physiological endpoints. By employing continuous telemetry monitoring and standardized orthostatic challenges like the head-up tilt test, researchers can generate preclinical data that are more translationally relevant. This approach, which correlates the cause (hemodynamic instability) with the effect (clinical symptoms), strengthens the predictive validity of animal models and ultimately accelerates the development of novel therapeutics for patients suffering from orthostatic hypotension. Future refinements could involve incorporating more sophisticated behavioral analyses and non-invasive cerebral blood flow measurements to further bridge the gap between preclinical findings and clinical reality.
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Safety Operating Guide
A Guide to the Proper Disposal of Droxidopa in Research and Development Settings
Droxidopa, a synthetic amino acid precursor to norepinephrine, is a critical therapeutic agent for treating neurogenic orthostatic hypotension. As with any biologically active compound, its handling and disposal in a laboratory environment demand a rigorous, safety-first approach to protect personnel and prevent environmental contamination. This guide provides an in-depth operational plan for the proper disposal of this compound, grounded in regulatory standards and scientific best practices.
Foundational Principles: Regulatory Framework and Waste Classification
The cornerstone of proper chemical disposal is adherence to national and local regulations. In the United States, the Environmental Protection Agency (EPA) governs pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] A critical first step is to determine if the this compound waste is classified as "hazardous waste."
Based on available Safety Data Sheets (SDS), pure, unused this compound is not typically listed as a P- or U-list hazardous waste by the RCRA.[3] However, a waste material may still be considered hazardous if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] this compound does not typically meet these criteria in its standard form.
Therefore, this compound waste is generally managed as non-hazardous pharmaceutical waste . Despite this classification, it must never be disposed of in standard trash or down the drain.[4][5] The EPA explicitly prohibits the "sewering" (flushing or drain disposal) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in all laboratory settings to prevent the release of active pharmaceutical ingredients (APIs) into waterways.[1][5][6]
Hazard Identification and Personnel Protection
Before handling any waste, consulting the manufacturer's Safety Data Sheet (SDS) is mandatory. The SDS provides comprehensive information on hazards, handling, and emergency procedures.[7] For this compound, the primary risks are associated with dust inhalation and direct contact with skin and eyes, which can cause irritation.[8][9]
Proper personal protective equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, inspected before use. | Prevents skin contact and absorption.[10] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes.[3][8] |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling bulk powders or if dust generation is likely, to prevent respiratory irritation.[9][11][12] |
The this compound Disposal Workflow
The proper disposal of this compound follows a systematic process of segregation, containment, and transfer. This workflow ensures safety, regulatory compliance, and environmental stewardship.
Caption: this compound Disposal Decision Workflow.
Step-by-Step Methodologies
Protocol 1: Disposal of Bulk this compound Powder and Expired Capsules
-
Work Area Preparation : Perform all handling within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[7]
-
Containment : Carefully place the bulk this compound powder or expired capsules into a designated, sealable waste container. This container must be compatible with the chemical and clearly labeled.
-
Labeling : The container label must, at a minimum, include:
-
"Waste this compound"
-
"Non-Hazardous Pharmaceutical Waste"
-
Date of accumulation.
-
Associated hazards (e.g., "Skin and Eye Irritant").
-
-
Sealing : Securely seal the container to prevent any leakage or release of dust.[13]
-
Storage : Transfer the sealed container to a designated Satellite Accumulation Area (SAA) as required by your institution's chemical hygiene plan.[4]
-
Disposal : The container must be collected by a licensed professional waste management service for disposal, typically via incineration.[14][15]
Protocol 2: Disposal of Trace-Contaminated Materials
This category includes items like gloves, weigh paper, bench protectors, and empty stock bottles.
-
Segregation : At the point of use, immediately place all items with trace contamination into a dedicated waste stream. Do not mix with general laboratory trash.[13][14]
-
Containment : Use a designated, labeled waste container (e.g., a lined box or a drum) for all solid this compound-contaminated waste.
-
Labeling : The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Empty Containers : Before disposing of an "empty" stock bottle, ensure it is truly empty (i.e., all material that can be practicably removed has been). The container can then be managed as trace-contaminated waste.[8]
-
Disposal : This waste stream must also be collected by a licensed waste disposal vendor for incineration.[16]
Protocol 3: Disposal of Aqueous Solutions Containing this compound
-
NEVER Drain Dispose : Aqueous solutions containing this compound must never be poured down the sink.[4][8] this compound is a biologically active prodrug to norepinephrine and can pose a risk to aquatic ecosystems.[17][18]
-
Collection : Collect all aqueous waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred).[4]
-
Labeling : Label the container clearly with "Aqueous Waste: this compound," the approximate concentration, and the date.
-
Storage and Disposal : Store the container in a designated SAA, ensuring secondary containment is used to prevent spills.[13] Arrange for pickup and disposal via a licensed chemical waste contractor.
Final Disposition: The Role of Professional Waste Management
The ultimate and most critical step in this process is the engagement of a licensed, professional chemical or pharmaceutical waste disposal company.[8][14] These contractors have the expertise and permits to transport and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.[14] The standard and recommended method for the final disposition of non-hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[15][16] This method ensures the complete destruction of the active pharmaceutical ingredient.
By adhering to this comprehensive disposal plan, research organizations can ensure the safety of their personnel, maintain regulatory compliance, and uphold their commitment to environmental protection.
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Navigating the Safe Handling of Droxidopa: A Guide for Laboratory Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Droxidopa in a research and development setting. As laboratory professionals, our commitment to safety is paramount. This document is designed to be an essential resource, offering procedural guidance grounded in scientific principles to ensure the well-being of personnel and the integrity of our work.
Understanding the Compound: A Risk-Based Approach
This compound, a synthetic amino acid precursor of norepinephrine, is utilized in the treatment of neurogenic orthostatic hypotension.[1] While the final encapsulated form is generally considered safe for patient use, the active pharmaceutical ingredient (API) presents hazards that necessitate careful handling in a laboratory environment. The primary risks associated with this compound powder are skin, eye, and respiratory irritation.[2][3]
To establish appropriate handling procedures, we will employ a risk-based approach, considering the physical and chemical properties of this compound. It is a white to off-white crystalline powder with slight solubility in water.[1][4] While not classified as a hazardous substance for transport, its potential to cause irritation upon direct contact warrants a comprehensive safety strategy.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following recommendations are based on a thorough assessment of the compound's potential hazards.
Eye and Face Protection
Given that this compound can cause serious eye irritation, appropriate eye protection is mandatory when handling the powder form.[2][3]
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] In situations with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.
Skin Protection
This compound is known to cause skin irritation.[2][3] Therefore, protecting exposed skin is a primary concern.
-
Gloves: Impervious gloves are essential.[5] Nitrile gloves are a preferred choice due to their chemical resistance and tendency to visibly tear upon puncture.[6] It is crucial to select gloves that have been tested for resistance to a range of chemicals. For handling potent compounds, consider gloves that meet the ASTM D6978 standard.[7] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5]
-
Lab Coat/Gown: A clean, buttoned lab coat or a disposable gown should be worn at all times when handling this compound. For tasks with a higher potential for contamination, consider gowns tested for resistance to chemical permeation.[8]
Respiratory Protection
While the final capsule form is not expected to pose an inhalation hazard, the powdered API can cause respiratory irritation.[2][4] The necessity of respiratory protection depends on the specific handling procedure and the potential for aerosolization.
-
Risk Assessment: A risk assessment should be conducted for each procedure. For tasks involving weighing, mixing, or other manipulations of this compound powder that may generate dust, respiratory protection is strongly recommended.
-
Recommendation: In situations where an occupational exposure limit (OEL) may be exceeded or when dust generation is likely, a NIOSH-approved respirator should be used.[4][5] An N95 respirator can provide protection against airborne particulates.[3][9] For activities with a higher risk of exposure, a full-face respirator with P100 filters may be necessary.[10] A comprehensive respiratory protection program, including fit-testing and training, is essential for all personnel required to use respirators.[11]
Table 1: Summary of Recommended Personal Protective Equipment for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Intact Capsules | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Handling Powder | Safety goggles/Face shield | Double-gloving with nitrile gloves | Disposable gown over lab coat | N95 respirator or higher |
| Compounding/Formulation | Safety goggles/Face shield | Double-gloving with nitrile gloves | Disposable gown over lab coat | N95 respirator or higher |
| Spill Cleanup (Powder) | Full-face shield and goggles | Heavy-duty nitrile gloves | Chemical-resistant gown/coveralls | Full-face respirator with P100 filters |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan ensures that safety is integrated into every step of the handling process, from receiving the compound to its final use in an experiment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage.[12]
-
Unpacking: Unpack this compound in a designated area with controlled ventilation. Avoid unpacking in sterile or positive pressure environments.[12]
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][13] Recommended storage is at controlled room temperature (20°C to 25°C).[4]
Handling and Weighing
The primary risk of exposure occurs during the manipulation of the powdered form.
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[6]
-
Engineering Controls: Use of a ventilated enclosure with a face velocity appropriate for handling potent compounds is the preferred engineering control.
-
Work Surface: Cover the work surface with disposable, absorbent, plastic-backed paper to contain any potential spills and facilitate cleanup.[6]
-
Weighing: Use a "weigh-in-weigh-out" technique to minimize the amount of powder handled. Tare a closed container, add the desired amount of this compound inside the ventilated enclosure, and then re-weigh the closed container.
-
Avoid Aerosolization: Handle the powder gently to avoid creating dust.
Diagram: Safe Handling Workflow for this compound Powder
Caption: A workflow for the safe handling of this compound powder.
Spill Management and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial.
Spill Kit
A dedicated spill kit for hazardous drugs should be readily available in any area where this compound is handled. The kit should include:[14]
-
Appropriate PPE (gloves, gown, face shield, and respirator)
-
Absorbent, plastic-backed pads
-
Disposable scoop and scraper
-
Sealable, labeled plastic bags for waste disposal
Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE from the spill kit.
-
Containment: If the spill is a powder, gently cover it with a damp paper towel or absorbent pad to prevent it from becoming airborne.[14]
-
Cleanup: For small spills, use absorbent pads to wipe up the material, working from the outside of the spill inward. For larger spills, use a scoop to collect the bulk of the material.
-
Decontamination: Clean the spill area thoroughly. A common procedure involves a three-step process:
-
Deactivate: Use a suitable agent to deactivate any residual this compound.
-
Decontaminate: Clean the area with a detergent solution.
-
Rinse: Rinse the area with clean water.
-
-
Disposal: Place all contaminated materials, including used PPE, into a labeled hazardous waste bag.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste generated from the handling of this compound should be considered chemical waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., weigh boats, pipette tips)
-
Contaminated PPE
-
Spill cleanup materials
Disposal Procedures
-
Containment: All this compound waste should be placed in a clearly labeled, sealed, and leak-proof container.[4]
-
Labeling: The waste container should be labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal Method: The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[4] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local regulations.[4]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of procedures but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the risks, utilizing the appropriate protective equipment, and adhering to established operational and disposal plans, we can create a safe and productive research environment. This guide serves as a foundational document, and it is the responsibility of every researcher to remain vigilant, informed, and committed to a culture of safety.
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- NORTHERA (this compound) capsules Label. (2014). U.S. Food and Drug Administration.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
